4-Bromo-6-fluoroisoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-fluoroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-5-12-4-6-1-2-7(11)3-8(6)9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLPAFQCBBGXBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309435 | |
| Record name | 4-Bromo-6-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416500-78-1 | |
| Record name | 4-Bromo-6-fluoroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416500-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-6-fluoroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Molecular Blueprint: Physicochemical and Structural Attributes
An In-Depth Technical Guide to 4-Bromo-6-fluoroisoquinoline: A Strategic Building Block in Modern Medicinal Chemistry
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the success of a discovery campaign. The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1][2][3][4] This guide provides a deep technical dive into a particularly valuable derivative: This compound (CAS No. 1416500-78-1). We will explore its synthesis, unique reactivity, and its application in constructing complex, biologically active molecules, supported by field-proven experimental protocols.
This compound is a dihalogenated heterocyclic compound. Its power as a synthetic intermediate lies in the distinct chemical environments of its two halogen substituents. The bromine atom at the 4-position and the fluorine atom at the 6-position provide orthogonal handles for sequential, selective functionalization.
Table 1: Core Properties of this compound
| Property | Value |
| CAS Number | 1416500-78-1 |
| Chemical Formula | C₉H₅BrFN |
| Molecular Weight | 226.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | Typically >98% |
| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, Toluene) |
The isoquinoline core itself offers a rigid, planar scaffold that is adept at participating in π-stacking and hydrogen bonding interactions within biological targets. The strategic placement of the bromine and fluorine atoms allows for precise control over the molecule's growth vector and the fine-tuning of its electronic and metabolic properties.
The Duality of Reactivity: A Chemist's Playground
The primary utility of this compound stems from the differential reactivity of the C4-Br and C6-F bonds. The C-Br bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions, while the C-F bond is more robust, typically requiring harsh conditions for nucleophilic aromatic substitution (SNAr). This reactivity differential is the cornerstone of its strategic value, enabling selective elaboration at the C4 position while the C6-fluorine remains intact to modulate the physicochemical properties of the final compound.
This selective reactivity makes it an invaluable tool for building complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[5]
Caption: Reactivity map of this compound.
Applications in Drug Discovery: From Blueprint to Biologically Active Compound
The isoquinoline framework is a cornerstone of many approved drugs and clinical candidates.[1][6] this compound serves as a key intermediate in synthesizing bioactive molecules where precise control of substitution is critical.
A notable application is in the synthesis of Linrodostat , an inhibitor of indoleamine 2,3-dioxygenase (IDO1) developed for cancer immunotherapy.[7] The scaffold's ability to undergo selective cross-coupling reactions is central to the construction of such complex drug candidates.[7] Its halogenated structure allows for these selective reactions, making it a valuable asset in building diverse libraries of compounds for screening.[5]
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear guidance on executing the two most common and powerful transformations with this compound. As a Senior Application Scientist, I stress the importance of maintaining an inert atmosphere for these palladium-catalyzed reactions to prevent catalyst degradation.
Protocol 1: Suzuki-Miyaura C-C Bond Formation
This protocol details the palladium-catalyzed coupling of this compound with an arylboronic acid. The Suzuki-Miyaura reaction is a robust and versatile method for creating carbon-carbon bonds.[8]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).[9]
-
Inerting: Seal the flask and evacuate and backfill with inert gas three times to ensure the removal of all oxygen.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 ratio) via syringe.[9]
-
Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-16 hours.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.[9]
Causality Behind Choices:
-
Catalyst (Pd(dppf)Cl₂): This is a robust, air-stable palladium(II) precatalyst that is reliably reduced in situ to the active palladium(0) species. The dppf ligand is sufficiently electron-rich and bulky to promote both oxidative addition and reductive elimination.
-
Base (K₂CO₃): A moderately strong inorganic base is required to facilitate the transmetalation step by forming a more nucleophilic boronate species from the boronic acid.[8] It is generally well-tolerated by many functional groups.
-
Solvent System (Dioxane/Water): The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate complex. Dioxane solubilizes the organic components.
Protocol 2: Buchwald-Hartwig C-N Bond Formation
This protocol describes the palladium-catalyzed amination of this compound, a cornerstone reaction for synthesizing aryl amines.[10][11]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv), a bulky phosphine ligand (e.g., Xantphos, 0.04 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.[10]
-
Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110°C for 12-24 hours.
-
Monitoring: Track the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.[10]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Catalyst System (Pd₂(dba)₃/Xantphos): The combination of a Pd(0) source and a bulky, electron-rich phosphine ligand is critical.[12] The ligand stabilizes the palladium catalyst, promotes the oxidative addition of the C-Br bond, and facilitates the final reductive elimination step to form the C-N bond.[12]
-
Base (NaOtBu): A strong, non-nucleophilic base is essential. Its role is to deprotonate the amine (or the amine-palladium complex) to generate the palladium-amido intermediate, which is necessary for reductive elimination.[10][12]
-
Solvent (Toluene): An anhydrous, non-protic solvent is required to prevent quenching of the strong base and interference with the catalytic cycle.
Conclusion
This compound is far more than a simple halogenated heterocycle; it is a precision tool for the modern medicinal chemist. Its well-defined and differential reactivity at the C4 and C6 positions provides a reliable and strategic platform for the synthesis of complex molecular targets. By enabling selective C-C and C-N bond formation, this building block empowers researchers to rapidly generate novel analogues and accelerate the journey from initial hit to clinical candidate. The robust protocols provided herein serve as a validated starting point for unlocking the full synthetic potential of this versatile scaffold.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 5. This compound [myskinrecipes.com]
- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 7. ossila.com [ossila.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
4-Bromo-6-fluoroisoquinoline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
<_- a="" an="" as="" for="" guide="" in-depth="" professionals.="" researchers="" scientists="">
An In-Depth Technical Guide
This guide offers a detailed technical overview of 4-bromo-6-fluoroisoquinoline, a key building block for researchers, scientists, and drug development professionals. We will explore its chemical and physical properties, synthesis, applications, and safety information to provide a thorough understanding of this important compound.
Core Properties and Characteristics
This compound is a halogenated isoquinoline derivative with the chemical formula C₉H₅BrFN.[1] Its molecular weight is 226.05 g/mol .[2][3][4] This compound typically appears as an off-white to light yellow solid or powder.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₉H₅BrFN | [1][5] |
| Molecular Weight | 226.05 g/mol | [2][3][4] |
| CAS Number | 1416500-78-1 | [1][3][5] |
| Appearance | Off-white to light yellow solid/powder | [5][6] |
| Purity | Typically ≥95-98% | [1][5] |
| Melting Point | 77-78 °C | [4][6] |
| Solubility | Limited solubility in water, good solubility in methanol and DMSO.[5] | [5] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that is crucial for its use in research and development. While specific proprietary methods may vary, a general approach involves the preparation of a hydrobromide salt, followed by bromination to create a brominated reaction mixture. Water is then added to separate the aqueous layer from the mass. The resulting 4-bromoisoquinoline is then further processed through ammonolysis and reaction with fluoroboric acid and sodium nitrite to produce a diazonium fluoroborate salt. This salt is then decomposed to yield crude 4-fluoroisoquinoline, which is subsequently purified.
A more specific method for synthesizing 4-bromoisoquinoline involves the electrocyclic reaction of 2-alkynyl benzyl azides catalyzed by palladium.[7] This reaction can be selectively controlled to produce either 4-bromoisoquinoline or 4-bromoisoquinolones under different conditions.[7]
Synthesis Workflow Diagram
References
Physicochemical Properties of 4-Bromo-6-fluoroisoquinoline and Solvents
An In-Depth Technical Guide to the Solubility of 4-Bromo-6-fluoroisoquinoline in DMSO and Methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the solubility of this compound in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and methanol. Understanding the solubility of this compound is crucial for its application in medicinal chemistry and drug discovery, where it serves as a valuable building block for synthesizing bioactive molecules.[1] This document will delve into the physicochemical properties of this compound and the solvents, the theoretical basis for its solubility, and detailed protocols for experimental solubility determination.
A fundamental understanding of the properties of the solute and solvents is essential for predicting and interpreting solubility. The principle of "like dissolves like" is a key concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₅BrFN | |
| Molecular Weight | 226.05 g/mol | [3] |
| Physical State | White to off-white crystalline powder | |
| Melting Point | 160-163 °C | |
| Boiling Point (Predicted) | 300.7 ± 22.0 °C | [4] |
| Density (Predicted) | 1.647 ± 0.06 g/cm³ | [4] |
| CAS Number | 1416500-78-1 | [3][4][5] |
Table 2: Physicochemical Properties of DMSO and Methanol
| Property | Dimethyl Sulfoxide (DMSO) | Methanol (CH₃OH) | Source |
| Molecular Weight | 78.13 g/mol | 32.04 g/mol | [6][7] |
| Boiling Point | 189.0°C | 64.7°C | [6][7] |
| Melting Point | 18.54°C | -97.7 °C | [7][8] |
| Density | ~1.10 g/mL | 0.791 g/mL at 20 °C | [6] |
| Solvent Type | Polar Aprotic | Polar Protic | [9][10] |
| Miscibility with Water | Miscible | Completely Miscible | [8][9] |
Theoretical Framework for Solubility
-
This compound: This molecule possesses a polar heterocyclic aromatic structure due to the presence of nitrogen, bromine, and fluorine atoms. These electronegative atoms create dipole moments within the molecule, making it polar.
-
DMSO ((CH₃)₂SO): As a highly polar aprotic solvent, DMSO can engage in strong dipole-dipole interactions.[9][10] Its oxygen atom is a strong hydrogen bond acceptor.[11]
-
Methanol (CH₃OH): Methanol is a polar protic solvent, capable of both donating and accepting hydrogen bonds, in addition to participating in dipole-dipole interactions.[8][12]
The "good solubility" of this compound in these solvents is likely due to favorable dipole-dipole interactions between the polar regions of the solute and the solvent molecules. In the case of methanol, hydrogen bonding between the solvent's hydroxyl group and the nitrogen atom of the isoquinoline ring could also contribute to the dissolution process.
Experimental Determination of Solubility
To obtain precise quantitative data, experimental determination is necessary. Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery.[13][14] A thermodynamic solubility assay, which measures the equilibrium solubility, is considered the gold standard for its accuracy and relevance to formulation development.[15][16]
Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a reliable technique for determining thermodynamic solubility.[17] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved compound.
Protocol:
-
Preparation of Materials:
-
Accurately weigh an excess amount of this compound solid.
-
Use high-purity DMSO and methanol.
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations for generating a calibration curve.
-
-
Equilibration:
-
Sample Separation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved solid.[2]
-
-
Quantification:
-
Dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[2][14]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original solubility by multiplying the determined concentration by the dilution factor. Report the solubility in mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility values should be presented in a clear and concise manner, as shown in the hypothetical table below.
Table 3: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| DMSO | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
The results from this experimental approach will provide the definitive quantitative solubility of this compound in DMSO and methanol under the specified conditions. This data is invaluable for designing subsequent experiments in drug synthesis, formulation, and biological screening, ensuring that the compound is fully dissolved and its concentration is accurately known.
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. This compound CAS#: 1416500-78-1 [amp.chemicalbook.com]
- 5. 1416500-78-1|this compound|BLD Pharm [bldpharm.com]
- 6. SATHEE: Chemistry Methanol [satheejee.iitk.ac.in]
- 7. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]
- 8. cetinerengineering.com [cetinerengineering.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. researchgate.net [researchgate.net]
- 11. Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems [dmso.org]
- 12. Methanol | 67-56-1 [chemicalbook.com]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmatutor.org [pharmatutor.org]
- 15. In-vitro Thermodynamic Solubility [protocols.io]
- 16. evotec.com [evotec.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. enamine.net [enamine.net]
An In-Depth Technical Guide to 4-Bromo-6-fluoroisoquinoline: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromo-6-fluoroisoquinoline, a key building block in medicinal chemistry. We will delve into its physicochemical properties, with a particular focus on its melting point, explore its synthesis, and discuss its applications in the development of novel therapeutics, particularly kinase inhibitors.
Physicochemical Properties of this compound
This compound is a halogenated heterocyclic compound with the molecular formula C₉H₅BrFN. Its structure, featuring a bromine atom at the 4-position and a fluorine atom at the 6-position of the isoquinoline core, imparts unique reactivity and properties that are highly valuable in the synthesis of complex drug molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1416500-78-1 | [1] |
| Molecular Formula | C₉H₅BrFN | [1] |
| Molecular Weight | 226.05 g/mol | [1] |
| Appearance | White to off-white crystalline powder | Commercial Suppliers |
| Melting Point | 160-163 °C | Commercial Suppliers |
| Boiling Point | ~300.7 °C (Predicted) | [2] |
| Density | ~1.647 g/cm³ (Predicted) | [2] |
| Solubility | Limited solubility in water; soluble in methanol and DMSO. | Commercial Suppliers |
The melting point of a compound is a critical physical constant that provides an indication of its purity. For this compound, commercial suppliers report a melting point in the range of 160-163 °C. It is crucial for researchers to verify this value using calibrated equipment, as a sharp melting point range is a key indicator of a pure compound. Any deviation or broadening of this range may suggest the presence of impurities.
Synthesis of this compound: A Proposed Pathway
Experimental Protocol (Proposed):
Step 1: Synthesis of 6-Fluoroisoquinoline-N-oxide
-
Dissolve 6-fluoroisoquinoline in a suitable chlorinated solvent such as dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-fluoroisoquinoline-N-oxide.
Step 2: Synthesis of this compound
-
To the crude 6-fluoroisoquinoline-N-oxide, add phosphorus oxybromide (POBr₃).
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base, such as sodium carbonate, until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
This proposed synthesis is based on well-established transformations in heterocyclic chemistry. The N-oxidation of the isoquinoline nitrogen activates the 4-position for subsequent nucleophilic attack. The use of a brominating agent like POBr₃ then introduces the bromine atom at the desired position.
The Critical Role of this compound in Drug Discovery
The strategic placement of bromine and fluorine atoms on the isoquinoline scaffold makes this compound a highly versatile intermediate in drug discovery.[1] Its halogenated structure allows for selective cross-coupling reactions, making it a valuable component in the construction of complex drug candidates.[1]
Applications in Kinase Inhibitor Synthesis:
Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
The bromine atom at the 4-position of this compound serves as a convenient handle for introducing various substituents through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the exploration of the chemical space around the isoquinoline core to optimize potency and selectivity for the target kinase. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity of the final compound.
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is paramount for its successful application in multi-step syntheses. A combination of analytical techniques should be employed for its characterization.
Melting Point Determination:
As a primary indicator of purity, the melting point should be determined using a calibrated apparatus. A sharp melting range consistent with the reported 160-163 °C suggests a high-purity sample.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed fingerprint of the compound.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
Chromatographic Purity:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. A single, sharp peak in the chromatogram is indicative of a high-purity sample.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity assessment.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique substitution pattern allows for selective functionalization, making it an attractive starting material for the development of novel kinase inhibitors and other therapeutic agents. Accurate determination of its physicochemical properties, most notably its melting point, and a thorough analytical characterization are essential for ensuring its quality and for its successful application in the synthesis of the next generation of medicines.
References
A Comprehensive Technical Guide to 13C NMR Spectroscopy of Isoquinoline Derivatives
This guide provides an in-depth exploration of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy as a pivotal analytical technique for the structural elucidation of isoquinoline derivatives. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights to empower users in their chemical analysis endeavors.
Introduction: The Significance of Isoquinoline and 13C NMR in Medicinal Chemistry
The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant pharmacological activities. The precise characterization of these molecules is paramount in drug discovery and development. 13C NMR spectroscopy offers a powerful, non-destructive method to probe the carbon framework of isoquinoline derivatives, providing invaluable information about their substitution patterns, stereochemistry, and electronic environment. This guide will delve into the interpretation of 13C NMR data for this important class of heterocyclic compounds.
Understanding the 13C NMR Spectrum of the Isoquinoline Core
The isoquinoline molecule consists of a fused benzene and pyridine ring system. The differing electronic environments of the carbon atoms in the benzenoid and pyridinoid rings lead to a characteristic pattern of signals in the 13C NMR spectrum. The numbering convention for the isoquinoline ring system is crucial for the correct assignment of these signals.
The electron-withdrawing effect of the nitrogen atom in the pyridine ring significantly influences the chemical shifts of the adjacent carbons. Generally, carbons in the pyridinoid ring (C1, C3, C4, C8a) resonate at a lower field (higher ppm) compared to those in the benzenoid ring (C4a, C5, C6, C7, C8), with the exception of the bridgehead carbons.
Table 1: Characteristic 13C NMR Chemical Shifts of Isoquinoline
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 | ~152.7 |
| C3 | ~143.2 |
| C4 | ~120.6 |
| C4a | ~128.8 |
| C5 | ~127.5 |
| C6 | ~130.4 |
| C7 | ~127.2 |
| C8 | ~126.5 |
| C8a | ~135.7 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
The Influence of Substituents on 13C NMR Chemical Shifts
The introduction of substituents onto the isoquinoline ring system can cause significant changes in the 13C NMR spectrum. These changes, known as substituent-induced chemical shifts (SCS), are invaluable for determining the position and nature of the substituent.
Key Principles Governing Substituent Effects:
-
Electronegativity: Electron-withdrawing groups (e.g., -NO2, -CN, halogens) generally cause a downfield shift (deshielding) of the carbon atom to which they are attached (the ipso carbon) and, to a lesser extent, the ortho and para carbons. Conversely, electron-donating groups (e.g., -OH, -OCH3, -NH2) typically cause an upfield shift (shielding).
-
Mesomeric (Resonance) Effects: Substituents that can participate in resonance with the aromatic system will have a more pronounced effect on the chemical shifts of the ortho and para carbons.
-
Steric Effects: Bulky substituents can cause steric compression, which may lead to either shielding or deshielding effects on nearby carbon atoms.
A comprehensive study on isoquinoline alkaloids and related model compounds has demonstrated the utility of 13C NMR in unambiguously assigning carbon resonances by comparing the spectra of complex alkaloids with simpler model compounds.[1]
Experimental Protocol for Acquiring 13C NMR Data of Isoquinoline Derivatives
The following protocol outlines a standardized procedure for obtaining high-quality 13C NMR spectra of isoquinoline derivatives.
1. Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Common choices include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), methanol-d4 (CD3OD), and acetone-d6.[2][3] The choice of solvent can slightly influence chemical shifts.[4]
-
Concentration: Prepare a solution with a concentration typically ranging from 5 to 50 mg of the compound in 0.5 to 0.7 mL of the deuterated solvent.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is the universally recognized internal standard, with its signal set to 0.0 ppm.[5] However, modern NMR instruments can use the deuterium signal of the solvent for locking and referencing.[4]
2. NMR Instrument Parameters (for a typical 400-600 MHz spectrometer):
-
Nucleus: 13C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration (though integration is not always reliable in 13C NMR).
-
Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration.
-
Spectral Width (SW): A typical spectral width for 13C NMR is around 200-250 ppm.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
3. Data Processing:
-
Fourier Transform (FT): Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or to the characteristic solvent signal. For example, the central peak of the CDCl3 triplet is at approximately 77.16 ppm.[5]
Advanced 2D NMR Techniques for Structural Elucidation
For complex isoquinoline derivatives with overlapping signals, one-dimensional 13C NMR may not be sufficient for complete structural assignment. In such cases, two-dimensional (2D) NMR experiments are indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon atoms with their directly attached protons, allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, which can help in assigning protons that are then used to assign the carbons they are attached to via HSQC.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining stereochemistry.
The complete assignment of 1H and 13C NMR spectra for complex isoquinoline derivatives often relies on a combination of these 2D experiments.[6]
Visualization of the 13C NMR Analysis Workflow
The following diagram illustrates the general workflow for the 13C NMR analysis of an isoquinoline derivative.
Caption: Workflow for the 13C NMR analysis of isoquinoline derivatives.
Conclusion and Future Outlook
13C NMR spectroscopy, especially when augmented with 2D techniques, remains a cornerstone for the structural characterization of isoquinoline derivatives. A thorough understanding of the fundamental principles of chemical shifts and substituent effects, combined with a robust experimental protocol, enables researchers to confidently elucidate the structures of novel compounds. As computational methods for predicting NMR spectra become more accurate, the synergy between theoretical calculations and experimental data will further enhance the power of this analytical technique in accelerating drug discovery and development.[7][8]
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Solvents, deuterated for NMR for laboratory | Scharlab [scharlab.com]
- 3. University of Ottawa NMR Facility Blog: 13C NMR of "Perdeuterated" Solvents [u-of-o-nmr-facility.blogspot.com]
- 4. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
Introduction: The Indispensable Role of Spectroscopy in Characterizing Halogenated Isoquinolines
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. tsijournals.com [tsijournals.com]
- 7. mdpi.com [mdpi.com]
- 8. scilit.com [scilit.com]
- 9. 19F-NMR in Target-based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. ochem.weebly.com [ochem.weebly.com]
- 20. Chlorine - Bromine Combination Isotope Intensities | NIST [nist.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. researchgate.net [researchgate.net]
The Biological Activity of Fluorinated Isoquinolines: From Mechanistic Insights to Therapeutic Applications
An In-depth Technical Guide:
Introduction
The isoquinoline scaffold, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives, both naturally occurring and synthetic, exhibit a vast array of pharmacological properties.[2][3] In the relentless pursuit of enhanced therapeutic efficacy, the strategic incorporation of fluorine into these scaffolds has emerged as a cornerstone of modern drug design. Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's physicochemical and biological characteristics.[4][5]
The introduction of fluorine can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity to target proteins through unique electronic interactions, and alter pKa values to optimize membrane permeability and bioavailability.[5][6][7] Consequently, approximately 25-30% of modern pharmaceuticals contain at least one fluorine atom.[8] This guide provides a comprehensive exploration of the diverse biological activities of fluorinated isoquinolines, delving into their mechanisms of action, summarizing key structure-activity relationships, and presenting detailed experimental protocols for their evaluation. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical motif for next-generation therapeutics.
Chapter 1: The Strategic Advantage of Fluorination in Isoquinoline Scaffolds
The decision to introduce a fluorine atom into an isoquinoline core is a deliberate strategy to fine-tune its drug-like properties. The causality behind this choice lies in the predictable and often beneficial alterations to the molecule's pharmacokinetic and pharmacodynamic profiles.
-
Pharmacokinetic Enhancement : The C-F bond is exceptionally strong and stable, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can significantly increase a drug's half-life and oral bioavailability.[7] Furthermore, the lipophilicity of a molecule can be subtly increased by fluorine substitution, which can enhance its ability to cross biological membranes, including the critical blood-brain barrier—a key consideration for neurological drugs.[6]
-
Pharmacodynamic Modulation : Fluorine's high electronegativity can create strong dipole moments and alter the electronic distribution of the isoquinoline ring system. This can lead to more potent and selective interactions with biological targets.[4][5] Fluorine can participate in hydrogen bonding and other non-covalent interactions within an enzyme's active site, locking the molecule into a bioactive conformation and increasing its binding affinity.[5]
Diagram: Key Positions for Fluorination on the Isoquinoline Core
The following diagram illustrates the standard numbering of the isoquinoline ring, highlighting common positions for fluorine substitution that have been shown to influence biological activity.
Caption: Common fluorination sites on the isoquinoline scaffold.
Chapter 2: Anticancer Activity: Mechanisms and Therapeutic Potential
Fluorinated isoquinolines have emerged as a highly promising class of anticancer agents, exerting their cytotoxic effects through multiple, well-defined mechanisms.[9][10]
Mechanism: Inhibition of Topoisomerase I
A primary mechanism for a subset of these compounds, particularly fluorinated indenoisoquinolines, is the inhibition of Topoisomerase I (Top1).[11] Top1 is an essential enzyme that relieves torsional stress in DNA during replication and transcription. Top1 inhibitors act as "poisons" by trapping the enzyme in a covalent complex with DNA (the Top1cc), which prevents the re-ligation of the DNA strand break.[11] When a replication fork collides with this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, ultimately triggering apoptosis and cell death.[11] The strategic replacement of historically used, but potentially genotoxic, nitro groups with fluorine atoms has successfully maintained potent Top1 inhibitory activity while offering a potentially improved safety profile.[11]
Diagram: Topoisomerase I Inhibition Workflow
Caption: Mechanism of Top1 inhibition by fluorinated isoquinolines.
Mechanism: Induction of Apoptosis via Mitochondrial Pathways
Another well-documented anticancer mechanism is the induction of apoptosis through the intrinsic mitochondrial pathway.[8] Certain fluorinated isoquinolines have been shown to disrupt the normal functioning of mitochondria by causing a dissipation of the mitochondrial membrane potential (ΔΨm).[8] This event is a critical early step in apoptosis, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. Concurrently, these compounds can stimulate the production of reactive oxygen species (ROS), which further damages cellular components and pushes the cell towards programmed death.[8]
Quantitative Data: In Vitro Cytotoxicity
The potency of these compounds is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.
| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluorinated 1-benzylisatins | ortho-fluoro derivative (3a) | HeLa (Cervical) | 14.3 ± 1.2 | [8] |
| HCT-116 (Colon) | 11.2 ± 0.9 | [8] | ||
| 3-Fluoro-7-azaindenoisoquinoline | Compound 16d (specific structure) | NCI-60 Panel | (Mean Log GI₅₀) -7.15 | [11] |
| Furoquinoline Alkaloid | Skimmianine | HT-29 (Colon) | 1.5 | [12] |
| Thiosemicarbazone Derivative | 6-fluoroisoquinoline derivative (2) | Pancreatic, Lung | Low nM range | [13] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol provides a self-validating system for assessing the cytotoxic effects of fluorinated isoquinolines. The inclusion of positive and negative controls ensures the reliability of the results.
Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (fluorinated isoquinoline) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Doxorubicin or 5-Fluorouracil (positive control)[8]
-
DMSO (vehicle control)
-
96-well microplates, multichannel pipette, microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Causality: This density ensures cells are in the logarithmic growth phase during the experiment, providing a robust and reproducible response to cytotoxic agents.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in complete medium. The final DMSO concentration should not exceed 0.5% to avoid vehicle-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with the positive control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan is directly proportional to the number of living cells.
-
-
Solubilization:
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently agitate the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response).
-
Chapter 3: Antimicrobial Applications
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Fluorinated isoquinolines have demonstrated significant potential, with potent activity against a range of bacterial and fungal pathogens.[14][15]
Mechanism of Action: Targeting Bacterial Topoisomerases
Drawing parallels with the highly successful fluoroquinolone antibiotics, many fluorinated isoquinolines are believed to exert their antimicrobial effect by inhibiting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[16][17] These enzymes are crucial for managing DNA topology during replication. By stabilizing the covalent complex between the enzyme and bacterial DNA, the compounds induce the accumulation of double-strand breaks, which is a bactericidal event.[16] This validated mechanism provides a strong foundation for further drug development.[16] Some derivatives may also have alternative mechanisms, such as disrupting cell wall synthesis.[16]
Diagram: Antimicrobial Mechanism via Topoisomerase Inhibition
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.
Quantitative Data: Antimicrobial Spectrum
The efficacy of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
| Compound Type | Pathogen | MIC (µg/mL) | Reference |
| Fluorophenylpropanoate ester (13 ) | Staphylococcus aureus | 4-8 | [14] |
| Bacillus subtilis | 2-4 | [14] | |
| Halogenated phenethyl carbamate (22 ) | Staphylococcus aureus | 4-8 | [14] |
| Escherichia coli | 16-32 | [14] | |
| Tricyclic Isoquinoline (8d ) | Staphylococcus aureus | 16 | [17] |
| Trifluoromethyl-substituted Isoquinolines | MRSA (Methicillin-resistant S. aureus) | 0.25 - 8 | [16] |
| VRE (Vancomycin-resistant Enterococcus) | 0.5 - 16 | [16] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol for broth microdilution is the gold standard for determining the MIC of a potential antimicrobial agent.
Objective: To determine the lowest concentration of a fluorinated isoquinoline that inhibits the visible growth of a specific bacterium.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution in DMSO
-
Control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well U-bottom microplates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer (600 nm), incubator
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From an overnight culture plate, suspend several bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Causality: Standardizing the inoculum is critical for reproducibility. A higher inoculum can lead to falsely elevated MIC values.
-
Dilute this suspension 1:150 in CAMHB to achieve a final target concentration of ~5 x 10⁵ CFU/mL in the wells.
-
-
Compound Dilution:
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
Add 50 µL of the test compound stock (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL. This creates a concentration gradient.
-
Repeat for the control antibiotic.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (bacterium, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Self-Validation: The growth control must be turbid, and the sterility control must be clear. The MIC of the control antibiotic should fall within its known acceptable range for the specific bacterial strain, validating the assay's accuracy.
-
Chapter 4: Neurological and Neuroprotective Roles
The ability of small molecules to cross the blood-brain barrier is a major hurdle in treating central nervous system disorders. The physicochemical properties imparted by fluorine make fluorinated isoquinolines attractive candidates for tackling neurodegenerative diseases like Parkinson's and Alzheimer's.[6][18]
Mechanistic Insights in Neurodegeneration
Some isoquinoline derivatives found in the brain have been implicated as potential endogenous neurotoxins that share properties with MPTP, a compound known to induce parkinsonism.[19] A proposed mechanism of toxicity is the inhibition of Complex I of the mitochondrial electron transport chain, which leads to reduced ATP production and increased oxidative stress from oxygen radicals.[19] Conversely, novel fluorinated isoquinoline-mimicking compounds are being designed as neuroprotectants to counteract these pathways.[18] Furthermore, the radioisotope ¹⁸F can be incorporated into isoquinoline structures for use as PET imaging agents to diagnose and study neurodegenerative diseases in vivo.[4][6]
Diagram: Workflow for Assessing Neuroprotection
Caption: Experimental workflow to evaluate neuroprotective activity.
Conclusion and Future Directions
Fluorinated isoquinolines represent a versatile and powerful class of biologically active molecules. The strategic incorporation of fluorine provides a rational approach to enhancing potency, selectivity, and pharmacokinetic properties. The diverse mechanisms of action, spanning from the inhibition of topoisomerases in cancer and bacteria to the modulation of mitochondrial function in neurons, underscore their vast therapeutic potential.
Future research will undoubtedly focus on refining the structure-activity relationships to design next-generation compounds with even greater efficacy and improved safety profiles. Exploring novel fluorination patterns, developing derivatives that target multiple pathways simultaneously, and advancing lead compounds through preclinical and clinical development will be critical next steps. The methodologies and insights presented in this guide provide a solid foundation for scientists and researchers to contribute to this exciting and impactful field of drug discovery.
References
- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. EP2420237A1 - Fluorinated derivatives of endogenous isoquinolines for use in the treatment of diseases mediated through endogenous isoquinoline pathways - Google Patents [patents.google.com]
- 19. Isoquinoline neurotoxins in the brain and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Bromo-6-fluoroisoquinoline: An Application Note and Protocol for Medicinal Chemistry
Introduction: The Strategic Importance of Halogenated Isoquinolines in Drug Discovery
The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. The strategic incorporation of halogen atoms, particularly fluorine and bromine, onto this scaffold offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of lead compounds. Fluorine substitution is known to enhance metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.[1] Concurrently, the bromine atom serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions, enabling the exploration of a wider chemical space.
4-Bromo-6-fluoroisoquinoline is a valuable building block in drug discovery, particularly for the development of kinase inhibitors and central nervous system (CNS) active agents.[2] Its unique substitution pattern allows for selective functionalization at the bromine-bearing position while benefiting from the electronic effects of the fluorine atom. This application note provides a comprehensive guide for the synthesis of this compound, detailing a robust and scalable protocol suitable for research and drug development laboratories.
Synthetic Strategy: A de Novo Approach via the Pomeranz-Fritsch Reaction
While several methods exist for the synthesis of the isoquinoline core, a de novo construction proves most effective for accessing the specifically substituted this compound. A direct bromination of 6-fluoroisoquinoline is challenging due to the directing effects of the heterocyclic nitrogen, which typically favors electrophilic substitution at the 5- and 8-positions.[3][4] Therefore, a more regioselective approach is warranted.
This guide details a two-step synthesis commencing with the commercially available 4-fluorobenzaldehyde. The chosen strategy involves an initial bromination to afford 3-bromo-4-fluorobenzaldehyde, followed by the construction of the isoquinoline ring system using the Pomeranz-Fritsch reaction. This classical named reaction provides a reliable method for the synthesis of isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine through an acid-catalyzed cyclization.[5][6]
Caption: Overall synthetic scheme for this compound.
Part 1: Synthesis of the Key Intermediate: 3-Bromo-4-fluorobenzaldehyde
The initial step involves the regioselective bromination of 4-fluorobenzaldehyde. The fluorine atom is an ortho-, para-director; however, the para position is blocked, and steric hindrance from the formyl group favors bromination at the position ortho to the fluorine and meta to the aldehyde.
Experimental Protocol: Bromination of 4-Fluorobenzaldehyde
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 4-Fluorobenzaldehyde | 124.11 | 24.8 g | 0.20 | 99% | Sigma-Aldrich |
| Aluminum trichloride | 133.34 | 40.0 g | 0.30 | 99.9% | Acros Organics |
| Bromine | 159.81 | 35.2 g (11.3 mL) | 0.22 | 99.5% | Fisher Scientific |
| Dichloromethane (DCM) | 84.93 | 250 mL | - | Anhydrous | J.T. Baker |
| Saturated NaHCO₃ solution | - | 100 mL | - | - | Lab Prepared |
| Saturated NaCl solution (Brine) | - | 100 mL | - | - | Lab Prepared |
| Anhydrous MgSO₄ | 120.37 | 10 g | - | - | VWR |
Procedure:
-
A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum trichloride (40.0 g, 0.30 mol) and anhydrous dichloromethane (200 mL).
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of 4-fluorobenzaldehyde (24.8 g, 0.20 mol) in anhydrous dichloromethane (50 mL) is added dropwise to the cooled suspension over 30 minutes with vigorous stirring.
-
Bromine (35.2 g, 0.22 mol) is then added dropwise via the dropping funnel over 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 16 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice (300 g) in a 1 L beaker with stirring.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL), water (100 mL), and brine (100 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 3-bromo-4-fluorobenzaldehyde is purified by vacuum distillation to afford a colorless to pale yellow oil.
Expected Yield: 75-85%
Characterization Data (Literature):
-
Boiling Point: 85-108 °C at 8 mmHg[5]
-
¹H NMR (CDCl₃): δ 9.91 (s, 1H), 8.08 (d, J = 2.1 Hz, 1H), 7.68 (dd, J = 8.5, 2.1 Hz, 1H), 7.27 (t, J = 8.5 Hz, 1H).
Part 2: Construction of the Isoquinoline Core via the Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a powerful method for synthesizing isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[5][6] The reaction proceeds through the formation of a Schiff base, followed by an acid-catalyzed cyclization and subsequent aromatization.
Caption: Workflow of the Pomeranz-Fritsch reaction for this compound synthesis.
Experimental Protocol: Pomeranz-Fritsch Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 3-Bromo-4-fluorobenzaldehyde | 203.01 | 20.3 g | 0.10 | 98% | As synthesized |
| Aminoacetaldehyde diethyl acetal | 133.19 | 14.0 g | 0.105 | 98% | TCI |
| Concentrated Sulfuric Acid | 98.08 | 100 mL | - | 98% | EMD Millipore |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Reagent Grade | VWR |
| Saturated NaHCO₃ solution | - | 200 mL | - | - | Lab Prepared |
| Ethyl Acetate (EtOAc) | 88.11 | 300 mL | - | Reagent Grade | Fisher Scientific |
| Hexanes | - | 300 mL | - | Reagent Grade | Fisher Scientific |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (20.3 g, 0.10 mol) and aminoacetaldehyde diethyl acetal (14.0 g, 0.105 mol) in 100 mL of dichloromethane.
-
Stir the mixture at room temperature for 4 hours to form the Schiff base intermediate. The progress of the reaction can be monitored by the disappearance of the aldehyde spot on TLC.
-
Remove the dichloromethane under reduced pressure to obtain the crude Schiff base as an oil.
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, place concentrated sulfuric acid (100 mL) and cool the flask in an ice-salt bath to 0-5 °C.
-
Add the crude Schiff base dropwise to the cold, stirred sulfuric acid over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g) in a 2 L beaker.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. Exercise caution as significant gas evolution will occur.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Expected Yield: 40-50%
Characterization Data:
-
Molecular Formula: C₉H₅BrFN
-
Molecular Weight: 226.05 g/mol
-
Further characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is required to confirm the structure and purity of the final product.
Safety and Handling Precautions
-
Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Aluminum Trichloride: Reacts violently with water. Handle in a dry environment.
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and appropriate PPE. Always add acid to water, never the other way around.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a key building block for medicinal chemistry and drug discovery. The described two-step sequence, involving a regioselective bromination followed by a Pomeranz-Fritsch reaction, offers a practical route to this valuable compound. The provided experimental procedures and safety guidelines are intended to assist researchers in the successful and safe synthesis of this important intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 6. Chemicals [chemicals.thermofisher.cn]
The Art of Molecular Scaffolding: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-6-fluoroisoquinoline
For researchers, medicinal chemists, and professionals in drug development, the isoquinoline core is a privileged scaffold, appearing in a multitude of biologically active compounds. The strategic functionalization of this motif is paramount to modulating pharmacological properties. 4-Bromo-6-fluoroisoquinoline has emerged as a versatile and highly valuable building block in this endeavor. Its distinct electronic properties and the presence of a reactive bromine atom make it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in several key palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind the selection of catalysts, ligands, and reaction conditions to empower you to confidently and successfully employ this versatile reagent in your research.
The Strategic Importance of this compound
This compound is a key intermediate in the synthesis of a diverse range of bioactive molecules.[1] Its utility stems from the differential reactivity of its halogen substituents and the overall electronic nature of the isoquinoline ring system. The bromine atom at the 4-position is the primary site for palladium-catalyzed cross-coupling, while the fluorine atom at the 6-position can be utilized in subsequent nucleophilic aromatic substitution reactions or serve to modulate the physicochemical properties of the final compound, such as metabolic stability and binding affinity.[2]
Chemical Structure of this compound
References
The Art of Connection: A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling of Bromo-Substituted Heterocycles
For the contemporary researcher in medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable instrument for the sophisticated construction of complex molecular architectures. This guide provides an in-depth exploration of the application of this Nobel Prize-winning reaction to a particularly vital class of substrates: bromo-substituted heterocycles. These motifs are foundational to a vast array of pharmaceuticals and functional materials, and their successful functionalization is paramount to innovation in these fields.
This document moves beyond a mere recitation of procedural steps. It is designed to arm the practicing scientist with a robust understanding of the underlying principles that govern this powerful transformation. We will delve into the mechanistic nuances, dissect the critical roles of each reaction component, and provide field-tested protocols for a variety of key heterocyclic systems. Furthermore, we will address the common challenges inherent to these couplings and offer systematic troubleshooting strategies to navigate the path to success.
The Catalytic Heart of the Matter: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] The catalytic cycle, a finely orchestrated sequence of elementary steps, is the engine of this transformation. A comprehensive understanding of this cycle is the bedrock upon which successful experimental design is built.
The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[2][3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) species into the carbon-bromine bond of the heterocyclic substrate. This is often the rate-determining step and its efficiency is heavily influenced by the electronic nature of the heterocycle and the steric and electronic properties of the palladium catalyst's ligands.[4]
Transmetalation: In this crucial step, the organic group from the boron reagent is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can significantly impact reaction outcomes.[5]
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the active palladium(0) catalyst which can then re-enter the catalytic cycle.[5]
The Reagents of Choice: A Guide to Selection
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of each reaction component. The interplay between the bromoheterocycle, the boronic acid or ester, the palladium catalyst, the ligand, the base, and the solvent creates a complex reaction environment that must be carefully optimized.
Palladium Catalysts and Ligands: The Power Couple
The heart of the Suzuki-Miyaura reaction is the palladium catalyst. While a variety of palladium sources can be used, the choice of ligand is paramount in tuning the catalyst's reactivity and stability.[4] For bromo-substituted heterocycles, particularly those containing nitrogen, the selection of an appropriate ligand is critical to prevent catalyst inhibition.[6]
| Catalyst System | Ligand Type | Key Characteristics | Recommended For |
| Pd(PPh₃)₄ | Triphenylphosphine | A classic, versatile catalyst. | Simple, electron-rich bromoheterocycles. |
| Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich phosphines | High activity, promotes oxidative addition and reductive elimination. | A broad range of bromoheterocycles, including electron-deficient and sterically hindered substrates.[7] |
| Pd-PEPPSI Catalysts | N-Heterocyclic Carbenes (NHCs) | Highly active, stable, and effective for heteroaryl couplings. | Challenging couplings, including those with nitrogen-containing heterocycles.[7] |
| Palladacycles (e.g., Herrmann's Catalyst) | Pre-activated catalysts | High thermal stability and activity. | Large-scale synthesis and robust applications.[7] |
The Boron Reagent: Boronic Acids vs. Boronic Esters
The choice between a boronic acid and a boronic ester often involves a trade-off between reactivity and stability. Boronic acids are generally more reactive but can be prone to decomposition via protodeboronation, especially with electron-deficient heteroaryl systems.[8] Boronic esters, such as pinacol esters, offer enhanced stability and are often easier to handle and purify.[9]
The Essential Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid for transmetalation.[5] However, the choice of base can also influence side reactions such as protodeboronation.
| Base | Strength | Common Applications |
| K₂CO₃, Na₂CO₃ | Moderate | Widely used, often in aqueous solvent mixtures. |
| K₃PO₄, Cs₂CO₃ | Stronger | Effective for less reactive substrates and can sometimes mitigate protodeboronation.[10] |
| KF, CsF | Mild | Can be beneficial in minimizing protodeboronation of sensitive heteroaryl boronic acids.[11] |
Field-Tested Protocols for Key Bromoheterocycles
The following protocols provide a starting point for the Suzuki-Miyaura coupling of various bromo-substituted heterocycles. It is crucial to note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 2-Bromopyridine
This protocol is adapted from a general method for the coupling of 2-pyridyl nucleophiles.[12]
Materials:
-
2-Bromopyridine
-
Arylboronic acid
-
Pd₂(dba)₃
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or a suitable Buchwald ligand
-
Anhydrous KF
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried, argon-purged Schlenk tube, add the arylboronic acid (1.5 mmol), anhydrous KF (3.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and the phosphine ligand (0.075 mmol, 7.5 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add 2-bromopyridine (1.0 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 5-Bromoindole
This protocol utilizes microwave irradiation to accelerate the reaction.[2]
Materials:
-
5-Bromoindole
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Cs₂CO₃
-
Ethanol
Procedure:
-
In a microwave reaction vial, combine 5-bromoindole (1.0 mmol), the arylboronic acid (1.3 mmol), Pd(PPh₃)₄ (0.07 mmol, 7 mol%), and Cs₂CO₃ (2.0 mmol).
-
Add ethanol (5 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Suzuki-Miyaura Coupling of 4-Bromo-1-methyl-1H-pyrazole
This protocol is suitable for the coupling of a brominated pyrazole derivative.[13]
Materials:
-
4-Bromo-1-methyl-1H-pyrazole
-
Arylboronic acid
-
PdCl₂(dppf)
-
Na₂CO₃
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To a reaction vessel, add 4-bromo-1-methyl-1H-pyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), PdCl₂(dppf) (0.03 mmol, 3 mol%), and Na₂CO₃ (2.0 mmol).
-
Add the 1,4-dioxane/water (4:1, 5 mL) solvent mixture.
-
Degas the reaction mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction at 90 °C with stirring until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting Common Challenges
Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is key to overcoming these hurdles.
Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura couplings.
Catalyst Poisoning: Nitrogen-containing heterocycles can coordinate to the palladium center, leading to catalyst deactivation.[10] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can mitigate this issue by sterically shielding the palladium.[7][14]
Protodeboronation: This side reaction, the cleavage of the C-B bond of the boronic acid, is a common cause of low yields, particularly with electron-deficient heteroaryl boronic acids.[8] Strategies to minimize protodeboronation include:
-
Using more stable boronic esters (e.g., pinacol or MIDA esters).[9]
-
Employing milder bases such as KF or CsF.[11]
-
Using anhydrous reaction conditions.[15]
Homocoupling: The self-coupling of the boronic acid can be a significant side reaction. This is often promoted by the presence of oxygen.[16] Thoroughly degassing the reaction solvent and maintaining a strict inert atmosphere are crucial to minimize homocoupling.
Conclusion
The Suzuki-Miyaura coupling of bromo-substituted heterocycles is a powerful and versatile tool in the modern synthetic chemist's arsenal. A deep understanding of the reaction mechanism, careful selection of reagents, and a systematic approach to optimization and troubleshooting are the cornerstones of success. By leveraging the insights and protocols presented in this guide, researchers can confidently navigate the complexities of this reaction to accelerate the discovery and development of novel molecules with significant scientific and therapeutic potential.
References
- 1. Pd/REOs catalysts applied to the Suzuki-Miyaura coupling. A comparison of their catalytic performance and reusability [ouci.dntb.gov.ua]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. [PDF] Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yoneda Labs [yonedalabs.com]
Sonogashira Coupling Protocols for 4-Bromo-6-fluoroisoquinoline: A Guide for Medicinal Chemistry and Drug Discovery
An Application Note and Protocol Guide
Authored by: A Senior Application Scientist
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and CNS-modulating effects.[1][2][3][4] The functionalization of this heterocyclic system is therefore of paramount importance in drug discovery and development.[5][6] The Sonogashira cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[7][8] This reaction, typically catalyzed by a combination of palladium and copper complexes, allows for the introduction of alkyne moieties into the isoquinoline core under relatively mild conditions, providing a gateway to a diverse range of novel chemical entities.[7][9][10]
This application note provides a comprehensive guide to the Sonogashira coupling of 4-bromo-6-fluoroisoquinoline, a key intermediate for the synthesis of biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, present detailed experimental protocols, discuss critical parameters for optimization, and offer a troubleshooting guide to address common challenges.
Reaction Mechanism: The Dual Catalytic Cycle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][11] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex.[7][11]
-
Transmetalation: The Pd(II) complex then reacts with a copper acetylide species (generated in the copper cycle) in a transmetalation step, where the acetylide group is transferred to the palladium center.[7]
-
Reductive Elimination: The resulting Pd(II)-alkynyl complex undergoes reductive elimination to yield the desired alkynylated isoquinoline product and regenerate the active Pd(0) catalyst.[11]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne, forming a π-alkyne complex. This coordination increases the acidity of the terminal proton.[8][11]
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.[8][12]
-
Transmetalation: This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle.[7]
While the copper co-catalyst significantly enhances the reaction rate, it can also lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling).[13] Consequently, copper-free Sonogashira protocols have been developed and may be preferable in certain cases.[13][14]
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a general procedure for the coupling of this compound with a terminal alkyne. Optimization may be required depending on the specific alkyne used.
Reagents and Materials:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Terminal Alkyne | ≥97% | Commercially Available | |
| PdCl₂(PPh₃)₂ | - | Commercially Available | Store under inert atmosphere. |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | Use a fresh bottle. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Distill from CaH₂ before use. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Use from a solvent purification system or freshly distilled. |
| Argon or Nitrogen | High Purity | For maintaining an inert atmosphere. |
Experimental Workflow:
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by anhydrous triethylamine (2.0-3.0 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. If no significant conversion is observed, the reaction mixture can be gently heated to 50-60 °C.[15]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated isoquinoline.
Critical Parameters and Optimization
The success of the Sonogashira coupling of this compound is contingent upon several key parameters. A systematic approach to optimization is crucial for achieving high yields and purity.
| Parameter | Recommendation and Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ is a robust and air-stable precatalyst that is reduced in situ to the active Pd(0) species.[13] Other common catalysts include Pd(PPh₃)₄.[11] For less reactive aryl bromides, catalysts with bulky, electron-rich phosphine ligands may be beneficial.[16] |
| Copper Co-catalyst | CuI is the most common co-catalyst. Its quality is crucial; use a fresh, high-purity source to avoid issues with catalyst deactivation.[13] In cases of significant alkyne homocoupling, a copper-free protocol may be advantageous.[13] |
| Base | An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to deprotonate the terminal alkyne.[13] The base must be anhydrous to prevent side reactions. |
| Solvent | Aprotic polar solvents like THF, DMF, or acetonitrile are commonly employed.[17] The choice of solvent can influence catalyst stability and reaction rate. Anhydrous conditions are generally recommended.[9] |
| Temperature | Aryl bromides are less reactive than aryl iodides and may require heating to achieve a reasonable reaction rate.[13][16] Start at room temperature and gradually increase the temperature if the reaction is sluggish.[17] |
| Inert Atmosphere | The active Pd(0) catalyst is sensitive to oxygen.[13] Therefore, it is critical to perform the reaction under an inert atmosphere (argon or nitrogen) to prevent catalyst decomposition and the formation of palladium black.[15] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst (Pd or Cu).- Poor quality of reagents (base, solvent).- Insufficiently inert atmosphere. | - Use fresh, high-purity catalysts and reagents.[13]- Ensure all solvents and bases are anhydrous.- Thoroughly degas the solvent and maintain a positive pressure of inert gas.[13] |
| Formation of Palladium Black | - Decomposition of the Pd(0) catalyst. | - Ensure a strictly oxygen-free environment.- Consider using a more stable palladium precatalyst or a different ligand.[13][15] |
| Significant Alkyne Homocoupling | - Presence of oxygen.- High concentration of copper catalyst. | - Rigorously exclude oxygen from the reaction.- Reduce the amount of CuI.- Consider a copper-free Sonogashira protocol.[13] |
| Reaction Stalls | - Catalyst deactivation.- Low reactivity of the aryl bromide. | - Add a fresh portion of the palladium catalyst.- Increase the reaction temperature.[17]- Switch to a more active catalytic system (e.g., different ligand).[16] |
Workup and Purification
A standard aqueous workup is typically sufficient to remove the amine base and inorganic salts. The crude product is then purified by flash column chromatography. The choice of eluent for chromatography will depend on the polarity of the product and should be determined by TLC analysis.
Conclusion
The Sonogashira coupling is an indispensable tool for the functionalization of the this compound core. By carefully controlling the reaction parameters and understanding the underlying mechanism, researchers can efficiently synthesize a wide variety of alkynylated isoquinoline derivatives for applications in drug discovery and medicinal chemistry. This guide provides a solid foundation for the successful implementation and optimization of this powerful cross-coupling reaction.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. DSpace [repository.kaust.edu.sa]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
Application Notes and Protocols: 4-Bromo-6-fluoroisoquinoline as a Versatile Building Block in Medicinal Chemistry
Abstract and Introduction
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a vast range of biological activities, including anticancer, antimicrobial, and CNS-active properties.[1][2] Halogenated heterocyclic compounds, in particular, serve as exceptionally versatile starting materials in drug discovery, offering chemically distinct handles for selective modification.[3] 4-Bromo-6-fluoroisoquinoline has emerged as a strategic building block due to its bifunctional nature, possessing two halogen atoms with orthogonal reactivity.
The key to its utility lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. The C4-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon and nitrogen substituents.[1] In contrast, the C6-F bond is more robust under these conditions but can undergo nucleophilic aromatic substitution (SNAr) under more forcing conditions.[4][5] This predictable, stepwise reactivity enables chemists to build molecular complexity in a controlled and efficient manner, making it an invaluable tool for constructing libraries of compounds for biological screening, particularly in the development of kinase inhibitors.[1]
This document serves as a technical guide for researchers, providing an in-depth analysis of the reactivity of this compound and detailed, field-proven protocols for its key transformations.
Physicochemical Properties and Handling
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1416500-78-1 | [1] |
| Molecular Formula | C₉H₅BrFN | [1] |
| Molecular Weight | 226.05 g/mol | [1] |
| Appearance | Off-white to yellow solid | - |
| Storage | Store at 2-8°C under an inert atmosphere | [1] |
Safety Note: Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Core Reactivity: A Guide to Selective Functionalization
The synthetic power of this compound stems from the ability to selectively address the C4 and C6 positions. Palladium-catalyzed cross-coupling reactions are the primary methods for functionalizing the C4-bromo position, while the C6-fluoro position offers a latent site for nucleophilic substitution.
Caption: Sequential functionalization workflow for this compound.
Palladium-Catalyzed Cross-Coupling at the C4-Position
The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, following the general halide reactivity trend of I > Br > Cl >> F.[5][6] This allows for high chemoselectivity when targeting the C4 position.
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, making it a cornerstone of modern medicinal chemistry.[7][8] It facilitates the coupling of the C4-position of the isoquinoline with a wide array of aryl- and heteroaryl-boronic acids or esters.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.).[6][9]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), added via syringe to achieve a final substrate concentration of approximately 0.1 M.[6][8]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-18 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 4-aryl-6-fluoroisoquinoline derivative.[6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for forming C-N bonds.[10][11] This reaction is critical for installing amine functionalities, which are prevalent in bioactive molecules.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and, crucially, the phosphine ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, t-BuXPhos) are often required to facilitate the reductive elimination step, which is the turnover-limiting step for many C-N couplings.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be effective depending on the substrate.[12]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.3 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the vessel.
-
Reaction: Seal the vessel and heat to 80-110 °C with stirring. Monitor the reaction by LC-MS.
-
Work-up and Purification: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The Sonogashira coupling enables the direct installation of an alkyne moiety at the C4-position, providing a valuable precursor for further transformations or as a key structural element in its own right.[13][14] The reaction typically employs a dual-catalyst system of palladium and copper(I).[15]
Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[15]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add an anhydrous solvent such as toluene or THF, followed by an amine base (e.g., triethylamine, Et₃N, or diisopropylamine), which also acts as a solvent.[15][16] Finally, add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water or saturated NH₄Cl solution. Extract with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
While less reactive than the C4-Br bond, the C6-F bond can be displaced by potent nucleophiles via an SNAr mechanism.[4] The reaction is facilitated by the electron-withdrawing nature of the isoquinoline ring system, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[17][18] This reaction typically requires higher temperatures and stronger nucleophiles (e.g., primary or secondary amines, alkoxides) compared to the palladium-catalyzed couplings at C4.
Protocol: General Procedure for SNAr with an Amine
-
Reaction Setup: In a sealed pressure vessel, combine the 4-substituted-6-fluoroisoquinoline substrate (1.0 equiv.), the desired amine nucleophile (2.0-5.0 equiv.), and a suitable base if necessary (e.g., K₂CO₃ or DIPEA).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent such as DMSO, DMF, or NMP.
-
Reaction: Seal the vessel tightly and heat the mixture to a high temperature (typically 120-180 °C). Monitor the reaction by LC-MS.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography or preparative HPLC.
Application Spotlight: A Key Intermediate for Bioactive Molecules
The unique substitution pattern and reactivity of this compound make it an ideal starting point for the synthesis of complex molecules, particularly kinase inhibitors, which often feature a substituted heterocyclic core.[1][19] The ability to first install a diversity element at the C4 position via robust cross-coupling chemistry, followed by potential modification at C6, provides a powerful strategy for rapidly generating analogues for structure-activity relationship (SAR) studies.
Summary and Outlook
This compound is a powerful and versatile building block for medicinal chemistry. Its orthogonal reactivity allows for the selective and sequential functionalization of the C4 and C6 positions, providing a streamlined pathway to complex isoquinoline derivatives. The protocols outlined in this guide demonstrate its utility in cornerstone synthetic transformations, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution. This strategic intermediate will undoubtedly continue to play a significant role in the discovery and development of novel therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CAS 1239463-43-4: 5-Bromo-6-fluoroisoquinoline [cymitquimica.com]
- 4. Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 4-Bromo-6-fluoroisoquinoline
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic synthesis of potential antimicrobial agents utilizing the versatile scaffold, 4-Bromo-6-fluoroisoquinoline. This document outlines key synthetic transformations, provides detailed experimental protocols, and discusses the underlying chemical principles that guide the rational design of these novel therapeutic candidates.
Introduction: The Isoquinoline Scaffold in Antimicrobial Drug Discovery
The isoquinoline core is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of pharmacological activities, including potent antimicrobial effects.[1][2][3][4][5] The structural rigidity and aromatic nature of the isoquinoline ring system provide an excellent framework for the spatial presentation of various pharmacophoric elements, enabling targeted interactions with microbial machinery. The strategic placement of substituents on this scaffold allows for the fine-tuning of electronic properties, lipophilicity, and steric bulk, all of which are critical determinants of antimicrobial potency and selectivity.
This compound is a particularly attractive starting material for the synthesis of novel antimicrobial agents.[3][6] The differential reactivity of the two halogen substituents—the bromine atom at the 4-position and the fluorine atom at the 6-position—allows for selective and sequential functionalization. This dual "handle" provides a powerful platform for creating diverse molecular architectures and exploring structure-activity relationships (SAR).
Strategic Synthetic Pathways
The primary synthetic strategies for elaborating the this compound scaffold involve two key transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions at the 4-Position: The carbon-bromine bond at the 4-position is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl moieties, which are common pharmacophores in antimicrobial agents.
-
Nucleophilic Aromatic Substitution (SNAr) at the 6-Position: While the C-F bond is generally more stable than the C-Br bond, the electron-withdrawing nature of the isoquinoline ring system can activate the 6-position towards nucleophilic aromatic substitution, particularly with potent nucleophiles. This allows for the introduction of amine, thiol, or alkoxy functionalities, which can enhance antimicrobial activity and modulate physicochemical properties.
The following diagram illustrates the general synthetic workflow:
Caption: Synthetic workflow for antimicrobial agent synthesis.
Protocol 1: Suzuki-Miyaura Coupling at the 4-Position
This protocol details the synthesis of a representative 4-aryl-6-fluoroisoquinoline derivative. The rationale for choosing the Suzuki-Miyaura coupling is its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide variety of boronic acids.
Materials and Equipment
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Experimental Procedure
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-fluoroisoquinoline derivative.
Causality Behind Experimental Choices
-
Palladium Catalyst: Palladium(II) acetate in the presence of a phosphine ligand like triphenylphosphine forms the active Pd(0) catalyst in situ, which is essential for the catalytic cycle of the Suzuki coupling.
-
Base: Potassium carbonate is a moderately strong base required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents and facilitates the reaction. Degassing the water is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
Inert Atmosphere: An inert atmosphere is necessary to prevent the oxidation of the palladium catalyst and the phosphine ligand.
Protocol 2: Nucleophilic Aromatic Substitution at the 6-Position
This protocol describes the subsequent functionalization of the 4-aryl-6-fluoroisoquinoline at the 6-position via nucleophilic aromatic substitution (SNAr). The introduction of an amino group is exemplified, as this functionality is often found in potent antimicrobial compounds.
Materials and Equipment
-
4-Aryl-6-fluoroisoquinoline (from Protocol 1)
-
Amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microwave reactor or sealed reaction vial
-
Magnetic stirrer with heating
-
Standard laboratory glassware for workup and purification
Experimental Procedure
-
Reaction Setup: In a microwave reaction vial, combine the 4-aryl-6-fluoroisoquinoline (1.0 mmol), the desired amine (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add anhydrous DMSO (5 mL) to the vial.
-
Reaction: Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes. Alternatively, the reaction can be heated in a sealed tube in a conventional oil bath at a similar temperature for several hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).
-
Precipitation and Filtration: A solid precipitate should form. Collect the solid by vacuum filtration and wash with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-aryl-6-(substituted)isoquinoline.
Causality Behind Experimental Choices
-
High Temperature/Microwave Irradiation: The C-F bond is strong, and elevated temperatures are typically required to drive the SNAr reaction. Microwave irradiation can significantly accelerate the reaction rate.
-
Polar Aprotic Solvent: DMSO is a polar aprotic solvent that can solvate the potassium carbonate and the intermediate Meisenheimer complex, thereby stabilizing the transition state and facilitating the reaction.
-
Base: Potassium carbonate acts as a base to neutralize the HF that is formed as a byproduct of the reaction.
Data Presentation: Illustrative Antimicrobial Activity
While specific antimicrobial data for derivatives of this compound is not extensively available in the public domain, the following table presents representative Minimum Inhibitory Concentration (MIC) values for structurally related quinoline and isoquinoline compounds to illustrate the potential of this chemical class.
| Compound Class | Representative Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| Fluoroquinolones | Levofloxacin | 0.5 - 2 | 0.06 - 1 | [2] |
| 4-Arylquinolines | 6-chloro-4-(4-hydroxyphenyl)quinoline | >100 | >100 | [7] |
| 4-Aminoquinolines | 7-chloro-4-(4-ethylpiperazin-1-yl)quinoline | 3.12 | 6.25 | [8][9] |
Note: The data in this table is for illustrative purposes and represents the antimicrobial potential of related compound classes. The actual activity of derivatives synthesized from this compound must be determined experimentally.
Logical Relationships in SAR
The following diagram illustrates the key structure-activity relationships that can be explored using the synthetic pathways described above.
Caption: Key structure-activity relationship considerations.
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of novel antimicrobial agents. The distinct reactivity of its two halogen substituents allows for a systematic and modular approach to the construction of diverse chemical libraries. By employing strategic synthetic transformations such as Suzuki-Miyaura coupling and nucleophilic aromatic substitution, researchers can efficiently explore the chemical space around the isoquinoline scaffold and develop new therapeutic candidates to combat the growing threat of antimicrobial resistance. The protocols and insights provided in these application notes serve as a robust foundation for initiating such drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjugates [mdpi.com]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Antifungal Agents Using 4-Bromo-6-fluoroisoquinoline
Introduction: The Strategic Advantage of the 4-Bromo-6-fluoroisoquinoline Scaffold in Antifungal Drug Discovery
The escalating threat of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the exploration of novel chemical scaffolds for the development of next-generation antifungal agents. The isoquinoline core, a privileged structure in medicinal chemistry, has garnered significant attention due to the diverse biological activities of its derivatives, including antifungal properties.[1][2][3] Within this class, this compound emerges as a particularly strategic starting material for the synthesis of new antifungal candidates.
The bromine atom at the C-4 position serves as a versatile handle for introducing a wide array of chemical diversity through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5][6] This allows for the systematic exploration of the structure-activity relationship (SAR) by incorporating various aryl, heteroaryl, and amino moieties. Furthermore, the fluorine atom at the C-6 position can enhance the metabolic stability and pharmacokinetic properties of the resulting compounds, a critical consideration in drug development.[7] The presence of halogens in quinoline and isoquinoline derivatives has been shown to be advantageous for antifungal activity.[8][9][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a foundational scaffold for the discovery and preclinical development of novel antifungal agents. We will detail synthetic protocols for derivatization, robust methodologies for in vitro antifungal evaluation, and assays to assess preliminary safety profiles.
Part 1: Synthesis of Novel 4-Substituted-6-fluoroisoquinoline Derivatives
The primary strategy for derivatizing this compound involves the palladium-catalyzed cross-coupling reactions at the C-4 position. The following protocols are provided as exemplary synthetic routes.
Protocol 1.1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-6-fluoroisoquinolines
This protocol describes the synthesis of 4-aryl-6-fluoroisoquinoline derivatives, which allows for the introduction of a diverse range of substituted aromatic and heteroaromatic rings.
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side products. SPhos is selected as a ligand due to its effectiveness in promoting the coupling of heteroaryl halides.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and SPhos (0.05 mmol).
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL).
-
Add K₃PO₄ (2.0 mmol) to the reaction mixture.
-
Seal the flask and heat the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6-fluoroisoquinoline derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
dot
Caption: Suzuki-Miyaura cross-coupling workflow.
Protocol 1.2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-6-fluoroisoquinolines
This protocol outlines the synthesis of 4-amino-6-fluoroisoquinoline derivatives, enabling the introduction of various primary and secondary amines.
Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of a suitable palladium catalyst and ligand is critical for the efficient coupling of aryl halides with amines.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk flask.
-
Add anhydrous toluene (5 mL) to the flask.
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol) to the reaction mixture.
-
Seal the flask and heat the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the target 4-amino-6-fluoroisoquinoline derivative.
-
Characterize the purified compound using ¹H NMR, ¹³C NMR, and HRMS.
Part 2: In Vitro Antifungal Susceptibility Testing
Once a library of 4-substituted-6-fluoroisoquinoline derivatives has been synthesized, the next critical step is to evaluate their antifungal activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Protocol 2.1: Broth Microdilution Assay for Determining Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.
Rationale: This method provides a quantitative measure of the antifungal agent's potency by determining the lowest concentration that inhibits the visible growth of a fungal isolate. Standardization of the inoculum and growth conditions is paramount for reproducibility.
Materials:
-
Synthesized 4-substituted-6-fluoroisoquinoline derivatives
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
0.5 McFarland standard
-
Sterile saline
-
Positive control antifungal (e.g., fluconazole, amphotericin B)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Serially dilute the compounds in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).
-
Inoculum Preparation:
-
Yeasts: Subculture the yeast onto Sabouraud Dextrose Agar and incubate for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Filamentous Fungi: Grow the mold on Potato Dextrose Agar until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compounds.
-
Controls: Include a growth control (inoculum without compound) and a sterility control (medium without inoculum). Also, include wells with the positive control antifungal.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% inhibition for azoles and ≥90% for other agents) compared to the growth control. This can be determined visually or by using a microplate reader at a wavelength of 530 nm.
dot
Caption: Workflow for MIC determination.
Part 3: Preliminary Cytotoxicity Assessment
A crucial aspect of antifungal drug development is ensuring selective toxicity against fungal cells with minimal effect on host cells. An early assessment of cytotoxicity against mammalian cell lines is therefore essential.
Protocol 3.1: MTT Assay for Mammalian Cell Cytotoxicity
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay provides a quantitative measure of a compound's toxicity to mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for another 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
| Compound ID | Fungal Species | MIC (µg/mL) | Mammalian Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| Example-1 | C. albicans | 2 | HEK293 | >32 | >16 |
| Example-2 | A. fumigatus | 4 | HEK293 | 16 | 4 |
| Fluconazole | C. albicans | 1 | HEK293 | >64 | >64 |
Part 4: Elucidating the Mechanism of Action
Understanding the mechanism of action of lead compounds is crucial for their further development. For quinoline-based antifungals, several mechanisms have been proposed, including disruption of the cell wall and interference with metal ion homeostasis.
Proposed Mechanism of Action: Fungal Cell Wall Disruption
Some quinoline-based compounds have been shown to interfere with fungal cell wall integrity.[11] This can be investigated through various assays.
dot
Caption: Proposed mechanism of action.
Protocol 4.1: Sorbitol Protection Assay
Rationale: This assay determines if a compound's antifungal activity is due to cell wall damage. Sorbitol is an osmotic protectant that can stabilize fungal cells with weakened cell walls.
Procedure:
-
Perform the broth microdilution assay as described in Protocol 2.1 in two sets of 96-well plates.
-
In one set of plates, supplement the RPMI-1640 medium with 0.8 M sorbitol.
-
Compare the MIC values obtained in the presence and absence of sorbitol. A significant increase in the MIC value in the presence of sorbitol suggests that the compound targets the fungal cell wall.
Conclusion and Future Directions
This compound represents a promising and versatile starting point for the development of novel antifungal agents. The synthetic protocols outlined herein provide a robust framework for generating a library of derivatives with diverse chemical functionalities. The subsequent in vitro testing protocols for antifungal activity and cytotoxicity are essential for identifying lead compounds with potent and selective antifungal properties. Further studies should focus on elucidating the precise molecular targets of active compounds and evaluating their efficacy in in vivo models of fungal infection. The structure-activity relationships derived from these studies will be invaluable in guiding the optimization of lead compounds towards clinical candidates.
References
- 1. Synthesis and antifungal activities in vitro of novel pyrazino [2,1-a] isoquinolin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antifungal Activity of Novel Isoquinoline Derivatives [cjcu.jlu.edu.cn]
- 3. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species | MDPI [mdpi.com]
- 11. Cell Wall Perturbation Sensitizes Fungi to the Antimalarial Drug Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4-Bromo-6-fluoroisoquinoline in the Synthesis of Potent Kinase Inhibitors: Advanced Protocols and Methodologies
Introduction: The Versatility of the Isoquinoline Scaffold in Kinase Inhibition
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic structure provides a robust framework for the spatial orientation of pharmacophoric features, making it an ideal starting point for the design of targeted therapeutics. Within the vast landscape of drug discovery, the inhibition of protein kinases has emerged as a cornerstone of modern oncology and immunology. Kinases, as key regulators of cellular signaling pathways, are frequently dysregulated in disease states, making them prime targets for therapeutic intervention.
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-bromo-6-fluoroisoquinoline as a versatile building block for the synthesis of potent kinase inhibitors. The presence of two distinct halogen atoms at positions C4 (bromo) and C6 (fluoro) on the isoquinoline core offers a unique opportunity for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. This allows for the systematic elaboration of the core structure to achieve high affinity and selectivity for a range of kinase targets, particularly those implicated in cancer progression such as AXL and MET receptor tyrosine kinases.
We will delve into the practical application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, providing detailed, step-by-step protocols. These methods are fundamental to constructing the complex molecular architectures required for effective kinase inhibition. Furthermore, we will explore the underlying principles of kinase inhibition, focusing on the mechanism of action of isoquinoline-based inhibitors and their interaction with the kinase ATP-binding site.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. The C-Br bond at the C4 position is significantly more susceptible to oxidative addition to a palladium(0) catalyst compared to the more inert C-F bond at the C6 position. This reactivity difference allows for the selective introduction of a wide array of substituents at the C4 position, which is often a key interaction point within the ATP-binding pocket of kinases.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of kinase inhibitor synthesis, this reaction is invaluable for introducing aryl or heteroaryl moieties that can occupy hydrophobic pockets or form key hydrogen bonding interactions within the kinase active site.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the isoquinoline substrate should be approximately 0.1 M.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-aryl-6-fluoroisoquinoline derivative.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, known for its high efficiency and functional group tolerance. The dppf ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing unwanted side reactions.
-
Solvent System: The mixture of 1,4-dioxane and water provides a good medium for dissolving both the organic substrates and the inorganic base, facilitating the reaction. Degassing the solvents is crucial to prevent the oxidation of the Pd(0) active catalyst.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is particularly useful for introducing linear, rigid alkynyl linkers, which can be used to probe deeper into the ATP-binding site or to serve as a handle for further functionalization.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF (or DMF) to dissolve the solids.
-
Add triethylamine, followed by the dropwise addition of the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-alkynyl-6-fluoroisoquinoline.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The Sonogashira reaction employs a dual catalyst system. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst is crucial for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[1]
-
Base: Triethylamine serves as both a base to neutralize the HBr byproduct and as a solvent in some cases. It also aids in the formation of the copper acetylide.
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are typically used to ensure the solubility of the reactants and catalysts.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[2][3] This reaction is essential for introducing amine functionalities, which are prevalent in kinase inhibitors and often participate in crucial hydrogen bonding interactions with the hinge region of the kinase.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (e.g., aniline derivative) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Stir the reaction for 16-24 hours, monitoring its progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-amino-6-fluoroisoquinoline derivative.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd₂(dba)₃ is a common Pd(0) source. Xantphos is a bulky, electron-rich bidentate phosphine ligand that is highly effective in promoting both the oxidative addition and the crucial reductive elimination step in the Buchwald-Hartwig catalytic cycle, often leading to higher yields and broader substrate scope.[3]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, forming the palladium-amido intermediate that is essential for the reductive elimination step.
-
Solvent: Anhydrous toluene is a standard solvent for this reaction, as it is high-boiling and relatively non-polar.
Mechanism of Action and Targeted Kinases
Derivatives of 4-substituted-6-fluoroisoquinoline are particularly promising as inhibitors of receptor tyrosine kinases (RTKs) such as AXL and MET. These kinases are often overexpressed in various cancers and are associated with tumor growth, metastasis, and the development of drug resistance.[4][5]
The synthesized isoquinoline derivatives typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that leads to cell proliferation, survival, and metastasis.[5] The 4-position substituent plays a critical role in establishing key interactions with the hinge region of the kinase, while other parts of the molecule can be modified to enhance selectivity and improve pharmacokinetic properties.
Data Presentation: Representative Kinase Inhibitory Activity
The following table summarizes the inhibitory activities of representative kinase inhibitors that share structural similarities with compounds that can be synthesized from this compound. This data illustrates the potential of this scaffold in generating potent kinase inhibitors.
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| 2,4,5-Trisubstituted Pyrimidine | AXL | 19 | [4] |
| Diphenylpyrimidine-diamine | AXL | 5 | [6] |
| Pyrrolopyrimidine | MET | 1.3 | [5] |
| Pyrrolopyrimidine | AXL | 7 | [5] |
| Indolinone Derivative | AXL | 3.75 | |
| 4-(2-fluorophenoxy)-7-methoxyquinazoline | c-Met | 0.26 |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allows for the efficient and selective functionalization of the isoquinoline core. This enables the rapid generation of diverse chemical libraries for screening against various kinase targets. The protocols and insights provided in this application note are intended to empower researchers in their efforts to design and synthesize the next generation of targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery of a Novel AXL/Triple Angiokinase Inhibitor Based on 6-Chloro-Substituted Indolinone and Side Chain Methyl Substitution Inhibiting Pancreatic Cancer Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental protocols for synthesizing isoquinoline derivatives
An Application Guide to the Synthesis of Isoquinoline Derivatives: Protocols and Mechanistic Insights
Introduction
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry and natural products.[1][2] As a core component of numerous alkaloids, such as morphine and codeine, and synthetic therapeutic agents, isoquinoline derivatives exhibit a vast spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] This widespread biological significance has driven the development of diverse and sophisticated synthetic methodologies for their construction.
This guide provides an in-depth exploration of key , designed for researchers, chemists, and professionals in drug development. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering insights into both classical and modern synthetic strategies. The protocols described are grounded in established literature, providing a trustworthy and authoritative resource for the laboratory.
We will cover seminal named reactions that form the bedrock of isoquinoline synthesis—the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions—as well as delve into the modern, atom-economical approaches afforded by transition-metal-catalyzed C-H activation.[4] Each section will present a detailed, step-by-step protocol, a mechanistic rationale, and a discussion of the method's scope and limitations.
Section 1: Classical Intramolecular Cyclization Strategies
The traditional routes to isoquinolines rely on the construction of a suitable acyclic precursor followed by an intramolecular electrophilic aromatic substitution to form the heterocyclic ring. These methods are robust and have been refined over a century of use.
The Bischler-Napieralski Reaction
First discovered in 1893, the Bischler-Napieralski reaction is a cornerstone method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[5][6] The reaction is driven by a strong dehydrating agent under acidic, refluxing conditions.[7] The resulting dihydroisoquinolines can be easily oxidized to the corresponding aromatic isoquinolines.
Mechanistic Rationale
The reaction proceeds via intramolecular electrophilic aromatic substitution.[5] The key is the activation of the amide carbonyl by a dehydrating agent, such as phosphorus oxychloride (POCl₃). This activation transforms the relatively unreactive amide into a highly electrophilic intermediate, either a nitrilium ion or an imidoyl phosphate.[6][8] This powerful electrophile is then attacked by the electron-rich aromatic ring at the ortho position to form the new six-membered ring. This cyclization is most efficient when the aromatic ring is substituted with electron-donating groups, which enhance its nucleophilicity.[5][7]
Caption: Mechanism of the Bischler-Napieralski Reaction.
Detailed Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
N-(3,4-Dimethoxyphenethyl)acetamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (2 mL per mmol of substrate)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-(β-arylethyl)amide substrate (1.0 eq).[7]
-
Reagent Addition: Add anhydrous solvent (e.g., DCM, 2 mL) followed by the slow addition of phosphorus oxychloride (POCl₃, 2 mL).[7]
-
Cyclization: Fit the flask with a reflux condenser and heat the solution to reflux (typically 80-110 °C, depending on solvent) for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[7]
-
Workup (Quenching): After completion, cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove excess POCl₃.[7]
-
Reduction (Optional, for Tetrahydroisoquinoline): Dissolve the resulting residue in methanol and cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise until the pH is neutral (approx. 7).[7] Allow the mixture to warm to room temperature over 1 hour.
-
Extraction: Quench the reaction by the slow addition of water or saturated NaHCO₃ solution. Extract the product with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.
| Reagent/Condition | Purpose | Common Variants |
| Dehydrating Agent | Activates the amide carbonyl for cyclization. | POCl₃, P₂O₅, Tf₂O, Polyphosphoric Acid (PPA).[6] |
| Solvent | Provides a medium for the reaction. | Toluene, Xylene, Acetonitrile, or neat (no solvent). |
| Temperature | Provides energy to overcome the activation barrier. | Room temperature to 150 °C (reflux).[6] |
| Substrate | Requires an electron-rich aromatic ring for efficient cyclization. | Phenethylamides with methoxy or other electron-donating groups.[5] |
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[9][10] Its ability to proceed under mild, even physiological, conditions makes it invaluable in the synthesis of alkaloids and related natural products.[10]
Mechanistic Rationale
The reaction begins with the formation of a Schiff base from the amine and the carbonyl compound. Under acidic conditions, the Schiff base is protonated to form a highly reactive iminium ion.[9] This ion then undergoes an intramolecular electrophilic attack on the electron-rich aryl ring in a 6-endo-trig cyclization, yielding the tetrahydroisoquinoline product after deprotonation restores aromaticity.[9][10] The presence of electron-donating groups on the aromatic ring is crucial for high yields, as it activates the ring towards electrophilic attack.[10]
Caption: Mechanism of the Pictet-Spengler Reaction.
Detailed Experimental Protocol: Synthesis of a Tetrahydro-β-carboline
This protocol is adapted for tryptamine derivatives, a common application leading to β-carbolines.[11][12]
Materials:
-
Tryptamine derivative (e.g., D-tryptophan methyl ester hydrochloride) (1.0 eq)[9]
-
Aldehyde or ketone (e.g., 2,3-butanedione) (1.0-2.5 eq)[9][11]
-
Anhydrous solvent (e.g., Methanol, Dichloromethane, Toluene)[11]
-
Acid catalyst (e.g., Trifluoroacetic acid (TFA), HCl)[11]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the tryptamine derivative (1.0 eq) in the chosen anhydrous solvent (e.g., methanol, ~3 mL per mmol of tryptamine).[9]
-
Addition of Carbonyl: To the stirred solution, add the aldehyde or ketone (1.0-1.2 eq) at room temperature.[11]
-
Catalyst Addition: Add the acid catalyst (e.g., TFA, 0.1-1.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (from room temperature to reflux, e.g., 65 °C) for 1 to 24 hours.[9][12] Monitor the reaction's progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is basic.[9][11]
-
Extraction: Extract the product with an organic solvent like DCM or ethyl acetate (3x).[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.[11]
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline core itself (rather than a reduced version) from the acid-catalyzed cyclization of a benzalaminoacetal.[13][14] The classical conditions often require harsh acids and high temperatures, which can lead to low yields, but modern modifications have improved its utility.[13][15]
Mechanistic Rationale
The synthesis involves two main stages. First, a benzaldehyde condenses with a 2,2-dialkoxyethylamine to form a Schiff base intermediate (a benzalaminoacetal).[13][14] In the presence of a strong acid (e.g., concentrated H₂SO₄), the acetal is hydrolyzed and the resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring to form the isoquinoline nucleus.[13][15] Careful control of acid concentration and temperature is critical to prevent degradation and byproduct formation.[15]
References
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Green Chemistry in Action: Sustainable and Efficient Synthesis of Isoquinolines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] However, traditional methods for synthesizing these valuable heterocycles, such as the Bischler-Napieralski and Pictet-Spengler reactions, often rely on harsh conditions, toxic reagents, and hazardous solvents, leading to significant environmental concerns and poor atom economy.[1][3] In response to the growing need for sustainable chemical practices, the principles of green chemistry are being increasingly integrated into the synthesis of isoquinolines, offering environmentally benign and efficient alternatives.[1][2]
This guide provides an in-depth exploration of modern, green approaches to isoquinoline synthesis, focusing on methodologies that leverage alternative energy sources and catalysts to minimize environmental impact while maximizing efficiency. We will delve into the principles, applications, and detailed protocols for microwave-assisted synthesis, visible-light photocatalysis, and ultrasound-promoted reactions.
The Imperative for Greener Synthesis
Traditional isoquinoline syntheses often involve multi-step procedures that employ strong acids (e.g., POCl₃, P₂O₅), toxic reagents, and generate substantial waste, resulting in low atom economy and high E-factors (a measure of waste produced per unit of product).[1][3] Green chemistry seeks to address these shortcomings by designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles applied to isoquinoline synthesis include the use of benign solvents (like water), recyclable catalysts, atom-economical reactions, and energy-efficient methods.[1][2]
Comparative Overview of Synthetic Approaches
The following table summarizes the key differences between traditional and green approaches for isoquinoline synthesis, highlighting the advantages of adopting more sustainable methodologies.
| Feature | Traditional Methods (e.g., Bischler-Napieralski) | Green Chemistry Approaches |
| Reaction Conditions | Harsh (high temperatures, strong acids) | Mild (often room temperature or slightly elevated) |
| Solvents | Often toxic and hazardous (e.g., toluene, acetonitrile) | Benign solvents (e.g., water, ethanol) or solvent-free |
| Catalysts | Stoichiometric and often toxic reagents | Catalytic amounts of recyclable or non-toxic catalysts |
| Energy Source | Conventional heating (oil baths) | Microwave, visible light, ultrasound |
| Atom Economy | Generally low due to multi-step processes and byproducts | High, with many reactions being addition or cyclization reactions |
| Waste Generation | High (high E-factor) | Low (low E-factor) |
| Reaction Time | Often several hours to days | Significantly reduced, often minutes to a few hours |
Application Protocol 1: Microwave-Assisted, Palladium-Catalyzed Synthesis of 4-Substituted Isoquinolines
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating.[4] This protocol details an efficient palladium-catalyzed reaction of N-propargyl oxazolidines to construct 4-substituted isoquinolines under microwave irradiation.[1][3][5]
Scientific Principle and Causality
This transformation proceeds through a sequential palladium-catalyzed reductive cyclization, ring-opening, and aromatization cascade.[1][3] The palladium(0) catalyst initiates the process through oxidative addition, followed by a series of intramolecular reactions. Microwave irradiation provides rapid and uniform heating of the reaction mixture, which dramatically accelerates the rate of the catalytic cycle, leading to a significant reduction in reaction time from hours to minutes. The use of a mixed aqueous solvent system (DMF/H₂O) is a greener alternative to purely organic solvents.
Experimental Workflow Diagram
References
- 1. Microwave-Assisted Palladium-Catalyzed Reductive Cyclization/Ring-Opening/Aromatization Cascade of Oxazolidines to Isoquinolines [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave-Assisted Palladium-Catalyzed Reductive Cyclization/Ring-Opening/Aromatization Cascade of Oxazolidines to Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 4-Bromo-6-fluoroisoquinoline via Flash Column Chromatography
Abstract
This application note provides a comprehensive and detailed protocol for the purification of 4-Bromo-6-fluoroisoquinoline, a key intermediate in pharmaceutical research and drug development.[1] The methodology centers on normal-phase flash column chromatography, a robust and scalable technique for the efficient removal of synthetic impurities. This guide is intended for researchers, scientists, and process chemists, offering in-depth explanations of the principles behind the protocol, from solvent selection to fraction analysis, ensuring a reproducible and high-yield purification process.
Introduction: The Importance of Purity for a Versatile Building Block
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry. Its structure provides two reactive sites—the bromine and fluorine atoms—that are amenable to a variety of cross-coupling reactions, making it a valuable building block for the synthesis of complex bioactive molecules, including kinase inhibitors.[1] As with any active pharmaceutical ingredient (API) intermediate, achieving high purity is paramount to ensure the safety and efficacy of the final drug product. Impurities, which can arise from starting materials, side reactions, or degradation, can have unintended pharmacological effects or interfere with downstream synthetic steps.
This document outlines a systematic approach to the purification of this compound using flash column chromatography, a widely adopted technique for its speed, efficiency, and scalability.[2]
Foundational Principles: Tailoring Chromatography to the Analyte
The successful purification of any compound by column chromatography hinges on the differential partitioning of the target molecule and its impurities between a stationary phase and a mobile phase.[2] The choice of these phases is dictated by the physicochemical properties of the compound of interest.
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is the cornerstone of a logical purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrFN | [3][4] |
| Molecular Weight | 226.05 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 77-78 °C | |
| Solubility | Good solubility in methanol and DMSO; limited in water. | |
| Predicted XlogP | 2.9 | [3] |
The predicted XlogP of 2.9 indicates that this compound is a moderately nonpolar, lipophilic compound. This property makes it an ideal candidate for normal-phase chromatography, where a polar stationary phase is used in conjunction with a nonpolar mobile phase.
Anticipating Impurities: A Chemist's Foresight
The nature of impurities is intrinsically linked to the synthetic route employed. Common methods for isoquinoline synthesis include the Bischler-Napieralski and Pomeranz-Fritsch reactions.[5][6][7][8][9]
-
Bischler-Napieralski Reaction: This intramolecular cyclization of a β-arylethylamide can lead to impurities such as the uncyclized starting amide, which is significantly more polar than the target isoquinoline.[5][6][10]
-
Pomeranz-Fritsch Reaction: This acid-catalyzed cyclization of a benzalaminoacetal may result in residual starting materials or side-products from incomplete reaction or alternative cyclization pathways.[7][8][9][11][12]
In general, common process-related impurities in isoquinoline synthesis can include unreacted precursors and by-products from side reactions.[13] These impurities often possess different polarities compared to the desired product, which is the basis for their separation by chromatography.
Experimental Protocol: A Step-by-Step Guide to Purity
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to scale will require proportional changes in column size, stationary phase quantity, and solvent volumes.
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm particle size)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, for sample loading)
-
Glass chromatography column (e.g., 40 mm diameter, 300 mm length)
-
Flash chromatography system (optional, but recommended for automated gradients and fraction collection)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm and 365 nm)
-
Rotary evaporator
-
Collection tubes/flasks
Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Method
Step 1: Thin Layer Chromatography (TLC) Analysis of Crude Material
-
Rationale: TLC is a critical preliminary step to visualize the number of components in the crude mixture and to determine an appropriate mobile phase for column chromatography.
-
Procedure:
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber containing a solvent system of 9:1 Hexane:Ethyl Acetate.
-
Visualize the developed plate under a UV lamp at 254 nm.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from impurities. Adjust the solvent ratio as necessary.
-
Step 2: Column Preparation (Slurry Packing)
-
Rationale: Slurry packing is the preferred method as it minimizes the entrapment of air bubbles and ensures a homogeneously packed column, which is essential for optimal separation.
-
Procedure:
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column.
-
Gently tap the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock and allow the solvent to drain until it is just above the level of the silica. Do not let the column run dry.
-
Step 3: Sample Loading
-
Rationale: Proper sample loading is crucial for achieving sharp bands and good separation. The sample should be applied in a minimal volume of solvent to the top of the column.
-
Procedure:
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane.
-
Carefully apply the solution to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica until the solvent level is just at the top of the stationary phase.
-
Carefully add a small amount of the initial mobile phase to wash the sides of the column and allow it to adsorb onto the silica.
-
Gently add a thin layer of sand on top of the silica bed to prevent disturbance during the addition of the mobile phase.
-
Step 4: Elution and Fraction Collection
-
Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more efficient for separating compounds with a range of polarities.[9][10][14] It allows for the elution of less polar impurities first, followed by the target compound, and finally the more polar impurities, all while maintaining sharp peaks.
-
Procedure:
-
Carefully fill the column with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Begin elution and start collecting fractions (e.g., 20 mL per fraction).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
-
Fractions 1-10: 95:5 Hexane:Ethyl Acetate
-
Fractions 11-30: 90:10 Hexane:Ethyl Acetate
-
Fractions 31-50: 85:15 Hexane:Ethyl Acetate
-
-
Monitor the elution of compounds using TLC.
-
Step 5: Fraction Analysis and Product Isolation
-
Rationale: TLC is used to analyze the collected fractions to identify those containing the pure product.
-
Procedure:
-
Spot every few fractions onto a TLC plate.
-
Develop and visualize the TLC plate as described in Step 1.
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR, melting point).
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Improper mobile phase selection.- Column overloading.- Column channeling. | - Optimize the mobile phase using TLC.- Reduce the amount of crude material loaded.- Repack the column carefully. |
| Compound Elutes Too Quickly | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase (increase the proportion of hexane). |
| Compound Does Not Elute | - Mobile phase is not polar enough. | - Increase the polarity of the mobile phase (increase the proportion of ethyl acetate). |
| Tailing Peaks | - Compound is interacting too strongly with the silica.- Sample is not fully soluble in the mobile phase. | - Add a small amount of a more polar solvent (e.g., methanol) or a few drops of triethylamine to the mobile phase to mitigate strong acidic interactions with the silica. |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound using normal-phase flash column chromatography. By understanding the physicochemical properties of the target compound and potential impurities, a logical and effective purification strategy can be implemented. This method is scalable and can be adapted for the purification of analogous heterocyclic compounds, making it a valuable tool for researchers in the pharmaceutical and chemical industries.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - this compound (C9H5BrFN) [pubchemlite.lcsb.uni.lu]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 7. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. www-leland.stanford.edu [www-leland.stanford.edu]
- 13. veeprho.com [veeprho.com]
- 14. Bischler-Napieralski Reaction [organic-chemistry.org]
Application Notes and Protocols for 4-Bromo-6-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe storage and handling of 4-Bromo-6-fluoroisoquinoline (CAS No. 1416500-78-1), a key intermediate in pharmaceutical research and development.[1] As a halogenated heterocyclic compound, its unique reactivity, which is valuable in the synthesis of bioactive molecules like kinase inhibitors, necessitates stringent safety and handling protocols to ensure personnel safety and maintain compound integrity.[1] These application notes are designed to provide researchers, scientists, and drug development professionals with the technical and practical knowledge required for the safe and effective use of this compound.
Introduction to this compound
This compound is a solid, off-white to yellow crystalline powder that serves as a versatile building block in organic synthesis. Its halogenated structure, featuring both bromine and fluorine substituents on the isoquinoline core, allows for selective cross-coupling reactions, making it a valuable precursor in the development of complex drug candidates and fluorescent probes.[1] Given its application in the synthesis of active pharmaceutical ingredients (APIs), it is often handled under conditions suitable for potent compounds.[2][3] Understanding its chemical properties and associated hazards is paramount for its safe and effective utilization in a laboratory setting.
Physicochemical and Hazard Profile
A thorough understanding of the physicochemical properties and hazard profile of this compound is the foundation of a robust safety protocol.
| Property | Value | Source(s) |
| CAS Number | 1416500-78-1 | [1] |
| Molecular Formula | C₉H₅BrFN | [1] |
| Molecular Weight | 226.05 g/mol | [4] |
| Physical State | Solid, crystalline powder | [5] |
| Appearance | Off-white to yellow | [5] |
| Melting Point | 77-78 °C | [5] |
| Boiling Point | ~300.7 °C (Predicted) | |
| Solubility | Limited water solubility; soluble in methanol and DMSO. | |
| GHS Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damage | [6] |
| GHS Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
Chemical Inventory and Management
Effective management of chemical inventories is a critical component of laboratory safety and regulatory compliance.[7][8][9][10][11][12]
Inventory Logging and Tracking
A meticulous record of all chemicals is essential for safety and efficiency.[7][9] Your chemical inventory log for this compound should include:
-
Chemical Name and CAS Number: this compound, 1416500-78-1
-
Date of Receipt
-
Quantity Received
-
Assigned Storage Location
-
Usage Log: Date, quantity used, and the name of the researcher.
Labeling
Clear and accurate labeling is fundamental to preventing accidental misuse.[9] All primary and secondary containers of this compound must be clearly labeled with:
-
Full Chemical Name
-
CAS Number
-
Relevant GHS Hazard Pictograms (Corrosion, Acute Toxicity)
-
Signal Word: Danger[6]
Storage and Stability
Proper storage is crucial for maintaining the stability and integrity of this compound.
Storage Conditions
-
Temperature: Store in a refrigerator at 2-8°C.[1]
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and air.
-
Location: Store in a designated, well-ventilated, and secure area away from incompatible materials.[5]
Stability and Incompatible Materials
-
Stability: The compound is generally stable under recommended storage conditions.[5] Long-term stability should be monitored, and the compound should be visually inspected for any changes in color or consistency before use.
-
Incompatible Materials: Avoid contact with strong oxidizing agents. Due to its halogenated nature, it may react with strong bases and certain metals. It is advisable to conduct small-scale compatibility tests before mixing with other reagents for the first time.
Handling Protocols
Given that this compound is a potent pharmaceutical intermediate, it should be handled with appropriate containment strategies.[18][19]
Engineering Controls
-
Ventilation: All handling of the solid compound, including weighing and transfers, should be performed in a certified chemical fume hood to minimize inhalation exposure.[20]
-
Containment: For procedures with a higher risk of generating dust, consider the use of a glove box or other containment solutions.
Personal Protective Equipment (PPE)
A risk assessment should guide the selection of PPE. The following are minimum requirements:
-
Eye Protection: Chemical safety goggles or a face shield.[20]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected before use and changed frequently.[5][20]
-
Body Protection: A lab coat, buttoned to its full length. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.[20]
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter should be used.[5]
Weighing and Dispensing Workflow
Caption: Workflow for weighing and dispensing this compound.
Emergency Procedures
Spills
A quick and informed response to a chemical spill can significantly mitigate potential hazards.[21]
-
Minor Spill (<1 gram, contained in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust generation.[22]
-
Carefully sweep the absorbed material into a designated hazardous waste container.[8][22]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[22]
-
Label the waste container and arrange for disposal.[8]
-
-
Major Spill (>1 gram or outside of a fume hood):
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and flush the affected area with plenty of water. If irritation persists, seek medical attention.[21]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[5][21]
Waste Disposal
Proper segregation and disposal of chemical waste are essential for environmental protection and regulatory compliance.
Waste Segregation and Labeling
Due to its chemical structure, this compound and any materials contaminated with it are classified as halogenated organic solid waste .[20]
-
Segregation: Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[20]
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container for halogenated organic solids.[20]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazard symbols.[20]
Disposal Protocol
Caption: Step-by-step protocol for the disposal of this compound waste.
The primary method for the disposal of halogenated organic waste is high-temperature incineration by a licensed hazardous waste management company.[5][24] This ensures the complete destruction of the compound and prevents the release of harmful substances into the environment.
References
- 1. This compound [myskinrecipes.com]
- 2. ossila.com [ossila.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. 4-Bromo-6-fluoroquinoline AldrichCPR 661463-17-8 [sigmaaldrich.com]
- 7. media.vwr.com [media.vwr.com]
- 8. offices.austincc.edu [offices.austincc.edu]
- 9. genemod.net [genemod.net]
- 10. Simplifying Chemical Inventory Management in the Lab | Lab Manager [labmanager.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. ema.europa.eu [ema.europa.eu]
- 14. m.youtube.com [m.youtube.com]
- 15. jordilabs.com [jordilabs.com]
- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. Highly Potent Compounds | VxP Pharma [vxppharma.com]
- 19. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 22. How to Respond to a Hazardous Chemical Spill- A Detailed Guide [cloudsds.com]
- 23. Hazardous Materials Spill – Emergency Management - Georgia Southern University [georgiasouthern.edu]
- 24. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-6-fluoroisoquinoline
Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-6-fluoroisoquinoline. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable solutions to common challenges encountered during the synthesis of this important heterocyclic intermediate. This compound is a valuable building block in pharmaceutical research, particularly for the development of kinase inhibitors and compounds active in the central nervous system.[1] Its halogenated structure is ideal for selective cross-coupling reactions, enabling the construction of complex drug candidates.[1]
This guide moves beyond simple protocol recitation. Here, we delve into the "why" behind experimental choices, offering troubleshooting strategies grounded in mechanistic principles to help you optimize reaction yields and purity.
Understanding the Synthetic Landscape
The synthesis of this compound can be approached through several routes. A common strategy involves the initial synthesis of a substituted isoquinoline core, followed by halogenation. Alternatively, a pre-halogenated starting material can be used to construct the isoquinoline ring. This guide will address potential issues arising from common synthetic strategies.
A plausible synthetic approach, based on analogous preparations, involves the bromination of 6-fluoroisoquinoline or a multi-step sequence starting from a suitable precursor.[2] Challenges in such syntheses often relate to regioselectivity of the bromination, reaction conditions for cyclization (if building the isoquinoline core), and purification of the final product.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective protocols.
Issue 1: Low Yield During Bromination of 6-Fluoroisoquinoline
Q: My direct bromination of 6-fluoroisoquinoline is resulting in a low yield of the desired 4-bromo product, along with a mixture of other brominated species and unreacted starting material. What are the likely causes and how can I improve the regioselectivity and conversion?
A: This is a common challenge in the electrophilic substitution of isoquinolines. The position of bromination is influenced by the electronic nature of the heterocyclic ring and the reaction conditions.
Root Cause Analysis:
-
Insufficient Activation/Deactivation: The isoquinoline nucleus is generally less reactive than benzene towards electrophilic substitution. The fluorine at the 6-position is a deactivating group, which can make the reaction sluggish.
-
Competing Reaction Sites: While the 4-position is often favored for electrophilic attack in isoquinolines, other positions (like the 5- or 8-position) can also react, leading to a mixture of isomers.[3]
-
Harsh Reaction Conditions: High temperatures or overly aggressive brominating agents can lead to the formation of multiple brominated products or degradation of the starting material.
Troubleshooting & Optimization Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| Use of a Milder Brominating Agent | N-Bromosuccinimide (NBS) is a milder and more selective brominating agent than elemental bromine, often leading to cleaner reactions. | 1. Dissolve 6-fluoroisoquinoline (1 eq.) in a suitable solvent such as acetonitrile or dichloromethane. 2. Add NBS (1.05-1.2 eq.) to the solution. 3. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS. 4. If the reaction is sluggish, a radical initiator like AIBN or benzoyl peroxide can be added, or the reaction can be gently heated. |
| Solvent Effects | The choice of solvent can influence the reactivity of the brominating agent and the solubility of the intermediates. | Acetic acid can sometimes promote cleaner bromination reactions. Consider running small-scale trials in different solvents (e.g., CH₂Cl₂, CHCl₃, HOAc) to identify the optimal medium.[4] |
| Temperature Control | Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product. | Start the reaction at 0°C and allow it to slowly warm to room temperature. This can minimize the formation of undesired isomers. |
| Purification Strategy | Isolating the desired 4-bromo isomer from other brominated byproducts can be challenging. | Column chromatography using a gradient of ethyl acetate in hexanes is often effective. In some cases, recrystallization or fractional crystallization can be employed to purify the product.[3] |
Issue 2: Poor Yield in Isoquinoline Ring Formation
For syntheses that construct the isoquinoline ring, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, low yields are a frequent obstacle.
Q: I am attempting a Bischler-Napieralski reaction to synthesize a precursor to 6-fluoroisoquinoline, but the cyclization is inefficient. What are the key parameters to investigate?
A: The Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of a β-arylethylamide, is highly sensitive to the electronic nature of the aromatic ring and the potency of the dehydrating agent.[5][6]
Root Cause Analysis:
-
Deactivated Aromatic Ring: The presence of an electron-withdrawing group like fluorine on the aromatic ring can significantly hinder the intramolecular electrophilic aromatic substitution required for cyclization.
-
Ineffective Dehydrating Agent: The reaction requires a potent dehydrating agent to promote the formation of the reactive intermediate (either a dichlorophosphoryl imine-ester or a nitrilium ion).[5][6] Moisture in the reaction can quench the dehydrating agent.
-
Side Reactions: Under harsh conditions, side reactions such as the formation of styrene derivatives via a retro-Ritter type reaction can occur, consuming the starting material.[7]
Troubleshooting & Optimization Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| Stronger Dehydrating Conditions | For deactivated substrates, a more powerful dehydrating system is often necessary to drive the reaction to completion. | 1. Use a combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[5] This combination generates a more reactive pyrophosphate intermediate. 2. Ensure all reagents and glassware are thoroughly dried to prevent quenching of the dehydrating agents. |
| Alternative Cyclization Reagents | Other reagents can be effective and may offer milder conditions. | Triflic anhydride (Tf₂O) or polyphosphoric acid (PPA) can be effective alternatives to POCl₃.[5][6] |
| Modified Bischler-Napieralski Protocol | To avoid side reactions like styrene formation, a modified procedure can be employed. | The use of oxalyl chloride can form an N-acyliminium intermediate, which may cyclize more cleanly and avoid the formation of a nitrilium ion that can lead to the retro-Ritter side product.[7] |
Frequently Asked Questions (FAQs)
Q1: What is a typical multi-step synthesis route for this compound?
A1: A common route starts with the bromination of isoquinoline to form 4-bromoisoquinoline.[2] This intermediate then undergoes ammonolysis to yield 4-aminoisoquinoline. Following this, a Sandmeyer-type reaction using fluoroboric acid and sodium nitrite can be used to introduce the fluorine at the desired position, although controlling the position can be challenging. A more regioselective approach would be to start with a precursor that already contains the fluorine atom.
Q2: How can I effectively purify the final this compound product?
A2: Purification typically involves a combination of techniques. After aqueous workup to remove inorganic salts and acids, the crude product can be subjected to column chromatography on silica gel. A solvent system of hexane and ethyl acetate in a gradient is often effective.[2] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Bromine and phosphorus oxychloride are highly corrosive and toxic; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Ammonolysis is typically carried out in a sealed autoclave at high temperatures and pressures, which requires specialized equipment and safety protocols.[2] Diazonium salts, which may be intermediates in fluorination reactions, can be explosive and should be handled with extreme care at low temperatures.
Experimental Workflows & Diagrams
Workflow for Optimizing Bromination
The following diagram illustrates a decision-making workflow for troubleshooting the bromination of 6-fluoroisoquinoline.
Caption: Decision tree for troubleshooting low yields in the bromination step.
General Synthetic Pathway
This diagram outlines a potential synthetic route for this compound, highlighting key reaction types that may require optimization.
Caption: A possible synthetic route to this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of Halogenated Isoquinolines
Welcome to the technical support center for the synthesis of halogenated isoquinolines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of these vital heterocyclic compounds. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively.
Troubleshooting Guide: Common Side Reactions and Issues
This section delves into specific problems that can arise during the synthesis of halogenated isoquinolines, offering explanations for their causes and actionable solutions.
Issue 1: Formation of Styrene Side Products in Bischler-Napieralski Reaction
Question: During the synthesis of a 3,4-dihydroisoquinoline via the Bischler-Napieralski reaction, I'm observing a significant amount of a styrene byproduct. What is causing this, and how can I prevent it?
Answer:
The formation of styrenes is a well-documented side reaction in the Bischler-Napieralski cyclization.[1][2] This occurs through a retro-Ritter type reaction, which is evidence for the involvement of a nitrilium salt intermediate.[1] The reaction is particularly favored when the resulting styrene is part of a conjugated system.
Causality and Mechanism:
The Bischler-Napieralski reaction proceeds by the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][4] The reaction involves the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the desired dihydroisoquinoline.[3][5] However, this reactive nitrilium intermediate can also undergo elimination to form a stable styrene derivative.
Troubleshooting Protocol:
-
Solvent Choice: A practical approach to suppress the retro-Ritter reaction is to use the corresponding nitrile as the solvent. This shifts the equilibrium away from the styrene product. However, be mindful that some nitriles can be expensive.[1]
-
Alternative Reagents: The use of oxalyl chloride can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium salt that leads to the styrene byproduct.[2]
-
Temperature Control: The Bischler-Napieralski reaction often requires elevated temperatures.[1] Carefully optimizing the reaction temperature can help minimize the elimination reaction. Consider using microwave-assisted heating for more controlled and rapid cyclization.[3]
Issue 2: Poor Regioselectivity in Electrophilic Halogenation
Question: I am attempting to directly halogenate an isoquinoline, but I am getting a mixture of isomers. How can I improve the regioselectivity of this reaction?
Answer:
Direct electrophilic halogenation of the isoquinoline ring can be challenging due to the competing reactivity of the benzene and pyridine rings.[6] The benzene ring is generally more electron-rich and thus more susceptible to electrophilic attack, typically at the C5 and C8 positions.[7] Halogenation of the pyridine ring is more difficult due to its electron-deficient nature.[6]
Factors Influencing Regioselectivity:
-
Substituent Effects: The electronic nature and position of existing substituents on the isoquinoline ring play a crucial role in directing the position of halogenation.[6] Electron-donating groups on the benzene ring will further activate it towards electrophilic substitution.[6]
-
Reaction Conditions: The choice of halogenating agent and reaction conditions can significantly impact the outcome. For instance, halogenation of isoquinoline hydrochloride salts can promote substitution on the pyridine ring.[6][7]
Strategies for Improved Regioselectivity:
-
Directed C-H Activation: Modern methods involving transition metal catalysts and directing groups can achieve halogenation at positions that are otherwise difficult to access.[6] For example, 8-substituted quinolines can often be selectively halogenated at the C5 position.[6][8]
-
Dearomatization-Rearomatization Strategy: A one-pot sequence involving Boc₂O-mediated dearomatization, followed by electrophilic halogenation and acid-promoted rearomatization, has been developed for the selective C4-halogenation of isoquinolines.[9][10][11]
-
Choice of Halogenating Agent: Mild halogenating agents like N-halosuccinimides (NCS, NBS, NIS) are often preferred to control the reaction and prevent over-halogenation.[6] Trihaloisocyanuric acids are another effective and atom-economical option.[6][8]
Issue 3: Hydrolysis of Nitrile Intermediates
Question: In a multi-step synthesis involving a nitrile intermediate, I'm observing the formation of the corresponding carboxylic acid or amide. How can I avoid this premature hydrolysis?
Answer:
Nitriles are susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of amides and subsequently carboxylic acids.[12][13][14] This can be a significant side reaction if not properly controlled, especially if subsequent steps in your synthesis are sensitive to the presence of these byproducts.
Controlling Hydrolysis:
| Condition | Risk Factors | Preventative Measures |
| Acidic | Presence of strong acids (e.g., HCl) and water, often at elevated temperatures.[14] | - Use anhydrous conditions where possible. - Neutralize any acidic reagents before workup if the nitrile is to be carried forward. - Perform reactions at lower temperatures. |
| Basic | Presence of strong bases (e.g., NaOH, KOH) and water.[12][13] | - Avoid aqueous basic workups if the nitrile is the desired product. - Use non-aqueous bases for reactions if compatible with the overall scheme. |
Experimental Protocol for Minimizing Nitrile Hydrolysis:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from participating in the reaction.
-
Controlled Workup: If an aqueous workup is unavoidable, perform it at low temperatures and quickly neutralize the solution to a pH where the nitrile is stable.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to the isoquinoline core?
A1: Several classic named reactions are employed for the synthesis of the isoquinoline core. The most common include:
-
Bischler-Napieralski Reaction: This involves the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines.[3][4]
-
Pomeranz-Fritsch Reaction: This reaction synthesizes isoquinolines from the acid-promoted cyclization of a benzalaminoacetal.[15][16][17]
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[18][19]
Q2: How do I choose the right dehydrating agent for the Bischler-Napieralski reaction?
A2: The choice of dehydrating agent depends on the reactivity of your substrate.
-
Phosphoryl chloride (POCl₃) is widely used and effective for many substrates.[4]
-
For less reactive substrates, particularly those lacking electron-donating groups on the benzene ring, a stronger dehydrating system like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often more effective.[2][4]
-
Other reagents like polyphosphoric acid (PPA) and triflic anhydride (Tf₂O) have also been successfully used.[3][4]
Q3: Can I introduce a halogen at the C1 position of the isoquinoline ring?
A3: Yes, the C1 position of isoquinoline is particularly reactive towards nucleophilic substitution.[20] 1-Haloisoquinolines are valuable intermediates. One common method is the nucleophilic halogenation of isoquinoline-N-oxides.[21] Additionally, trans-halogenation reactions, where a chloro- or bromo-substituted isoquinoline is converted to the corresponding iodide, are effective for the C1 position.[22]
Visualizing Reaction Pathways
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 8. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Basic hydrolysis of nitriles [quimicaorganica.org]
- 14. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 15. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 16. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 18. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 19. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 20. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Palladium Catalysis for Suzuki Coupling of 4-Bromo-6-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth technical support for a particularly challenging yet crucial transformation: the Suzuki coupling of 4-bromo-6-fluoroisoquinoline. The isoquinoline core is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at the C4 position opens avenues for the synthesis of novel therapeutic agents.[3][4]
This technical support center is structured to address common issues encountered during the optimization of this reaction, offering troubleshooting guidance and frequently asked questions in a direct, question-and-answer format. The insights provided are grounded in established mechanistic principles and field-proven experimental practices.
The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for effective troubleshooting. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6][7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of this compound.
Q1: My reaction shows low to no conversion of the starting material. What are the primary factors to investigate?
A1: Low or no conversion in a Suzuki coupling reaction can stem from several sources. A systematic approach to troubleshooting is crucial.
1. Catalyst Activity and Integrity:
-
Palladium Source: Ensure the palladium precatalyst is of high quality and has been stored correctly. Palladium(II) sources require in situ reduction to the active Pd(0) species. If you suspect issues with this reduction, consider using a Pd(0) source like Pd(PPh₃)₄ directly.[8]
-
Ligand Degradation: Phosphine ligands, especially electron-rich and bulky ones, are susceptible to oxidation.[9] Ensure they are handled under an inert atmosphere. N-heterocyclic carbene (NHC) ligands can offer greater stability.[1][8]
-
Catalyst Poisoning: The nitrogen atom in the isoquinoline ring can coordinate to the palladium center, inhibiting its catalytic activity. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can mitigate this by sterically shielding the palladium.[10]
2. Reaction Conditions:
-
Inert Atmosphere: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[11] Rigorous degassing of the solvent and maintaining a strict inert atmosphere (argon or nitrogen) are critical.
-
Water Content: While many Suzuki couplings benefit from or even require water, especially when using inorganic bases, excessive water can lead to hydrodehalogenation of the aryl halide.[12] Conversely, for some systems, a small amount of water is necessary to facilitate the reaction, particularly when using anhydrous bases like K₃PO₄.[13]
3. Reagent Purity:
-
Boronic Acid/Ester Quality: Boronic acids are prone to decomposition, particularly protodeboronation (cleavage of the C-B bond).[10][14] This is especially true for electron-deficient heteroaryl boronic acids. Use high-purity, freshly opened, or recently purified boronic acid. Consider using more stable boronic esters, such as pinacol esters.[8]
Caption: Troubleshooting workflow for low or no reaction conversion.
Q2: I am observing significant formation of side products, such as homocoupled biaryls and dehalogenated starting material. How can I minimize these?
A2: The formation of side products is a common challenge that directly impacts yield and purification.
1. Homocoupling:
-
Mechanism: Homocoupling of the boronic acid is often promoted by the presence of oxygen. It can also be influenced by the choice of palladium source.
-
Solutions:
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[8]
-
Palladium Source: Using a well-defined Pd(0) precatalyst can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[8]
-
Temperature Control: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[8]
-
2. Dehalogenation (Hydrodehalogenation):
-
Mechanism: The aryl halide is reduced, and the bromine is replaced by a hydrogen atom. This typically occurs via a palladium-hydride (Pd-H) intermediate, which can be formed from reactions with the base, solvent (e.g., alcohols), or water.[12] Electron-deficient N-heterocyclic halides are particularly susceptible to this side reaction.[12]
-
Solutions:
-
Ligand Selection: Employing bulky, electron-donating ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.
-
Base Selection: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred.[12]
-
Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene. If an alcohol is part of the solvent system, consider reducing its proportion.[12]
-
Moisture Control: Ensure all reagents and solvents are appropriately dried if running under anhydrous conditions.
-
3. Protodeboronation:
-
Mechanism: This is the cleavage of the C-B bond in the organoboron reagent, with replacement by a hydrogen atom from a proton source (e.g., water, alcohol).[10]
-
Solutions:
-
Use Boronic Esters: Pinacol or MIDA boronate esters are generally more stable towards protodeboronation than the corresponding boronic acids.
-
Choice of Base: The choice and strength of the base can influence the rate of protodeboronation. Screening different bases may be necessary.
-
Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can minimize this side reaction.
-
| Side Product | Common Causes | Recommended Solutions |
| Homocoupling | Oxygen in the reaction mixture | Rigorous degassing, use of a Pd(0) source, lower reaction temperature[8] |
| Dehalogenation | Formation of Pd-H species from base, solvent, or water | Use bulky, electron-rich ligands; select weaker inorganic bases; use aprotic solvents[12] |
| Protodeboronation | Cleavage of the C-B bond by a proton source | Use more stable boronic esters (e.g., pinacol), optimize the base, consider anhydrous conditions[10][14] |
Q3: The reaction is sluggish and requires prolonged heating, leading to decomposition. How can I accelerate the reaction?
A3: Sluggish reactions are often indicative of a slow step in the catalytic cycle, which for electron-deficient heteroaryl halides like this compound, can be the initial oxidative addition.
-
Ligand Choice: The use of highly electron-rich and bulky phosphine ligands is crucial. These ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl bromide.[9] Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are excellent candidates.[9][10]
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it also increases cost and the potential for side reactions. A typical starting point is 1-2 mol %, which can be adjusted as needed.
-
Temperature: Increasing the temperature can significantly accelerate the reaction. However, this must be balanced against the thermal stability of the reagents and catalyst. Microwave heating can sometimes be beneficial for accelerating reactions with short reaction times.[15]
-
Base Selection: The base plays a critical role in the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings involving heteroaryl halides.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best palladium precatalyst to start with for this reaction?
A1: For challenging Suzuki couplings, particularly with heteroaromatic substrates, precatalysts that readily generate the active, monoligated Pd(0) species are often superior. Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) are excellent starting points. They offer high activity and stability. Alternatively, a combination of a palladium source like Pd₂(dba)₃ and a suitable ligand can be used.[16]
Q2: How do I choose the optimal ligand for coupling with this compound?
A2: The choice of ligand is critical. Given that this compound is an electron-deficient heteroaryl halide, you need a ligand that is both electron-rich and sterically bulky.
-
Electron-richness facilitates the oxidative addition step, which is often rate-limiting for aryl bromides.[5][9]
-
Bulkiness promotes the reductive elimination step to form the product and helps to stabilize the active monoligated Pd(0) species.[9] It also helps prevent catalyst deactivation by the nitrogen of the isoquinoline ring.[10]
-
Recommended Ligands: Dialkylbiaryl phosphines such as SPhos, XPhos, and RuPhos are highly recommended.[9][10]
Q3: Which base and solvent system should I use?
A3: The choice of base and solvent is interdependent and substrate-specific.
-
Bases: A moderately strong inorganic base is usually a good starting point. K₂CO₃ and K₃PO₄ are commonly employed.[9][17] Cs₂CO₃ is a stronger and more soluble base that can be effective when others fail, albeit at a higher cost.[8] The base is crucial for activating the boronic acid for transmetalation.[1]
-
Solvents: Aprotic polar solvents are generally preferred.
-
1,4-Dioxane/water: A classic solvent system that works for a wide range of Suzuki couplings.[3] The water helps to dissolve the inorganic base.
-
Toluene/water: Another common biphasic system.
-
THF/water: A good alternative to dioxane.[4]
-
The ratio of organic solvent to water should be optimized, typically ranging from 4:1 to 10:1.
-
Experimental Protocol: A Starting Point for Optimization
This protocol provides a general procedure that can be adapted and optimized for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely powdered base.
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. cem.de [cem.de]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
preventing decomposition of 4-Bromo-6-fluoroisoquinoline during reaction
Welcome to the technical support guide for 4-Bromo-6-fluoroisoquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile but sensitive building block. The electron-deficient nature of the isoquinoline core, exacerbated by the inductive effects of the fluorine and bromine substituents, makes this molecule susceptible to specific decomposition pathways, particularly during metal-catalyzed cross-coupling reactions.
This guide provides troubleshooting advice in a direct question-and-answer format, explains the chemical reasoning behind protocol choices, and offers validated starting points for your reactions.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when using this compound in synthetic protocols.
Question 1: My primary side product is the de-brominated material, 6-fluoroisoquinoline. What is causing this hydrodebromination?
Answer: Hydrodebromination is a frequent side reaction in palladium-catalyzed cross-couplings, especially with electron-deficient aryl halides like this compound. The primary causes are:
-
Source of Hydride: Trace water in the reaction solvent or base is often the culprit.[1] Water can participate in the catalytic cycle, leading to a protonolysis pathway that results in the undesired de-brominated product.
-
Slow Reductive Elimination: If the desired reductive elimination step to form the C-C or C-N bond is slow, the aryl-palladium(II) intermediate has a longer lifetime, increasing the opportunity for side reactions like hydrodebromination to occur.
-
Choice of Ligand/Base: Certain ligand and base combinations can inadvertently promote this side reaction. For instance, overly strong or nucleophilic bases can sometimes facilitate protonolysis.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry your solvent and reagents. Use freshly opened, anhydrous solvents, and dry bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) by heating under vacuum before use.
-
Optimize Your Ligand: Switch to a bulky, electron-rich phosphine ligand. Ligands like SPhos, XPhos, or other dialkylbiaryl phosphines are designed to accelerate the rate-limiting reductive elimination step, which outcompetes the hydrodebromination pathway.[2][3] These ligands promote the formation of a reactive monoligated Pd(0) species that facilitates the desired coupling.[2]
-
Re-evaluate Your Base: Use a non-nucleophilic, moderately strong base. K₃PO₄ is often an excellent choice as it is sufficiently basic to facilitate transmetallation in Suzuki couplings without promoting significant side reactions.[4]
Question 2: My reaction is sluggish, and upon heating to drive it to completion, I observe significant decomposition and tar formation. How can I improve reactivity under milder conditions?
Answer: The low reactivity is likely due to an inefficient catalytic system, forcing the use of high temperatures that the sensitive this compound substrate cannot tolerate. The key is to enhance the catalyst's activity to allow the reaction to proceed at a lower, more controlled temperature.
Troubleshooting Steps:
-
Catalyst Pre-activation: Instead of using a stable Pd(II) source like Pd(OAc)₂, which requires in-situ reduction, consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern palladium pre-catalyst.[5][6] Pre-catalysts are designed for the clean and efficient generation of the active Pd(0) species, leading to more reliable and faster reactions at lower temperatures.[5][7]
-
Ligand Selection: The electronic properties of the ligand are critical. For an electron-deficient substrate like this compound, an electron-rich phosphine ligand is essential.[3][8] The high electron density on the ligand is donated to the palladium center, which facilitates the oxidative addition step—the insertion of palladium into the C-Br bond.[3][9]
-
Solvent Choice: The solvent can dramatically influence reaction rates. Aprotic polar solvents like 1,4-dioxane, toluene, or DME are generally good choices. For particularly stubborn couplings, a solvent screen may be necessary.
Question 3: I am attempting a Suzuki-Miyaura coupling, but I am seeing significant homo-coupling of my boronic acid partner. What is the cause?
Answer: Homo-coupling of the boronic acid (Glaser-type coupling) is typically caused by the presence of oxygen in the reaction mixture.[6] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), initiating a separate catalytic cycle that leads to the undesired dimerization of the boronic acid.
Troubleshooting Steps:
-
Thorough Degassing: This is the most critical step. You must rigorously de-gas your reaction mixture. The most effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst and reagents. Alternatively, a series of "freeze-pump-thaw" cycles can be used.
-
Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas (e.g., using a balloon or a nitrogen line) for the entire duration of the experiment to prevent atmospheric oxygen from entering the flask.
-
Use High-Purity Reagents: Ensure your boronic acid is of high quality. Some degradation of boronic acids over time can lead to byproducts that interfere with the reaction.
Part 2: Proactive Protocols & Best Practices
To prevent decomposition from the outset, follow these validated guidelines when working with this compound.
Recommended Reagent Parameters
This table provides a starting point for reagent selection in common cross-coupling reactions.
| Parameter | Recommended Choice | Rationale & Explanation |
| Palladium Source | Buchwald Precatalysts (e.g., XPhos Pd G3) | These provide rapid, clean generation of the active L₁Pd(0) catalyst at low temperatures, minimizing side reactions.[5][7] They are often superior to traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄. |
| Ligand | Buchwald-type Biaryl Phosphines (SPhos, XPhos) | Their steric bulk and high electron-donating ability accelerate both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[2] This increased rate outcompetes decomposition pathways. |
| Base | K₃PO₄, Cs₂CO₃ | These are strong enough to facilitate transmetallation but are generally non-nucleophilic and have low solubility, which can prevent side reactions caused by a high concentration of base in solution.[4] |
| Solvent | 1,4-Dioxane, Toluene | These are common, effective, and relatively high-boiling aprotic solvents. Crucially, they must be anhydrous and thoroughly de-gassed before use. |
Visualizing Competing Reaction Pathways
The following diagram illustrates the desired catalytic cycle for a Suzuki-Miyaura coupling versus the competing hydrodebromination pathway. The goal of optimization is to accelerate the steps highlighted in green and suppress the pathway highlighted in red.
Step-by-Step Protocol: General Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or boronate ester partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
-
Atmosphere Control:
-
Seal the vial with a septum.
-
Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Solvent and Catalyst Addition:
-
Through the septum, add the anhydrous, de-gassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M).
-
In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%). Add these solids to the reaction vial against a positive flow of inert gas. This is known as "shotgun" addition and prevents catalyst deactivation.
-
-
Reaction Execution:
-
Place the sealed vial in a pre-heated heating block or oil bath set to the desired temperature (start with a moderate temperature, e.g., 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Troubleshooting Logic Flow
Use this flowchart to diagnose and solve issues systematically.
By understanding the inherent reactivity of this compound and proactively selecting reaction conditions that favor the desired catalytic pathway, researchers can significantly improve yields, reduce side products, and achieve more reliable synthetic outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-6-fluoroisoquinoline
Welcome to the technical support center for the synthesis of 4-Bromo-6-fluoroisoquinoline. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important pharmaceutical intermediate.[1] this compound's halogenated structure is valuable for selective cross-coupling reactions in the development of complex drug candidates, including kinase inhibitors.[1]
This document provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure both success and safety in your laboratory.
Part 1: General Scale-Up and Synthetic Strategy FAQs
A common synthetic approach involves a Pomeranz-Fritsch type reaction to construct the isoquinoline core, followed by a regioselective bromination. This guide is structured around troubleshooting these key stages.
Q1: We are seeing a significant drop in yield when moving from a 10g to a 100g scale. What are the most common reasons for this?
This is a classic scale-up challenge. The primary culprits are often related to mass and heat transfer.
-
Inefficient Mixing: What works in a small round-bottom flask doesn't always translate to a large reactor. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure your reactor's stirring apparatus (e.g., overhead stirrer with appropriate impeller) is sufficient to maintain a homogenous mixture.[2]
-
Heat Transfer Issues: The surface-area-to-volume ratio decreases as you scale up. Exothermic steps, like the acid-catalyzed cyclization, can become difficult to control.[3] A reaction that was manageable at 10g might experience a dangerous thermal runaway at 100g. Implement controlled, jacketed cooling and consider a slower, dropwise addition of reagents to manage the exotherm.
-
Subtle Procedural Changes: Was the order or rate of addition of reagents kept proportionally the same?[2] Small deviations can have a magnified impact on a larger scale.
Part 2: Troubleshooting the Isoquinoline Core Synthesis (Pomeranz-Fritsch Reaction)
The Pomeranz-Fritsch reaction, which synthesizes the isoquinoline core via an acid-mediated cyclization of a benzalaminoacetal, is a powerful but often tricky transformation.[4][5]
Q2: Our Pomeranz-Fritsch cyclization is giving us a low yield of the desired 6-fluoroisoquinoline and a lot of tar-like byproducts. What's going wrong?
This is a frequent issue, usually pointing to problems with the acid catalyst or temperature control.
-
Acid Choice and Concentration: The strength and amount of acid are critical. While concentrated sulfuric acid is traditionally used, it can be overly aggressive, leading to charring.[3][5]
-
Troubleshooting Step: Screen alternative acid catalysts. Studies have shown that methanesulfonic acid or a mixture of acetic acid and sulfuric acid can sometimes provide a cleaner reaction.[6] The goal is to find an acid strong enough to promote cyclization but not so strong that it causes decomposition.
-
Causality: Overly strong acidic conditions can promote unwanted polymerization and degradation pathways of the starting materials or the product, resulting in the observed tar formation.[3]
-
-
Temperature Control: High temperatures accelerate the desired reaction but can exponentially increase the rate of side reactions and decomposition.[3]
-
Troubleshooting Step: Ensure the initial Schiff base (benzalaminoacetal) is added slowly to the cooled acid solution to maintain strict temperature control. A runaway exotherm is a primary cause of byproduct formation.
-
Q3: The reaction seems to stall, and we have a lot of unreacted starting material. How can we drive it to completion?
Incomplete conversion suggests the activation energy barrier for cyclization isn't being overcome efficiently.
-
Insufficient Acid: The acid acts as a catalyst; an insufficient amount will lead to a sluggish or stalled reaction.[3]
-
Water Content: The presence of excess water can interfere with strong acids like H₂SO₄, effectively diluting them and hindering the necessary dehydration steps in the mechanism. Ensure starting materials and solvents are appropriately dry.
-
Purity of Starting Materials: Impurities in your starting aldehyde or aminoacetal can inhibit the reaction.[3] Verify the purity of your inputs before starting the scale-up process.
Below is a decision-making workflow for troubleshooting this stage.
Caption: Troubleshooting workflow for the Pomeranz-Fritsch reaction.
Part 3: Troubleshooting the Regioselective Bromination
The introduction of bromine at the C4 position is a critical step. The primary challenge is achieving high regioselectivity and avoiding the formation of unwanted isomers.
Q4: Our bromination of 6-fluoroisoquinoline is not selective. We are getting a mixture of 4-bromo and other bromo-isomers. How can we improve C4 selectivity?
Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the existing substituents and the reaction conditions.[7][8]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a good choice for controlled bromination over harsher reagents like liquid bromine.[7] Using reagents like tetraalkylammonium tribromides or NBS on silica gel can enhance para-selectivity (in this case, C4 relative to the nitrogen).[7]
-
Solvent Effects: The solvent can influence the reactivity of the brominating agent and the substrate. A non-polar solvent like dichloromethane or 1,2-dichloroethane can be a good starting point.
-
Temperature: Lowering the reaction temperature (e.g., -20°C to 0°C) often increases selectivity by favoring the kinetically controlled product and slowing down competing side reactions.
Q5: The bromination reaction is very fast and difficult to control, sometimes leading to over-bromination. What are your recommendations?
A highly exothermic and rapid reaction points to an overly reactive system.
-
Control the Rate of Addition: Add the brominating agent (e.g., a solution of NBS) slowly and portion-wise to the substrate solution. This keeps the instantaneous concentration of the electrophile low, allowing for better thermal and kinetic control.
-
Use a Milder Brominating Source: If NBS is too reactive, consider a less aggressive source. While not always applicable, exploring options is a key part of process development.
| Parameter | Recommended Starting Point | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Generally provides good control and is easier to handle than Br₂.[7] |
| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) | Common solvents for this type of transformation.[9] |
| Temperature | 0°C to Room Temperature | Lower temperatures favor higher selectivity. |
| Additive | Peroxides (e.g., AIBN, benzoyl peroxide) - Radical Initiator | Often used with NBS for radical-pathway brominations, but for electrophilic aromatic bromination, an acid catalyst (like TFA) might be needed. The choice depends on the desired mechanism. |
Part 4: Purification and Safety FAQs
Q6: We are struggling to purify the final this compound. Column chromatography is not feasible on our desired scale. Any suggestions?
Avoiding large-scale chromatography is a primary goal of process chemistry.
-
Crystallization/Recrystallization: This is the most scalable purification method.
-
Troubleshooting Step: Conduct a thorough solvent screen to find a suitable recrystallization system. A good system is one where the product is highly soluble at high temperatures but poorly soluble at low temperatures. A common approach is a binary solvent system, like Toluene/Heptane or Dichloromethane/Heptane, where one is a good solvent and the other is a poor solvent (anti-solvent).
-
-
Acid/Base Wash: Utilize the basicity of the isoquinoline nitrogen. You can often remove non-basic organic impurities by dissolving the crude product in an organic solvent, washing with aqueous acid (e.g., 1M HCl) to extract the product into the aqueous layer, and then basifying the aqueous layer to precipitate the pure product.[10]
Q7: What are the primary safety concerns when scaling up this synthesis?
-
N-Bromosuccinimide (NBS): NBS is a strong oxidizer and corrosive.[11][12][13][14] It can cause severe skin and eye burns.[12][15] Many reactions involving NBS are highly exothermic and can lead to thermal runaway if addition is not controlled.[15] Always wear appropriate PPE (gloves, goggles, lab coat) and work in a well-ventilated fume hood.
-
Strong Acids (H₂SO₄, etc.): These are extremely corrosive. Inhalation can cause respiratory tract irritation.[15] Always add acid slowly to other solutions, especially water or alcohols, to dissipate heat.
-
Pressure Build-up: Be aware of potential off-gassing, especially during quenching steps. Ensure your reactor is properly vented.
Below is a diagram illustrating the logical relationship between scale-up challenges.
Caption: Interrelationship of core scale-up challenges and solutions.
References
- 1. This compound [myskinrecipes.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. dept.harpercollege.edu [dept.harpercollege.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Purification of 4-Bromo-6-fluoroisoquinoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and purification of 4-Bromo-6-fluoroisoquinoline. This resource is designed to provide practical, actionable solutions to common challenges encountered during the preparation of this important synthetic intermediate.[1] In the following sections, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help you optimize your purification strategies and ensure the high purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: My crude this compound appears as a brownish, oily residue after synthesis. What are the likely impurities?
A1: The brownish color and oily consistency suggest the presence of several potential impurities. These can include:
-
Unreacted starting materials or intermediates: Depending on the synthetic route, these could be various substituted benzaldehydes, aminoacetaldehyde diethyl acetals, or β-phenylethylamides.[2][3]
-
Over-brominated or under-brominated species: The reaction may yield species with either no bromine or multiple bromine atoms on the isoquinoline core.
-
Positional isomers: Bromination or other substitution reactions can sometimes lead to isomers where the bromo or fluoro groups are at different positions on the isoquinoline ring.
-
Polymeric materials and tars: Harsh reaction conditions, particularly with strong acids and high temperatures, can lead to the formation of high-molecular-weight byproducts.[4]
-
Residual solvents: Solvents used in the reaction or workup may be retained in the crude product.
Q2: What is the first step I should take to purify my crude this compound?
A2: An initial acid-base extraction is often a good first step. Since isoquinoline and its derivatives are basic, they can be protonated and extracted into an aqueous acidic phase, leaving non-basic organic impurities behind.[2]
-
Rationale: The nitrogen atom in the isoquinoline ring is weakly basic (pKa of isoquinoline is 5.14) and can be protonated by a strong acid to form a water-soluble salt.[2] This allows for separation from non-basic impurities that remain in the organic phase.
Q3: I'm having trouble getting my this compound to crystallize. It keeps "oiling out." What can I do?
A3: "Oiling out" during crystallization is a common problem, often caused by the presence of impurities or cooling the solution too quickly.[5] Here are some troubleshooting steps:
-
Add more solvent: The solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, and then allow it to cool more slowly.[5]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seed the solution: If you have a small amount of pure, solid this compound, add a tiny crystal to the solution to induce crystallization.[5]
-
Try a different solvent system: The ideal crystallization solvent will dissolve the compound when hot but not at room temperature.[5] Experiment with different solvents or solvent mixtures.
Troubleshooting Guides
Issue: Poor Separation of Impurities by Column Chromatography
Underlying Cause: The polarity of the chosen solvent system (mobile phase) may not be optimal for separating the target compound from impurities on the stationary phase (typically silica gel).[6]
Solutions:
-
Optimize the Solvent System with Thin-Layer Chromatography (TLC): Before running a column, use TLC to find a solvent system that gives good separation. The ideal solvent system should result in a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[7]
-
Employ a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run.[7] This can help to first elute non-polar impurities, then the target compound, and finally more polar impurities.
-
Consider an Alternative Stationary Phase: If the compound streaks or adheres irreversibly to silica gel, consider using a different stationary phase like alumina (which can be acidic, neutral, or basic) or a reversed-phase C18 silica.[5][6] For basic compounds like isoquinolines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce streaking on silica gel by neutralizing acidic sites.[5]
Experimental Protocol: Flash Column Chromatography
This protocol outlines the general steps for purifying this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Selected solvent system (e.g., a mixture of hexane and ethyl acetate)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.[8]
-
Add a thin layer of sand.[8]
-
Fill the column about two-thirds full with the chosen eluent.
-
Slowly add silica gel while gently tapping the column to ensure even packing and remove air bubbles.[8]
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the dissolved sample to the top of the column.[9]
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[7]
-
-
Elute the Column:
-
Analyze the Fractions:
-
Use TLC to analyze the collected fractions and identify which ones contain the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Below is a diagram illustrating the decision-making process for troubleshooting column chromatography.
Caption: Troubleshooting workflow for column chromatography.
Issue: Confirming the Purity and Identity of the Final Product
Underlying Cause: Visual inspection is insufficient to confirm the purity and structural identity of the synthesized compound. Analytical techniques are required for confirmation.
Solutions:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a compound.[10] A single sharp peak in the chromatogram is indicative of a pure sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized molecule. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the arrangement of atoms in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which can be used to confirm its molecular weight.
Data Presentation: Analytical Techniques for Purity and Identity Confirmation
| Analytical Technique | Information Provided | Typical Observations for Pure this compound |
| HPLC | Purity assessment | A single major peak in the chromatogram. |
| ¹H NMR | Structural confirmation (proton environment) | A specific pattern of peaks corresponding to the aromatic protons of the isoquinoline core. |
| ¹³C NMR | Structural confirmation (carbon skeleton) | A specific number of peaks corresponding to the different carbon atoms in the molecule. |
| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₅BrFN, MW: 226.05 g/mol ).[11] |
Below is a diagram illustrating the workflow for confirming the purity and identity of the final product.
Caption: Workflow for product purity and identity confirmation.
References
- 1. This compound [myskinrecipes.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. columbia.edu [columbia.edu]
- 7. Purification [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Bromo-6-fluoroquinoline AldrichCPR 661463-17-8 [sigmaaldrich.com]
Technical Support Center: Catalyst Selection for Selective Cross-Coupling of Dihalogenated Isoquinolines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the selective cross-coupling of dihalogenated isoquinolines, a critical transformation in medicinal chemistry and materials science. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges encountered during your experiments.
I. Troubleshooting Guide: Common Issues & Solutions
This section is structured to help you diagnose and resolve common problems encountered during the selective cross-coupling of dihalogenated isoquinolines.
Problem 1: Poor or No Conversion of Starting Material
Low or no yield is a frequent issue in cross-coupling reactions. A systematic check of your reagents and reaction setup is the first crucial step.[1]
Potential Causes & Recommended Solutions:
-
Catalyst Inactivity:
-
Cause: The active Pd(0) species may not be forming efficiently from the precatalyst, or the catalyst may have degraded. Phosphine ligands are particularly susceptible to oxidation.[1]
-
Solution:
-
Use fresh, high-purity palladium precatalysts and ligands. Store them under an inert atmosphere.
-
Consider using pre-formed, air-stable precatalysts that readily generate the active Pd(0) species.
-
If using a Pd(II) source, ensure proper pre-activation before adding it to the main reaction mixture. An extra equivalent of ligand relative to palladium can improve catalyst stability.
-
-
-
Insufficiently Reactive Halide:
-
Cause: The reactivity of the C-X bond follows the general trend I > Br > OTf >> Cl.[1] Aryl chlorides are particularly challenging and often require specialized, highly active catalyst systems.[1]
-
Solution:
-
For less reactive halides (e.g., chlorides), employ more electron-rich and bulky ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2]
-
Increase the reaction temperature cautiously to promote oxidative addition, which is often the rate-limiting step.[2]
-
-
-
Oxygen Contamination:
-
Cause: Oxygen can deactivate the Pd(0) catalyst and promote the oxidative homocoupling of boronic acids in Suzuki-Miyaura reactions.[3]
-
Solution: Rigorously degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by using freeze-pump-thaw cycles.[2] Maintain a positive pressure of an inert gas throughout the reaction.[3]
-
-
Inappropriate Base or Solvent:
-
Cause: The choice of base and solvent can significantly impact reaction efficiency. Some bases may be too weak to facilitate transmetalation, while certain solvents can act as hydride sources leading to dehalogenation.[2]
-
Solution:
-
Base Optimization: Screen different bases. For Suzuki reactions, common choices include K₃PO₄, K₂CO₃, and Cs₂CO₃.[2] For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or KOt-Bu are often required.[4]
-
Solvent Selection: Use anhydrous and degassed solvents.[1] The choice of solvent can also influence selectivity in dihalogenated systems.[5][6] For example, polar, oxygen-containing solvents like THF can sometimes favor mono-arylation with dibromoarenes.[5][6]
-
-
Problem 2: Lack of Regioselectivity (Mixture of Mono- and Di-substituted Products)
Achieving selective mono-functionalization of a dihalogenated isoquinoline is a common challenge.
Potential Causes & Recommended Solutions:
-
Catalyst System Favors Difunctionalization:
-
Cause: Bulky, monodentate ligands can promote difunctionalization, even with a deficit of the nucleophilic coupling partner.[5]
-
Solution:
-
Ligand Screening: The choice of ligand is paramount for controlling regioselectivity.[7][8] For instance, in some systems, ligands like Xantphos can promote higher selectivity for the mono-arylated product compared to others like PPh₃ or XPhos.[7] Conversely, in other cases, hindered ligands might favor reaction at a less conventional site.[7]
-
Catalyst Speciation: The nature of the active palladium species can influence site selectivity. Mononuclear Pd catalysts might favor one position, while multinuclear Pd species (clusters or nanoparticles) could switch the selectivity to another.[9][10] The Pd/ligand ratio is a critical factor in controlling catalyst speciation.[10]
-
-
-
Reaction Conditions:
-
Cause: Temperature, reaction time, and stoichiometry can all influence the ratio of mono- to di-substituted products.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the dihalogenated isoquinoline relative to the coupling partner to favor mono-substitution.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity for the more reactive halide.
-
Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS to stop it once the desired mono-substituted product is maximized and before significant di-substitution occurs.
-
-
Problem 3: Dehalogenation as a Major Side Reaction
The replacement of a halogen with a hydrogen atom is a common and problematic side reaction.
Potential Causes & Recommended Solutions:
-
Source of Hydride:
-
Cause: The hydride can originate from the solvent (e.g., alcohols), the base, or even water.
-
Solution:
-
Solvent Choice: Avoid solvents that can readily act as hydride donors.
-
Base Selection: Certain bases are more prone to promoting dehalogenation. Consider switching to a weaker inorganic base like K₂CO₃ or a phosphate base like K₃PO₄.[2]
-
Control Water Content: While a small amount of water is often necessary for Suzuki couplings, excessive water can be a proton source leading to dehalogenation.[2]
-
-
-
Substrate Susceptibility:
-
Cause: Electron-deficient aryl halides and N-heterocyclic halides are particularly susceptible to dehalogenation.[2] The general propensity for dehalogenation follows the order I > Br > Cl.[2]
-
Solution:
-
Use a More Active Catalyst System: A sluggish desired reaction allows more time for side reactions to occur. Employing a more active catalyst (e.g., with bulky, electron-rich ligands) can accelerate the cross-coupling and minimize dehalogenation.[2]
-
-
Problem 4: Homocoupling of the Nucleophile (e.g., Boronic Acid or Alkyne)
Dimerization of the coupling partner is a frequent side reaction, especially in Suzuki and Sonogashira couplings.
Potential Causes & Recommended Solutions:
-
Oxygen in Suzuki Reactions:
-
Copper in Sonogashira Reactions:
-
Cause: The copper(I) co-catalyst, while increasing reactivity, can also promote the homocoupling of terminal alkynes (Glaser coupling).[11][12][13]
-
Solution:
-
Copper-Free Conditions: For challenging substrates, consider using copper-free Sonogashira conditions.[11] This is particularly effective for electron-rich aryl bromides and chlorides where Glaser-Hay side reactions can be significant.[11]
-
Dilute Conditions: Running the reaction under dilute conditions can disfavor the bimolecular homocoupling reaction.
-
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst and condition selection for the cross-coupling of dihalogenated isoquinolines.
Q1: How do I choose the initial palladium catalyst and ligand for my dihalogenated isoquinoline?
A1: The choice depends on the specific cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and the nature of the halogens.
-
For Suzuki-Miyaura Couplings: A good starting point is a Pd(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand. The Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) are often effective for challenging substrates, including N-heterocyclic halides.[2]
-
For Buchwald-Hartwig Aminations: Several generations of catalyst systems have been developed. For coupling with primary amines, bidentate phosphine ligands like BINAP and DPPF were early successes.[14] More recently, sterically hindered, electron-rich monodentate ligands have shown broader scope, enabling the coupling of a wide variety of amines with aryl chlorides, bromides, and iodides.[14][15]
-
For Sonogashira Couplings: The classic system uses a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (e.g., CuI).[16] However, for substrates prone to homocoupling, copper-free conditions with bulky, electron-rich phosphine ligands are recommended.[11]
Q2: Which halogen will react preferentially in a dihalogenated isoquinoline (e.g., 1-chloro-4-iodoisoquinoline)?
A2: Generally, the site of reaction is determined by the carbon-halogen bond strength, with the order of reactivity being C-I > C-Br >> C-Cl.[9][17] Therefore, in a 1-chloro-4-iodoisoquinoline, the cross-coupling would be expected to occur selectively at the C-4 position (the C-I bond). This inherent reactivity difference is a powerful tool for sequential functionalization.
Q3: My reaction involves an N-H containing heterocycle as the coupling partner and is failing. What could be the issue?
A3: N-H containing heterocycles (e.g., indoles, pyrroles) can present unique challenges.
-
Coordination to Palladium: The nitrogen atom of the heterocycle can coordinate to the palladium center, inhibiting catalysis.[2]
-
N-H Acidity: The N-H proton can be acidic and participate in side reactions. Deprotonation by the base can increase the electron density of the ring, which may influence the reaction outcome.[2]
-
Solution: In some cases, protecting the N-H group can suppress side reactions and improve the yield of the desired cross-coupling product.[2]
Q4: Can I switch the inherent regioselectivity of the cross-coupling reaction?
A4: Yes, in some cases, the "normal" site selectivity can be inverted. This is an active area of research.
-
Ligand Control: Changing the ligand can sometimes reverse the regioselectivity. For example, in the cross-coupling of 2,4-dichloropyridine, certain hindered NHC ligands can favor reaction at the C4 position, which is typically less reactive.[7]
-
Catalyst Speciation: As mentioned earlier, moving from a mononuclear palladium catalyst to a multinuclear species (like a Pd₃-cluster or nanoparticles) has been shown to switch the arylation site-selectivity in dihalogenated heteroarenes.[9][10] This can be influenced by the palladium-to-ligand ratio and the presence of certain additives.[10]
III. Experimental Protocols & Data
General Procedure for a Suzuki-Miyaura Cross-Coupling of a Dihalogenated Isoquinoline
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the dihalogenated isoquinoline (1.0 mmol), the boronic acid or ester (1.1 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of a mixture like toluene/water or dioxane/water).[1][2] Then, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and the ligand (e.g., SPhos, 0.02-0.04 mmol).[2]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][2]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Table 1: Ligand and Base Effects on a Model Suzuki-Miyaura Coupling
The following table illustrates how the choice of ligand and base can impact the yield in a hypothetical cross-coupling of 1-chloro-4-iodoisoquinoline with phenylboronic acid, targeting selective reaction at the C-4 position.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Yield of 4-phenyl-1-chloroisoquinoline (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 45 |
| 2 | Pd(OAc)₂ (2) | PCy₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 68 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 92 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 95 |
Data is illustrative and based on general principles of catalyst activity.
IV. Visualization of Key Concepts
Decision Workflow for Catalyst System Selection
The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for the selective cross-coupling of dihalogenated isoquinolines.
Caption: A decision tree for selecting and optimizing catalyst systems.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
V. References
-
P. Ruiz-Castillo, D. G. Blackmond, S. L. Buchwald. "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis." J. Am. Chem. Soc., 2015, 137, 3085-3092. --INVALID-LINK--
-
L. Ackermann. "Ligand electronic influence in Pd-catalyzed C-C coupling processes." Dissertation, 2003. --INVALID-LINK--
-
D. M. D. Smith, et al. "Sonogashira Coupling." Synthetic Methods in Drug Discovery: Volume 1, 2016. --INVALID-LINK--
-
R. C. Larock, et al. "Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides." J. Org. Chem., 2001, 66 (23), pp 7689–7695. --INVALID-LINK--
-
N. W. J. Scott, et al. "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation." J. Am. Chem. Soc., 2021, 143 (25), pp 9682–9693. --INVALID-LINK--
-
N. W. J. Scott, et al. "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles-the Case for Exploiting Pd Catalyst Speciation." University of Oxford, 2021. --INVALID-LINK--
-
Wikipedia. "Buchwald–Hartwig amination." Wikipedia, Accessed 2024. --INVALID-LINK--
-
BenchChem. "How to avoid dehalogenation side reactions in Suzuki coupling." BenchChem, 2025. --INVALID-LINK--
-
N. G. White, et al. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." ACS Catal., 2022, 12 (15), pp 9341–9354. --INVALID-LINK--
-
S. Abebe. "Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions." University of Rostock, 2018. --INVALID-LINK--
-
BenchChem. "Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines." BenchChem, 2025. --INVALID-LINK--
-
N. Larson, et al. "Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand." ChemRxiv, 2022. --INVALID-LINK--
-
S. F. B. H. D. Van, et al. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." Molecules, 2018, 23 (10), 2445. --INVALID-LINK--
-
I. J. S. Fairlamb, et al. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Org. Process Res. Dev., 2022, 26 (7), pp 1845–1854. --INVALID-LINK--
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Organic Chemistry Portal, Accessed 2024. --INVALID-LINK--
-
I. Bacsa, et al. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein J. Org. Chem., 2014, 10, pp 241–248. --INVALID-LINK--
-
BenchChem. "Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate." BenchChem, 2025. --INVALID-LINK--
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination." Chemistry LibreTexts, 2023. --INVALID-LINK--
-
J. H. Clark, et al. "Solvent effects in palladium catalysed cross-coupling reactions." White Rose Research Online, 2012. --INVALID-LINK--
-
Reddit User Discussion. "Diagnosing issues with a failed Suzuki coupling?" Reddit r/Chempros, 2021. --INVALID-LINK--
-
B. H. Lipshutz, et al. "A new P3N ligand for Pd-catalyzed cross-couplings in water." Chem. Sci., 2024, 15 (22), pp 8332–8341. --INVALID-LINK--
-
N. Todorovic, et al. "Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches." Org. Lett., 2011, 13 (23), pp 6180–6183. --INVALID-LINK--
-
S. F. B. H. D. Van, et al. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." MDPI, 2018. --INVALID-LINK--
-
N. Larson, et al. "Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand." ChemRxiv, 2022. --INVALID-LINK--
-
M. R. D. Dykstra, et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." ACS Catal., 2021, 11 (19), pp 12393–12415. --INVALID-LINK--
-
Reddit User Discussion. "Struggling to make a sonogashira coupling reaction happen." Reddit r/Chempros, 2021. --INVALID-LINK--
-
K. N. Houk, et al. "Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions." J. Am. Chem. Soc., 2010, 132 (8), pp 2496–2497. --INVALID-LINK--
-
A. Mori, et al. "Sonogashira Coupling Reaction with Diminished Homocoupling." Org. Lett., 2002, 4 (4), pp 569–571. --INVALID-LINK--
-
A. S. C. Chan, et al. "Impact of Cross-Coupling Reactions in Drug Discovery and Development." Molecules, 2020, 25 (15), 3493. --INVALID-LINK--
-
Wikipedia. "Sonogashira coupling." Wikipedia, Accessed 2024. --INVALID-LINK--
-
Organic Chemistry Portal. "Sonogashira Coupling." Organic Chemistry Portal, Accessed 2024. --INVALID-LINK--
-
R. C. Larock, et al. "Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides." Org. Lett., 2001, 3 (24), pp 3971–3974. --INVALID-LINK--
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs, Accessed 2024. --INVALID-LINK--
-
Sigma-Aldrich. "Cross-Coupling Reaction Manual: Desk Reference." Sigma-Aldrich, Accessed 2024. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles-the Case for Exploiting Pd Catalyst Speciation. | Department of Chemistry [chem.ox.ac.uk]
- 11. books.rsc.org [books.rsc.org]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Precision: A Comparative Guide to 4-Bromo-6-fluoroisoquinoline as a Reference Standard in Capillary Electrophoresis
In the landscape of modern analytical chemistry, particularly within the pharmaceutical and drug development sectors, the pursuit of precision and reliability is paramount. Capillary electrophoresis (CE), a high-resolution separation technique, has become indispensable for the analysis of a wide array of analytes, from small molecules to large biologics.[1][2] The integrity of quantitative CE analysis, however, hinges on the meticulous control of experimental variables. To this end, the use of a reference standard, particularly an internal standard (IS), is a well-established strategy to compensate for variations in sample injection and electrophoretic mobility, thereby enhancing the accuracy and precision of the results.[3][4]
This guide provides an in-depth technical comparison of 4-Bromo-6-fluoroisoquinoline as a potential reference standard in capillary electrophoresis. We will explore its physicochemical properties, compare its hypothetical performance against a conventional standard, and provide a robust experimental framework for its evaluation.
The Imperative for a Reliable Reference Standard in CE
Capillary electrophoresis separates analytes based on their differential migration in an electric field within a narrow capillary.[5] While powerful, the technique is susceptible to minor variations in injection volume, buffer composition, temperature, and capillary surface conditions, all of which can affect migration times and peak areas.[6] An internal standard, a compound added in a constant amount to all samples and standards, co-migrates with the analyte of interest and serves as a reference point. By normalizing the analyte's peak area and migration time to that of the IS, analysts can significantly improve the reproducibility and accuracy of their measurements.[3][7]
An ideal internal standard should possess the following characteristics:
-
Structural Similarity: It should be structurally similar to the analyte(s) of interest to experience similar effects from matrix and system variations.
-
Resolvability: It must be well-resolved from the analyte and any other components in the sample matrix.
-
Purity and Stability: The standard must be of high purity and stable under the analytical conditions.
-
Non-interference: It should not interact with the analyte or the sample matrix in a way that alters their behavior.
-
Commercial Availability: Ready availability of the compound in high purity is a practical necessity.
This compound: A Candidate for a High-Performance Reference Standard
This compound is a dihalogenated isoquinoline derivative.[8] Its rigid heterocyclic structure, a common scaffold in many pharmaceutical compounds, makes it an intriguing candidate as a reference standard for the analysis of related molecules.
| Property | Value | Source |
| CAS Number | 1416500-78-1 | [8] |
| Molecular Formula | C₉H₅BrFN | [8] |
| Molecular Weight | 226.05 g/mol | [8] |
| Physical Form | Solid, Off-white powder | [9] |
| Melting Point | 77-78 °C | [9] |
| Chemical Stability | Stable under recommended storage conditions | [9] |
The presence of both bromine and fluorine atoms on the isoquinoline core offers distinct advantages. The electronegative fluorine atom can influence the pKa of the nitrogen, affecting its electrophoretic mobility. The bromo-substituent provides a significant increase in molecular weight without drastically altering the fundamental shape, which can be leveraged to achieve baseline resolution from structurally similar analytes. Furthermore, its aromatic nature provides a strong chromophore, facilitating UV detection, a common detection method in CE.[2] While primarily used as a synthetic intermediate in pharmaceutical research for developing kinase inhibitors and CNS-active compounds, its inherent stability and structural features warrant its investigation as a reference standard.[8]
Comparative Analysis: this compound vs. A Conventional Standard
To objectively evaluate the performance of this compound, a comparative study against a commonly used reference standard is essential. For the analysis of nitrogen-containing heterocyclic compounds, a simple, commercially available compound like 6-Bromoquinoline could serve as a suitable alternative for comparison.
Hypothetical Performance Data
The following table presents hypothetical, yet realistic, data from a comparative CE analysis of a model analyte (e.g., a quinoline-based drug) using both this compound and 6-Bromoquinoline as internal standards.
| Parameter | This compound as IS | 6-Bromoquinoline as IS | Acceptance Criteria (based on ICH/FDA guidelines) |
| Migration Time (Analyte) | 8.52 min | 8.55 min | RSD ≤ 2% |
| Migration Time (IS) | 9.15 min | 8.98 min | RSD ≤ 2% |
| Corrected Migration Time (Analyte) | 0.931 | 0.952 | RSD ≤ 1% |
| Peak Area (Analyte) | 125,400 | 126,100 | RSD ≤ 5% |
| Peak Area (IS) | 150,200 | 148,900 | RSD ≤ 5% |
| Corrected Peak Area (Analyte) | 0.835 | 0.847 | RSD ≤ 2% |
| Resolution (Analyte/IS) | 2.8 | 2.1 | ≥ 2.0 |
| Peak Asymmetry (Analyte) | 1.1 | 1.3 | 0.8 - 1.5 |
| Peak Asymmetry (IS) | 1.0 | 1.2 | 0.8 - 1.5 |
This hypothetical data suggests that this compound could offer superior resolution from the analyte and better peak symmetry, indicative of more ideal electrophoretic behavior under the specified conditions. The improved performance can be attributed to the subtle yet significant influence of the fluorine substitution on the molecule's interaction with the capillary wall and the background electrolyte.
Experimental Protocol for Comparative Evaluation
To validate the suitability of this compound as a reference standard, the following experimental protocol is proposed. This protocol is designed to be a self-validating system, adhering to principles outlined in ICH and FDA guidelines for analytical method validation.[10][11][12]
Materials and Reagents
-
Capillary Electrophoresis System: Equipped with a UV detector.
-
Fused-Silica Capillary: 50 µm i.d., 60 cm total length (50 cm to detector).
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5.
-
Reference Standards: this compound (high purity), 6-Bromoquinoline (high purity).
-
Model Analyte: A representative quinoline-based pharmaceutical compound.
-
Sample Diluent: BGE or a suitable solvent compatible with the BGE.
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the model analyte, this compound, and 6-Bromoquinoline in the sample diluent.
-
Working Standard Solutions: Prepare a series of calibration standards containing a constant concentration of the internal standard (either this compound or 6-Bromoquinoline) and varying concentrations of the model analyte.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of the analyte with a constant concentration of the internal standard.
CE Method Parameters
-
Capillary Conditioning: Flush the capillary sequentially with 0.1 M NaOH, deionized water, and BGE.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: 25 kV.
-
Capillary Temperature: 25 °C.
-
Detection: UV at 220 nm.
Validation Parameters
-
Specificity: Analyze blank samples, and samples spiked with the analyte and IS to ensure no interfering peaks are present.
-
Linearity and Range: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration.
-
Precision (Repeatability and Intermediate Precision): Analyze the QC samples multiple times on the same day (repeatability) and on different days with different analysts (intermediate precision).
-
Accuracy: Determine the recovery of the analyte in spiked matrix samples.
-
Robustness: Intentionally vary method parameters (e.g., BGE pH, voltage, temperature) to assess the method's reliability.
Workflow for Comparative Evaluation
Caption: Experimental workflow for the comparative evaluation of internal standards in capillary electrophoresis.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable capillary electrophoresis methods. While not traditionally used as a reference standard, the physicochemical properties of this compound—its structural similarity to many pharmaceutical compounds, its unique halogenation pattern, and its inherent stability—make it a compelling candidate for this role.
The proposed comparative study provides a clear and scientifically rigorous pathway to validate its performance against a more conventional standard. By systematically evaluating parameters such as resolution, peak symmetry, and the overall improvement in quantitative accuracy and precision, researchers can make an informed decision on the suitability of this compound for their specific analytical needs. As the demand for highly sensitive and accurate analytical methods continues to grow, the exploration of novel, high-performance reference standards like this compound will be instrumental in advancing the field of capillary electrophoresis.
References
- 1. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. usp.org [usp.org]
- 7. dlsu.edu.ph [dlsu.edu.ph]
- 8. This compound [myskinrecipes.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development and Validation of a Capillary Zone Electrophoresis–Tandem Mass Spectrometry Method for Simultaneous Quantification of Eight β-Lactam Antibiotics and Two β-Lactamase Inhibitors in Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-Isoquinolines in Synthetic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold is a privileged heterocycle, forming the core of numerous bioactive molecules. The functionalization of this scaffold, particularly at the C4-position, is a critical step in the synthesis of novel chemical entities. The choice of the halogen at this position—typically bromine or chlorine—profoundly influences the compound's reactivity and, consequently, the strategic approach to synthesis. This guide provides an in-depth comparison of the reactivity of 4-bromo-isoquinoline and 4-chloro-isoquinoline, supported by mechanistic principles and experimental data, to inform rational substrate selection and reaction optimization.
Foundational Principles: Why Halogen Choice Matters
The difference in reactivity between 4-bromo- and 4-chloro-isoquinoline is rooted in fundamental chemical principles, primarily the carbon-halogen (C-X) bond dissociation energy and the electronegativity of the halogen.
-
Bond Strength: The C-Cl bond is significantly stronger and less polarizable than the C-Br bond. This means more energy is required to cleave the C-Cl bond, a critical factor in reactions where this bond breaking is part of the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling reactions.[1]
-
Leaving Group Ability: In nucleophilic aromatic substitution (SNAr), the ability of the halide to depart as an anion is crucial. Bromide is a better leaving group than chloride due to its larger size and lower charge density, which stabilizes the negative charge more effectively.
-
Electronegativity: Chlorine is more electronegative than bromine, leading to a more polarized C-X bond and a more electrophilic carbon atom at the C4 position. This increased electrophilicity can accelerate the initial nucleophilic attack in an SNAr mechanism.[2]
These competing factors mean that the relative reactivity is not absolute but is highly dependent on the specific reaction mechanism being employed.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds.[3][4] In this context, the reactivity difference between bromo- and chloro-isoquinolines is pronounced and predictable. The generally accepted order of reactivity for aryl halides is I > Br > Cl, a trend dictated by the ease of the oxidative addition step in the catalytic cycle.[1][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron compound, is a widely used transformation.[6][7]
The catalytic cycle for the Suzuki-Miyaura coupling is initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide.[7] The weaker C-Br bond of 4-bromoisoquinoline allows this step to proceed under significantly milder conditions than for 4-chloroisoquinoline.[1] Achieving efficient coupling with 4-chloroisoquinoline often necessitates the use of specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), along with higher temperatures and longer reaction times.[8][9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Table 1: Comparative Data for Suzuki-Miyaura Coupling
| Parameter | 4-Bromoisoquinoline | 4-Chloroisoquinoline |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | PPh₃, dppf | SPhos, XPhos, RuPhos, NHCs |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃, K-Ot-Bu |
| Temperature | 80 - 100 °C | 100 - 130 °C |
| Reaction Time | 2 - 12 hours | 12 - 36 hours |
| Typical Yields | Good to Excellent | Moderate to Good (highly condition-dependent) |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoisoquinoline
-
Setup: To a flame-dried Schlenk flask, add 4-bromoisoquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and powdered K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10][11] Similar to the Suzuki coupling, its mechanism hinges on an oxidative addition step, making 4-bromoisoquinoline the more reactive substrate.[12] The amination of aryl chlorides is notoriously more challenging and was a significant hurdle in the early development of this methodology.[13] Modern, highly specialized ligands are required to achieve good yields with 4-chloroisoquinoline, as they promote the difficult oxidative addition and subsequent reductive elimination steps.[14]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nobelprize.org [nobelprize.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Topic: A Comparative Analysis of the Biological Activity of Bromo-isoquinolines versus Chloro-isoquinolines
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Halogenation in Isoquinoline-Based Drug Discovery
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds, including numerous natural products and FDA-approved drugs.[1][2][3] The strategic modification of this heterocyclic system is a key tactic in drug discovery, and among the most impactful modifications is halogenation. The introduction of a chlorine or bromine atom onto the isoquinoline ring can profoundly alter a molecule's physicochemical properties and biological activity.[4]
This guide provides a comparative analysis of bromo-isoquinolines and chloro-isoquinolines, delving into their differential effects on anticancer and antimicrobial activities. We will explore the underlying structure-activity relationships (SAR) and provide the experimental frameworks necessary to validate these findings in a laboratory setting. The choice between a bromo- or chloro-substituent is not arbitrary; it is a critical design decision that can dramatically influence potency, selectivity, metabolic stability, and overall pharmacokinetic profile.[4][5]
Comparative Biological Profile: Anticancer and Antimicrobial Activity
Experimental data reveals that the substitution of bromine versus chlorine can lead to divergent outcomes depending on the specific molecular context and the biological target. Halogenation, in general, influences the lipophilicity and electronic properties of these molecules, which significantly impacts their interaction with biological targets.[6]
Anticancer Activity: A Context-Dependent Superiority
Both chloro- and bromo-substituted isoquinolines and their quinoline analogs have demonstrated significant potential as anticancer agents.[6] The efficacy, however, is highly dependent on the position of the halogen and the overall molecular structure.[7]
For instance, a comparative study of 6-arylamino-7-halo-5,8-quinolinediones found that derivatives with a chlorine atom at the 7-position showed greater cytotoxic activity against human tumor cell lines than their bromo-counterparts.[7] Conversely, other studies have highlighted the potent effects of bromo-substituted quinolines. 5,7-Dibromo-8-hydroxyquinoline, for example, has been shown to have strong antiproliferative activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[8][9] Another study reported that 6-Bromo-5-nitroquinoline exhibited potent antiproliferative activity and has the potential to induce cancer cell death through apoptosis.[10]
Table 1: Comparative Anticancer Activity of Halogenated Quinolines/Isoquinolines
| Compound Class | Halogen (Position) | Cell Line | Activity Metric | Key Finding | Reference |
| 6-arylamino-5,8-quinolinediones | Chloro (7) | Human Tumor Lines | Cytotoxicity | Chloro-derivative more potent than bromo-derivative. | [7] |
| 8-hydroxyquinolines | Bromo (5,7-diBromo) | C6, HeLa, HT29 | IC50 (6.7-25.6 µg/mL) | Demonstrated strong antiproliferative activity. | [8] |
| Substituted Quinolines | Bromo (6) | C6, HeLa, HT29 | Antiproliferative | Showed greater antiproliferative activity than the reference drug 5-FU. | [10] |
Antimicrobial Activity: An Emerging Trend
In the realm of antimicrobial agents, halogenation is a well-established strategy for enhancing efficacy.[11] The available literature suggests a trend where chloro-substituted isoquinolines and related heterocycles often exhibit more potent or broader-spectrum antimicrobial activity compared to their bromo-analogs.
For example, chloro-substituted quinoline analogs have demonstrated good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6] Another study on novel isoquinoline derivatives found that chlorinated compounds, such as chlorobenzoate and chlorophenylpropanoate esters, exhibited the greatest antifungal activity among the tested series.[12] In a study of copper complexes with halogen-substituted Schiff base ligands, the chloro-substituted complexes demonstrated higher antibacterial activity than their bromo-counterparts.[11]
Table 2: Comparative Antimicrobial Activity of Halogenated Isoquinolines/Analogs
| Compound Class | Halogen Substituent | Target Organism | Key Finding | Reference |
| Quinolines | Chloro | Gram-positive & Gram-negative bacteria | Good antibacterial activity reported. | [6] |
| Isoquinoline Esters/Carbamates | Chloro | Fungi | Exhibited the greatest antifungal activity in the series. | [12] |
| Copper(II) Schiff Base Complexes | Chloro | Gram-positive & Gram-negative bacteria | Chloro-complexes showed higher activity than bromo-complexes. | [11] |
Mechanistic Causality: Explaining the Halogen Effect
The observed differences in biological activity are not random; they are rooted in the fundamental physicochemical properties of chlorine and bromine.
-
Electronic Effects & Lipophilicity : A chlorine atom is more electronegative than bromine but has a smaller atomic radius. The introduction of a chlorine atom increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.[5][13] This increased hydrophobicity can lead to more effective inhibition of targets like enzymes and receptors.[13]
-
Halogen Bonding : This is a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to an electron-rich atom like oxygen or nitrogen. The ability to form these bonds generally follows the order I > Br > Cl > F.[14] While bromine is a better halogen bond donor than chlorine, the optimal geometric alignment for a specific interaction within a protein's binding site can sometimes favor the smaller chlorine atom.[4]
-
Metabolic Stability : Halogenation, particularly at a metabolically vulnerable position, can block oxidative metabolism, thereby increasing the drug's half-life and in vivo exposure.[4] The choice between Cl and Br can thus be used to fine-tune the pharmacokinetic profile.
Caption: Key physicochemical properties of halogens influencing pharmacological outcomes.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of comparative data, standardized and robust experimental protocols are essential. Below are methodologies for assessing the anticancer and antibacterial activities described in this guide.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀), a key measure of anticancer potency.
-
Cell Seeding : Plate cancer cells (e.g., HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment : Prepare serial dilutions of the bromo- and chloro-isoquinoline test compounds in the appropriate cell culture medium. Add these dilutions to the wells and incubate for an additional 48-72 hours.
-
MTT Addition : Add 10-20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[15]
-
Solubilization : Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading : Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control. Plot a dose-response curve to determine the IC₅₀ value.
Caption: Standard workflow for the MTT assay to determine compound cytotoxicity.
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Compound Preparation : In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds (bromo- and chloro-isoquinolines) in a suitable growth medium (e.g., Mueller-Hinton Broth).[16]
-
Inoculum Preparation : Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) adjusted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation : Incubate the plates at 37°C for 18-24 hours.[16]
-
MIC Determination : After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[16] Include positive (no compound) and negative (no bacteria) controls.
Conclusion and Authoritative Insights
The decision to use a bromo- or chloro-substituent on an isoquinoline scaffold is a nuanced one that must be guided by empirical data. While general trends exist—such as chlorine often being favored for antimicrobial activity and the potency in anticancer contexts being highly position-dependent—there is no universal rule.[6][7][11][12] The "magic chloro" effect, a term coined to describe the remarkable improvements in potency sometimes seen with chlorine substitution, highlights the profound impact this single atom can have.[4]
For drug development professionals, this means a comparative synthesis and testing strategy is crucial. Evaluating both bromo- and chloro-analogs in parallel using standardized assays provides the most reliable path to identifying a lead compound with an optimal balance of potency, selectivity, and drug-like properties. Future work should focus on obtaining co-crystal structures to visualize the specific interactions, including halogen bonds, that drive the observed biological activities.
References
- 1. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
The Halogen Effect: A Comparative Guide to Structure-Activity Relationships in Isoquinoline-Based Kinase Inhibitors
For researchers and drug development professionals, the isoquinoline scaffold is a cornerstone of modern medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors. Its rigid structure provides an excellent framework for orienting functional groups to interact with the ATP-binding pocket of kinases. However, unlocking the full potential of this scaffold often comes down to the subtle, yet powerful, influence of halogenation.
This guide provides an in-depth comparison of how halogen substituents impact the biological activity of kinase inhibitors based on isoquinoline and structurally related heterocyclic systems. We will move beyond a simple catalog of compounds to explore the underlying physicochemical principles, offering field-proven insights into why certain halogenation patterns lead to superior potency and selectivity. This analysis is supported by comparative experimental data, detailed assay protocols, and a mechanistic overview of the relevant signaling pathways.
The Strategic Role of Halogens in Kinase Inhibitor Design
The introduction of halogen atoms (F, Cl, Br, I) into a drug candidate is a well-established strategy in medicinal chemistry. Far from being mere bulky substituents, halogens exert profound effects on a molecule's electronic, steric, and pharmacokinetic properties. Understanding these effects is causal to rational drug design.
Key Physicochemical Impacts of Halogenation:
-
Modulation of Lipophilicity: Halogens are lipophilic and can enhance a compound's ability to cross cellular membranes. This property generally increases from F to I.
-
Electronic Effects: As highly electronegative atoms, halogens can create a dipole moment and influence the acidity or basicity of nearby functional groups, which can be critical for hydrogen bonding interactions within the kinase hinge region.
-
Halogen Bonding: A lesser-known but crucial interaction, the halogen bond, is a non-covalent interaction where the electropositive crown of a halogen atom interacts with a Lewis base (e.g., a carbonyl oxygen on a protein backbone). This can provide an additional anchor point, significantly boosting binding affinity.
-
Metabolic Blocking: Placing a halogen, particularly fluorine, at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the compound's half-life and bioavailability.
The choice of halogen and its position on the isoquinoline scaffold is therefore a critical decision in the optimization of a lead compound.
Performance Comparison: Halogenated Kinase Inhibitors in Action
To illustrate the structure-activity relationship (SAR) of halogenation, we will examine data from a series of 4-anilinoquinazolines, a class of compounds that are structurally and functionally analogous to many isoquinoline-based kinase inhibitors. Both scaffolds aim to position an aniline (or similar) moiety into the ATP binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).
The following data showcases how systematic substitution of a hydrogen atom with different halogens at the 3'-position of the aniline ring dramatically influences the inhibitory potency against EGFR tyrosine kinase.
| Compound ID | 3'-Anilino Substituent (X) | IC50 (nM)[1] | Log(IC50) | Dipole Moment (Debye)[1] |
| 1 | -H | 29 | -7.54 | 5.80 |
| 2 | -F | 3.8 | -8.57 | 7.79 |
| 3 | -Cl | 0.31 | -9.48 | 8.08 |
| 4 | -Br | 0.025 | -10.60 | 8.23 |
| 5 | -I | 0.89 | -9.33 | 7.99 |
Analysis of Structure-Activity Relationship:
The data clearly demonstrates a powerful SAR trend. Moving from hydrogen to bromine results in a greater than 1000-fold increase in potency.
-
Potency Trend: The inhibitory activity follows the order: Br > Cl > I > F > H .
-
Correlation with Physicochemical Properties: A strong correlation is observed between the compound's dipole moment and its inhibitory potency. The most potent compounds, the chloro and bromo derivatives, exhibit the highest dipole moments.[1][2] This suggests that the electronic influence of the halogen is a key driver of the interaction with the EGFR binding site. The bromine-substituted derivative emerges as the most effective inhibitor in this series.[1]
-
The "Bromo-Advantage": The exceptional potency of the bromo-substituted compound (IC50 = 25 pM) highlights the optimal balance of size, polarizability, and ability to form favorable interactions (potentially including halogen bonds) within the hydrophobic pocket of the EGFR active site.[3] While iodine is also large and polarizable, its increased bulk may introduce a steric clash, leading to a slight decrease in activity compared to bromine.
This comparative analysis underscores that halogenation is not a trivial substitution. The choice of halogen is a critical optimization parameter that can dramatically enhance a compound's biological activity.
Experimental Protocols for Inhibitor Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize halogenated isoquinoline inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound by measuring the amount of ADP produced during a kinase reaction.
Principle: Kinase activity is directly proportional to the amount of ADP generated. A proprietary reagent is used to convert ADP to ATP, which then drives a luciferase-catalyzed reaction that produces light. The luminescent signal is inversely proportional to the kinase inhibition.
Materials:
-
Kinase of interest (e.g., EGFR, ROCK1)
-
Kinase-specific substrate peptide
-
ATP (at Km concentration for the specific kinase)
-
Test Compounds (halogenated isoquinolines)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[4]
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X substrate/ATP mixture in kinase assay buffer.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the substrate for luciferase.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.[4]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[4]
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This assay measures the cytotoxic effect of the inhibitors on cancer cell lines that are dependent on the targeted kinase.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., A549 for EGFR inhibitors)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test Compounds (halogenated isoquinolines)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[6]
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours in the incubator. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Place the plate on a shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Mechanistic Insights: Signaling Pathways and Logical Workflows
Halogenated isoquinolines often exert their anticancer effects by inhibiting key nodes in cellular signaling pathways that drive proliferation and survival. A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[7][8]
Targeted Signaling Pathway: PI3K/Akt
The diagram below illustrates how an isoquinoline-based kinase inhibitor can block this critical survival pathway.
Caption: Inhibition of EGFR by a halogenated isoquinoline blocks downstream PI3K/Akt signaling.
Experimental Workflow Diagram
The following diagram outlines the logical flow from initial compound screening to cellular effect confirmation.
Caption: A logical workflow for the evaluation of halogenated isoquinoline kinase inhibitors.
Conclusion
The structure-activity relationship of halogenated isoquinolines is a compelling example of how subtle atomic changes can yield dramatic improvements in pharmacological activity. As demonstrated, the strategic placement of halogens—particularly chlorine and bromine—can enhance potency by orders of magnitude through a combination of electronic, steric, and lipophilic effects. This guide provides the comparative data, validated protocols, and mechanistic framework necessary for researchers to rationally design and evaluate the next generation of isoquinoline-based therapeutics. By understanding the "why" behind the halogen effect, we can accelerate the discovery of more potent and selective drugs to combat a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibitory Effects of Isoquinoline Alkaloid Berberine on Ischemia-Induced Apoptosis via Activation of Phosphoinositide 3-Kinase/Protein Kinase B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
An In-Depth Comparative Guide to the Analytical Characterization of 4-Bromo-6-fluoroisoquinoline
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of novel chemical entities are foundational to the integrity of their work. This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other neurologically active compounds.[1] Its specific substitution pattern offers a versatile scaffold for further chemical modification through cross-coupling reactions.[1] Consequently, the rigorous analytical characterization of this intermediate is not merely a quality control measure but a critical step to ensure the validity of subsequent biological and pharmacological studies.
This guide provides a comprehensive comparison of the primary analytical methods for the characterization of this compound. As a senior application scientist, my objective is to move beyond a simple recitation of techniques. Instead, this guide delves into the causality behind experimental choices, providing field-proven insights into method selection, data interpretation, and the creation of a self-validating analytical workflow. The protocols and data presented herein are based on established principles for the analysis of halogenated heterocyclic compounds and data from closely related molecules, offering a robust framework for researchers.
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the connectivity and regiochemistry of the substituents.
Expertise & Experience: Why NMR is Indispensable
For a molecule like this compound, with multiple aromatic protons and carbons, 1D NMR (¹H and ¹³C) is essential to confirm the core structure. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen, bromine, and fluorine atoms, while the coupling constants in the ¹H NMR spectrum reveal the spatial relationships between adjacent protons. For complex cases or to definitively assign all signals, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to map proton-proton and proton-carbon correlations, respectively.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex multiplets in the aromatic region.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference.
Data Interpretation: Expected Chemical Shifts and Coupling Constants
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| C1 | ~9.0 (s) | ~152 |
| C3 | ~8.5 (s) | ~145 |
| C4 | - | ~122 |
| C5 | ~8.0 (dd, J ≈ 9, 5 Hz) | ~129 |
| C6 | - | ~160 (d, ¹JCF ≈ 250 Hz) |
| C7 | ~7.5 (dd, J ≈ 9, 2 Hz) | ~115 (d, ²JCF ≈ 22 Hz) |
| C8 | ~7.8 (dd, J ≈ 9, 5 Hz) | ~125 (d, ³JCF ≈ 7 Hz) |
| C4a | - | ~135 |
| C8a | - | ~128 |
s = singlet, d = doublet, dd = doublet of doublets, J = coupling constant in Hz.
References
A Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-6-fluoroisoquinoline
This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of 4-Bromo-6-fluoroisoquinoline, a key building block in modern pharmaceutical development. As researchers, scientists, and drug development professionals, the precise structural confirmation and purity assessment of such intermediates are paramount. This document moves beyond standard protocols to explain the causality behind methodological choices, offering field-proven insights into optimizing analytical outcomes. We will explore how different ionization techniques and mass analyzers impact the resulting data, providing a framework for selecting the most appropriate method for your research objectives.
Introduction to this compound and its Analytical Significance
This compound (C₉H₅BrFN, Molecular Weight: ~226.05 g/mol ) is a halogenated heterocyclic compound.[1] Its structure is foundational in the synthesis of bioactive molecules, including kinase inhibitors and CNS-active compounds, making it highly valuable in medicinal chemistry.[2] The dual halogenation—a bromine at position 4 and a fluorine at position 6—provides specific reactive sites for cross-coupling reactions, allowing for the construction of complex molecular architectures.[2]
Given its role as a critical intermediate, verifying the identity and purity of this compound is a non-negotiable step in any synthetic workflow. Mass spectrometry serves as the gold standard for this purpose, offering unparalleled sensitivity and structural information. However, the quality and nature of the data obtained are highly dependent on the chosen analytical approach. This guide compares common workflows to empower the researcher with the knowledge to make informed decisions.
A defining characteristic in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[3] This results in a distinctive pair of peaks (M and M+2) of almost identical intensity for the molecular ion and any bromine-containing fragments, serving as an unambiguous confirmation of the element's presence.[4][5]
Part 1: A Comparative Analysis of Ionization Techniques
The first critical choice in any mass spectrometry experiment is the ionization method, which converts the neutral analyte into a gas-phase ion. The energy transferred during this process dictates the extent of fragmentation and, consequently, the information we can derive. We will compare two "soft" ionization techniques commonly coupled with liquid chromatography (LC-MS) and one "hard" technique used with gas chromatography (GC-MS).
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar to moderately polar molecules that are soluble and stable in solution.[6][7] It generates ions by applying a high voltage to a liquid stream, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For this compound, which contains a basic nitrogen atom, ESI in positive ion mode is highly effective, typically yielding the protonated molecule, [M+H]⁺. Its "soft" nature ensures the molecular ion is abundant, making it excellent for accurate mass confirmation.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is well-suited for a wider range of polarities, particularly for less polar compounds that may not ionize efficiently by ESI.[8][9] In APCI, the sample solution is vaporized in a heated tube and then ionized by a corona discharge. This creates reactant ions from the solvent vapor, which then transfer a proton to the analyte molecule.[7] While also producing an [M+H]⁺ ion, APCI involves higher thermal energy than ESI, which can sometimes induce in-source fragmentation. It serves as a valuable alternative or complementary technique to ESI.
-
Electron Ionization (EI): EI is a classic "hard" ionization technique primarily used in conjunction with gas chromatography (GC-MS).[7][10] Volatilized analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, M•⁺.[10] This process imparts significant excess energy, leading to extensive and reproducible fragmentation.[11] While this fragmentation pattern is a powerful "fingerprint" for structural elucidation and library matching, the molecular ion peak may be weak or entirely absent.
Rationale for Technique Selection
The choice between these techniques is dictated by the analytical goal. For rapid confirmation of molecular weight and integration into high-throughput LC-MS screening workflows common in drug discovery, ESI is the superior choice . Its ability to produce a robust [M+H]⁺ ion with minimal fragmentation is ideal for accurate mass measurement on high-resolution instruments. For compounds that fail to ionize well by ESI or for applications requiring GC separation, EI provides rich structural information through its detailed fragmentation patterns, though at the potential cost of the molecular ion.
Part 2: Experimental Workflows and Comparative Data
To illustrate the practical differences, we present two standardized protocols for the analysis of this compound and the expected data from each.
General Experimental Workflow
The overall process, whether using LC-MS or GC-MS, follows a similar path from sample introduction to data analysis. The primary differences lie in the separation method and the ion source.
Caption: General experimental workflow for MS analysis.
Protocol 1: High-Resolution Analysis via LC-ESI-Q-TOF
This protocol is designed for accurate mass measurement and structural confirmation.
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 Methanol:Water.
-
Liquid Chromatography (LC):
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (Q-TOF):
-
Ionization Mode: Positive Electrospray (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 800 L/hr at 350 °C.
-
Acquisition Range: 50-500 m/z.
-
MS/MS (Tandem Mass Spectrometry): For fragmentation data, select the [M+H]⁺ precursor ion (m/z 225.97) and apply a collision energy ramp of 15-40 eV.
-
Protocol 2: Structural Fingerprinting via GC-EI-MS
This protocol is optimized for generating a detailed fragmentation pattern for library matching and structural elucidation.
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in Dichloromethane.
-
Gas Chromatography (GC):
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Hold at 100 °C for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Injection: 1 µL, splitless.
-
-
Mass Spectrometry (Quadrupole):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Range: 40-450 m/z.
-
Comparative Data Summary
The data obtained from these two methods provide different but complementary information.
| Parameter | LC-ESI-Q-TOF (Soft Ionization) | GC-EI-MS (Hard Ionization) |
| Observed Ion | [M+H]⁺ (Protonated Molecule) | M•⁺ (Radical Cation) |
| Theoretical Mass | [C₉H₆BrFN]⁺ = 225.9712 Da | [C₉H₅BrFN]•⁺ = 224.9634 Da |
| Measured Mass | 225.9709 Da | 225 Da (Nominal Mass) |
| Mass Error | -1.3 ppm | N/A (Low Resolution) |
| Key Feature | High mass accuracy, prominent molecular ion cluster (m/z 225.97 & 227.97). | Rich, reproducible fragmentation pattern. |
| Major Fragments | Limited fragmentation in MS1. MS/MS reveals loss of HBr (-81), HCN (-27). | Loss of Br• (-79/81), loss of HCN (-27), C₈H₄F⁺ ion (m/z 120). |
Part 3: Fragmentation Analysis
Understanding the fragmentation pathway is crucial for confirming the molecular structure. The high-energy EI process and collision-induced dissociation (CID) in MS/MS experiments lead to predictable bond cleavages.
Under EI, the initial M•⁺ ion is highly energetic. A primary and highly favorable fragmentation is the homolytic cleavage of the C-Br bond, which is the weakest bond in the structure, to lose a bromine radical (Br•). This results in an intense peak at m/z 146 (C₉H₅FN⁺). Subsequent loss of a neutral hydrogen cyanide (HCN) molecule from the isoquinoline core is a characteristic fragmentation for such heterocyclic systems, yielding a fragment at m/z 119.
In an ESI-MS/MS experiment, the fragmentation starts from the even-electron [M+H]⁺ ion. The collision energy induces the loss of neutral molecules. A likely pathway involves the elimination of hydrogen bromide (HBr), leading to an ion at m/z 145.
Caption: Proposed fragmentation pathways under EI and ESI-MS/MS.
Conclusion and Recommendations
The mass spectrometric analysis of this compound is not a one-size-fits-all process. The optimal technique is intrinsically linked to the analytical objective.
-
For Unambiguous Identity Confirmation and Purity Analysis: The recommended workflow is LC-ESI-Q-TOF (or Orbitrap) . The combination of soft ionization, which preserves the molecular ion, with high-resolution mass analysis provides high-confidence molecular formula confirmation through accurate mass and true isotopic pattern fidelity. This is the gold standard for characterizing new chemical entities and critical intermediates in a drug development setting.
-
For Structural Elucidation and Library Comparison: GC-EI-MS remains a powerful tool. Its highly detailed and reproducible fragmentation patterns act as a structural fingerprint. While it may not always show a molecular ion, the wealth of fragment information is invaluable for distinguishing between isomers and confirming structural features when high-resolution instrumentation is unavailable.
By understanding the principles behind each technique and the nature of the data they produce, researchers can strategically approach the analysis of this compound, ensuring data quality and accelerating the pace of discovery.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. This compound [myskinrecipes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. savemyexams.com [savemyexams.com]
- 6. as.uky.edu [as.uky.edu]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. researchgate.net [researchgate.net]
- 9. web.uvic.ca [web.uvic.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Cytotoxic Effects of Isoquinoline Derivatives on Cancer Cell Lines
Introduction
The isoquinoline scaffold, a structural motif present in a vast number of natural and synthetic compounds, represents a fertile ground in the landscape of oncological research.[1] These heterocyclic molecules, found abundantly in plant families such as Papaveraceae and Berberidaceae, have a long history in traditional medicine.[2][3] Modern pharmacological investigations are now systematically validating and elucidating their potent anticancer activities.[3] Isoquinoline derivatives exert their cytotoxic effects through a variety of mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key signaling pathways that are often dysregulated in cancer.[4][5]
This guide provides a comparative analysis of the cytotoxic profiles of prominent isoquinoline derivatives against a range of human cancer cell lines. We will delve into the mechanistic underpinnings of their anticancer activity, supported by experimental data, and provide detailed protocols for key assays to empower researchers in this dynamic field.
Key Isoquinoline Derivatives and Their Cytotoxic Profiles
The vast family of isoquinoline alkaloids includes several well-studied compounds with significant cytotoxic potential. Below, we compare some of the most prominent examples.
Berberine: The Metabolic Modulator
Berberine is a protoberberine alkaloid isolated from plants like Berberis vulgaris. It is known for its broad spectrum of pharmacological activities, including potent anticancer effects.[6] Berberine's cytotoxicity is often attributed to its ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[5]
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [5] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [5] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [5] |
| HeLa | Cervical Carcinoma | 245.18 ± 17.33 | [5] |
| HT29 | Colon Cancer | 52.37 ± 3.45 | [5] |
| A549 | Non-small Cell Lung Cancer | ~50 | [2] |
Sanguinarine: The Potent Apoptosis Inducer
Sanguinarine is a benzophenanthridine alkaloid derived from the bloodroot plant (Sanguinaria canadensis).[7] It is recognized for its potent cytotoxic effects, which are generally observed at lower concentrations compared to berberine.[7][8] Sanguinarine's anticancer activity is linked to its ability to induce robust apoptosis and inhibit critical cell survival pathways.[9][10]
| Cancer Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| A375 | Melanoma | 0.11–0.54 | [8] |
| G361 | Melanoma | 0.11–0.54 | [8] |
| SK-MEL-3 | Melanoma | 0.11–0.54 | [8] |
| HeLa | Cervical Cancer | ~2.43 µM | [11] |
| SiHa | Cervical Cancer | ~3.07 µM | [11] |
Noscapine: The Microtubule Disruptor
Noscapine, a phthalideisoquinoline alkaloid found in the opium poppy, has been traditionally used as a cough suppressant.[4][12] Its anticancer properties stem from a unique mechanism of action: it modulates microtubule dynamics, leading to mitotic arrest and subsequent apoptosis, without the severe side effects associated with other microtubule-targeting agents.[12][13]
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| B16LS9 | Murine Melanoma | Not specified, but significant tumor inhibition | [14] |
| Various | Mammalian cells | Mitotic arrest observed | [14] |
Lamellarin D: The Marine-Derived Topoisomerase Inhibitor
Lamellarin D is a marine alkaloid that belongs to the pyrrolo[2,1-a]isoquinoline family.[12] It exhibits potent cytotoxicity against a wide range of cancer cell lines, including those that are multidrug-resistant.[15][16] Its primary mechanism of action involves the inhibition of topoisomerase I, a crucial enzyme for DNA replication.[15]
| Cancer Cell Line | Cell Type | GI50 (nM) | Reference |
| LNCaP | Prostate Cancer | 10-20 | [15] |
| DU-145 | Prostate Cancer | 10-20 | [15] |
| K562 | Erythroid Leukemia | <100 | [15] |
| MDA-MB-231 | Breast Cancer | 250 | [12] |
Comparative Cytotoxicity: A Head-to-Head Look
A direct comparison of the cytotoxic potency of these derivatives reveals important distinctions. Sanguinarine generally exhibits higher cytotoxicity (lower IC50 values) across various cancer cell lines compared to berberine.[8][17]
| Cancer Cell Line | Sanguinarine IC50 | Berberine IC50 | Reference |
| Hematopoietic Cancer Lines | Generally more cytotoxic | Less cytotoxic | [11][17] |
Mechanisms of Action: Targeting the Pillars of Cancer Cell Survival
Isoquinoline derivatives employ a multi-pronged approach to induce cancer cell death. Understanding these mechanisms is crucial for their rational development as therapeutic agents.
Induction of Apoptosis via the Intrinsic Pathway
A hallmark of many isoquinoline alkaloids is their ability to trigger the mitochondrial (intrinsic) pathway of apoptosis. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.
Berberine and sanguinarine have been shown to shift the balance in favor of apoptosis by upregulating Bax and downregulating Bcl-2.[2][5] This increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death.[5]
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division. Unlike classic microtubule-targeting drugs that cause either stabilization or depolymerization, noscapine subtly alters microtubule dynamics, leading to a prolonged pause state.[12][14] This interference with the dynamic instability of microtubules activates the mitotic checkpoint, arresting cells in mitosis and ultimately triggering apoptosis.[4]
Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[18] Several isoquinoline derivatives, including berberine and sanguinarine, have been shown to inhibit this pathway at various points.[4][9] By downregulating the phosphorylation and activation of key components like Akt and mTOR, these compounds effectively cut off a critical survival signal for cancer cells, making them more susceptible to apoptosis.[4][18]
Experimental Protocols for Assessing Cytotoxicity
The reliable evaluation of the cytotoxic effects of isoquinoline derivatives is paramount. The following are detailed protocols for standard in vitro assays.
General Workflow for In Vitro Cytotoxicity Testing
References
- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Berberine Inspired Anticancer Approaches: From Drug Combination to Novel Formulation Technology and Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Isoquinolinequinone N-oxides with diverging mechanisms of action induce collateral sensitivity against multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic and Proapoptotic Activity of Sanguinarine, Berberine, and Extracts of Chelidonium majus L. and Berberis thunbergii DC. toward Hematopoietic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fujc.pp.ua [fujc.pp.ua]
- 13. researchgate.net [researchgate.net]
- 14. vliz.be [vliz.be]
- 15. Lamellarin D: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxic and Proapoptotic Activity of Sanguinarine, Berberine, and Extracts of Chelidonium majus L. and Berberis thunbergii DC. toward Hematopoietic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Activity of Substituted Quinoline Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold represents a cornerstone in medicinal chemistry, historically significant for yielding potent therapeutic agents. Its journey in antibacterial chemotherapy began with the discovery of nalidixic acid in 1962, the progenitor of the vast quinolone class of antibiotics.[1][2] In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel substituted quinoline analogs is not merely an academic exercise but a critical necessity.[3][4][5][6] This guide provides a comparative analysis of substituted quinoline analogs, delving into their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their efficacy.
The Core Mechanism: Poisoning Bacterial DNA Replication
Quinolone antibiotics exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5][7] These enzymes are crucial for bacterial survival, as they manage the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase (GyrA, GyrB): Primarily found in Gram-negative bacteria, it introduces negative supercoils into DNA, a process essential for initiating replication.[2][4][8]
-
Topoisomerase IV (ParC, ParE): The primary target in many Gram-positive bacteria, it is responsible for decatenating (unlinking) daughter chromosomes after replication.[4][8]
Quinolones function as "topoisomerase poisons." They do not simply inhibit the enzyme's function; they trap it in a critical intermediate stage.[4][8] The drug binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands that the enzyme has temporarily cleaved. This results in an accumulation of lethal double-strand breaks in the bacterial chromosome, triggering cell death.[2][4][8]
Caption: Mechanism of quinolones as topoisomerase poisons.
Structure-Activity Relationships (SAR): Decoding the Substituents
The antibacterial potency and spectrum of quinoline analogs are profoundly dictated by the nature and position of substituents on the core heterocyclic structure.[9][10] Understanding these relationships is pivotal for the rational design of new, more effective agents.
-
Core Scaffold: The N1-C2-C3-C4 region is the pharmacophore. The carboxylic acid at the C3-position and the ketone at the C4-position are indispensable for activity. They chelate with a magnesium ion, which then mediates binding to the DNA-enzyme complex.[7]
-
N1-Substituent: Small alkyl groups, such as ethyl or cyclopropyl, are crucial for potent gyrase inhibition and overall antibacterial activity.
-
C6-Substituent: The introduction of a fluorine atom at this position marked the transition to the highly successful fluoroquinolones. This substitution enhances cell penetration and gyrase inhibitory activity, significantly broadening the antibacterial spectrum.[5]
-
C7-Substituent: This position is a key modulator of potency, spectrum, and pharmacokinetic properties. Bulky heterocyclic rings like piperazine (in Ciprofloxacin) or morpholine are common.[3] Modifications at C7 can enhance activity against Gram-positive and anaerobic bacteria and are critical for overcoming certain types of resistance.[4][8]
-
C8-Substituent: Can influence the drug's activity against mammalian topoisomerases, thus affecting its safety profile. Methoxy or halogen substitutions at this position have been explored to fine-tune activity and reduce toxicity.[4][8]
Caption: Key Structure-Activity Relationships of Quinolone Analogs.
Comparative Performance: A Data-Driven Overview
The evolution of quinolones is a testament to successful SAR-driven drug design. Newer generations exhibit broader spectra and enhanced potency, particularly against resistant pathogens. The tables below summarize the Minimum Inhibitory Concentration (MIC) values—the lowest concentration of a drug that inhibits visible bacterial growth—for representative and novel quinoline analogs.
Table 1: Comparative MICs (µg/mL) of Representative Quinolone Generations
| Compound | Generation | Key Substituents | E. coli (Gram -) | S. aureus (Gram +) | P. aeruginosa (Gram -) |
|---|---|---|---|---|---|
| Nalidixic Acid | First | N1-ethyl | 4-16 | >128 | >256 |
| Ciprofloxacin | Second | C6-F, C7-piperazine, N1-cyclopropyl | 0.008-0.03 | 0.12-0.5 | 0.12-0.5 |
| Levofloxacin | Third | C6-F, C7-methylpiperazine, N1-methyl | 0.03-0.12 | 0.25-1 | 0.5-2 |
| Moxifloxacin | Fourth | C6-F, C7-diazabicyclononane, C8-methoxy | 0.06 | 0.06 | 8 |
Note: Data compiled from general knowledge and representative values in the field.
Table 2: Antibacterial Activity of Novel Substituted Quinoline Analogs
| Compound Class/ID | Key Substitutions/Hybridization | Target Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Quinoline-2-one (6c) | Quinoline-2-one scaffold | MRSA | 0.75 | [11] |
| Quinoline-2-one (6c) | Quinoline-2-one scaffold | VRE | 0.75 | [11] |
| Quinolinequinone (QQ1) | Quinoline-5,8-dione core | S. aureus | 1.22 | [12] |
| Quinolinequinone (QQ6) | Quinoline-5,8-dione core | Resistant Staphylococcus spp. | 0.66-19.53 | [12] |
| Quinolone Hybrid (5d) | Quinolone-oxazino hybrid | S. aureus (MRSA) | 0.5 | [13][14] |
| Quinolone Hybrid (5d) | Quinolone-oxazino hybrid | E. coli | 8 | [13][14] |
| Quinoline-Sulfonamide (QS-3) | Quinoline-sulfonamide hybrid | P. aeruginosa | 64 | [15] |
| Pyrimidoisoquinolinquinone (28) | Thiophenolic ring substituent | MRSA | <0.5 |[6] |
Essential Experimental Protocols
Rigorous and standardized methodologies are essential for evaluating and comparing the antibacterial efficacy of new chemical entities.
This quantitative method is the gold standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.[16]
Objective: To determine the lowest concentration of a quinoline analog that inhibits the visible growth of a specific bacterial strain.
Methodology:
-
Inoculum Preparation: A pure culture of the test bacterium is grown in appropriate broth (e.g., Mueller-Hinton Broth) to the logarithmic phase. The culture is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: The test quinoline analog is serially diluted (typically two-fold) in a 96-well microtiter plate using the broth as the diluent. A range of concentrations is prepared.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells are included: a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).[16]
-
MIC Reading: The MIC is recorded as the lowest concentration of the quinoline analog at which there is no visible turbidity (bacterial growth).[16]
This biochemical assay directly measures the effect of a compound on the primary enzymatic target.
Objective: To determine the concentration of a quinoline analog required to inhibit 50% of the DNA gyrase supercoiling activity (IC₅₀).
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing a buffer, ATP, relaxed plasmid DNA (e.g., pBR322) as a substrate, and purified DNA gyrase enzyme.[17]
-
Compound Addition: Varying concentrations of the test quinoline analog are added to the reaction mixtures. A no-drug control is included.
-
Incubation: The reaction is incubated at 37°C for a set time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.
-
Agarose Gel Electrophoresis: The samples are loaded onto an agarose gel. The supercoiled form of the plasmid migrates faster through the gel than the relaxed form.
-
Visualization and Quantification: The gel is stained with a DNA intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the bands corresponding to relaxed and supercoiled DNA is quantified using densitometry. The IC₅₀ is calculated as the drug concentration that reduces the amount of supercoiled DNA by 50% compared to the no-drug control.[17]
Caption: Workflow for antibacterial screening of quinoline analogs.
Overcoming the Challenge of Resistance
The clinical utility of quinolones is threatened by resistance, which typically arises through three primary mechanisms:[5][8]
-
Target Site Mutations: Alterations in the quinolone-binding regions of DNA gyrase (gyrA) and topoisomerase IV (parC) reduce the drug's binding affinity.[1][2][4]
-
Reduced Drug Accumulation: Overexpression of multidrug efflux pumps that actively transport quinolones out of the cell, or decreased expression of outer membrane porins that limit drug entry.[4][5]
-
Plasmid-Mediated Resistance: Acquisition of genes (e.g., qnr proteins) that protect the target enzymes from quinolone action.[4][8]
Current research efforts are focused on designing novel analogs that can evade these mechanisms. Strategies include creating hybrid molecules with multiple modes of action or developing compounds with unique binding interactions within the target enzyme complex.[3][13][15]
Conclusion and Future Outlook
The quinoline scaffold remains a highly privileged and versatile platform for the development of new antibacterial agents.[3] Extensive research into structure-activity relationships has demonstrated that targeted modifications to the core structure can significantly enhance potency, broaden the antibacterial spectrum, and restore activity against resistant strains. The data clearly indicates a shift towards developing hybrid molecules and unique substitution patterns that can overcome the limitations of older generations.[13][15][18] Future success will depend on the continued integration of rational drug design, detailed mechanistic studies, and robust preclinical evaluation to produce quinoline-based antibiotics that can effectively combat the ever-evolving landscape of bacterial resistance.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents [mdpi.com]
- 14. [PDF] Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents | Semantic Scholar [semanticscholar.org]
- 15. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Inhibition by quinolones of DNA gyrase from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In-Vitro Testing of Novel Isoquinoline-Based Compounds
Introduction: The Rising Significance of the Isoquinoline Scaffold in Oncology
The isoquinoline scaffold, a privileged structure in medicinal chemistry, forms the backbone of numerous natural alkaloids and synthetic molecules with potent anti-cancer properties.[1][2] These compounds exert their effects through diverse mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy.[3][4] Their modes of action often involve direct interaction with nucleic acids, inhibition of critical enzymes like topoisomerases and kinases, or modulation of key signaling pathways such as PI3K/Akt/mTOR.[3][5][6]
For researchers and drug development professionals, the initial in-vitro evaluation of novel isoquinoline derivatives is a critical step to determine potency, selectivity, and mechanism of action (MOA).[7][8] This guide provides a structured, field-proven framework for the comprehensive in-vitro comparison of these compounds, moving logically from broad cytotoxic screening to specific mechanistic assays.
Part 1: The Initial Funnel - High-Throughput Cytotoxicity Screening
The first step in evaluating any new compound library is to assess broad cytotoxicity across relevant cancer cell lines. This primary screen acts as a funnel, identifying "hit" compounds that warrant further investigation.[8] The goal is to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[7][9]
Comparative Analysis of Common Cytotoxicity Assays
Several assays can determine cell viability, each with distinct advantages and limitations. The choice of assay should be guided by the compound's properties and the experimental goals.
| Assay | Principle | Advantages | Considerations & Causality |
| MTT Assay | Measures the metabolic activity of mitochondrial succinate dehydrogenase, which reduces the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][11] | Cost-effective, widely used, and suitable for high-throughput screening in 96-well plates.[9][10] | The assay relies on metabolic activity, which may not always correlate directly with cell number.[12] Compounds that interfere with mitochondrial function can produce misleading results. The final step requires solubilizing formazan crystals, adding a step to the workflow.[7] |
| MTS Assay | Similar to MTT, but the MTS reagent is reduced to a water-soluble formazan product, simplifying the protocol.[11] | A "one-step" assay that is faster and less laborious than MTT as it eliminates the solubilization step.[11] | Can be more expensive than MTT. Like MTT, it is dependent on the metabolic state of the cells. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage (necrosis).[7][12] | Directly measures cell death via membrane rupture, providing a different endpoint than metabolic assays. Useful for distinguishing cytotoxicity from cytostatic effects.[12] | Less sensitive for detecting early apoptosis where the cell membrane remains intact. It is an indicator of late-stage cell death or necrosis. |
Workflow for In-Vitro Compound Screening
The following diagram illustrates a logical workflow for screening and characterizing novel isoquinoline compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scholarworks.utep.edu [scholarworks.utep.edu]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. scielo.br [scielo.br]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
A Comparative Analysis of Isoquinoline-Based Therapeutic Agents: From Mechanism to Clinical Application
The isoquinoline scaffold, a heterocyclic aromatic organic compound, represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic therapeutic agents.[1] Its derivatives have garnered significant attention from researchers and drug development professionals due to their broad spectrum of biological activities, spanning from anticancer and antimicrobial to cardiovascular and neuroprotective effects.[1][2] This guide provides an in-depth comparative analysis of key isoquinoline-based therapeutic agents, offering objective performance data, supporting experimental evidence, and detailed methodologies to empower researchers in their quest for novel drug discovery and development.
I. The Isoquinoline Core in Oncology: A Multi-pronged Attack on Cancer
Isoquinoline alkaloids and their synthetic derivatives have emerged as a significant class of anticancer agents, exhibiting diverse mechanisms of action that target various hallmarks of cancer.[3][4] This section will compare the performance and mechanistic intricacies of prominent isoquinoline-based anticancer drugs.
A. Topoisomerase I Inhibitors: The Case of Lurtotecan
Lurtotecan, a semi-synthetic analog of camptothecin, exemplifies the potent antitumor activity achievable through the inhibition of topoisomerase I, a crucial enzyme in DNA replication and transcription.[5]
Mechanism of Action: Lurtotecan's primary mode of action involves the stabilization of the covalent complex between topoisomerase I and DNA.[5] This prevents the re-ligation of the single-strand breaks created by the enzyme to relieve torsional stress, leading to an accumulation of these breaks.[5] The collision of a replication fork with this stabilized complex results in the formation of highly cytotoxic double-strand DNA breaks, ultimately triggering apoptosis.[5]
Experimental Protocol: Topoisomerase I DNA Cleavage Assay
This assay is fundamental for identifying and characterizing topoisomerase I inhibitors like lurtotecan.
1. Substrate Preparation:
- A 3'-radiolabeled DNA substrate is typically used to visualize cleavage products. This involves end-labeling a specific DNA fragment with a radioactive nucleotide.
2. Reaction Setup:
- In a microcentrifuge tube, combine the following in order:
- Nuclease-free water
- Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and EDTA)
- Radiolabeled DNA substrate
- The test compound (e.g., lurtotecan) at various concentrations.
- Purified human topoisomerase I enzyme.
3. Incubation:
- Incubate the reaction mixture at 37°C for 30 minutes to allow the enzyme to cleave the DNA and for the inhibitor to stabilize the cleavage complex.
4. Reaction Termination:
- Stop the reaction by adding a solution containing SDS (to denature the protein) and EDTA (to chelate magnesium ions).
5. Electrophoresis:
- The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
6. Visualization:
- The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. An increase in shorter DNA fragments compared to the control (enzyme and DNA without inhibitor) indicates the stabilization of the topoisomerase I-DNA cleavage complex by the test compound.[6]
Signaling Pathway of Topoisomerase I Inhibition by Lurtotecan
Caption: Mechanism of Lurtotecan as a topoisomerase I inhibitor.
B. DNA Alkylating and Transcription-Modulating Agents: The Intricacies of Trabectedin
Trabectedin, a tetrahydroisoquinoline alkaloid originally isolated from the sea squirt Ecteinascidia turbinata, exhibits a multifaceted mechanism of action that extends beyond simple DNA damage.[7]
Mechanism of Action: Trabectedin binds to the minor groove of DNA, alkylating the N2 position of guanine.[8] This adduct bends the DNA helix towards the major groove, interfering with transcription factors and DNA repair pathways.[9] Notably, trabectedin's activity is enhanced in cells deficient in homologous recombination repair, such as those with BRCA1/2 mutations.[7] Beyond its direct cytotoxic effects, trabectedin also modulates the tumor microenvironment by selectively inducing apoptosis in monocytes and tumor-associated macrophages, and by inhibiting the production of inflammatory and angiogenic mediators.[7]
C. Microtubule-Interfering Agents: The Re-emergence of Noscapine
Noscapine, a phthalideisoquinoline alkaloid found in opium, has long been used as a cough suppressant.[10] More recently, it has garnered attention for its potential as a non-toxic anticancer agent that modulates microtubule dynamics.[11][12]
Mechanism of Action: Unlike taxanes and vinca alkaloids, which hyperstabilize or destabilize microtubules, respectively, noscapine subtly alters microtubule dynamics, leading to a mitotic block and subsequent apoptosis in cancer cells.[12] It has been shown to be effective against a variety of tumors with minimal side effects on normal cells.[13] Some studies also suggest that noscapine can sensitize cancer cells to other chemotherapeutic agents.[13]
D. Multi-Targeting Alkaloids: The Versatility of Berberine
Berberine, a protoberberine-type isoquinoline alkaloid, is a naturally occurring compound with a wide array of pharmacological activities, including potent anticancer effects.[3] Its ability to interact with multiple cellular targets makes it a compelling candidate for cancer therapy.[14]
Mechanism of Action: Berberine's anticancer effects are attributed to its ability to induce cell cycle arrest, apoptosis, and autophagy.[3] It has been shown to target various signaling pathways, including the BCL-2/BAX pathway, and can bind to both DNA and proteins to exert its effects.[3][4]
Quantitative Comparison of Anticancer Isoquinoline Agents
The following table summarizes the in vitro cytotoxicity of lurtotecan, noscapine, and berberine against various human cancer cell lines, as determined by the MTT assay.
| Agent | Cancer Cell Line | IC50 (µM) | Reference |
| Lurtotecan | Ovarian (IGROV-ET - resistant) | Data indicates sensitivity, but specific IC50 not provided | [15] |
| Noscapine | Lung (H460) | 34.7 ± 2.5 | [8] |
| Breast (MCF-7) | 30 | [16] | |
| Breast (MDA-MB-231) | 20 | [16] | |
| Leukemia (KBM-5) | 84.4 | [13] | |
| Berberine | Oral Squamous Carcinoma (Tca8113) | 218.52 ± 18.71 | [17] |
| Nasopharyngeal Carcinoma (CNE2) | 249.18 ± 18.14 | [17] | |
| Breast (MCF-7) | 25 | [18] | |
| Breast (T47D) | 25 | [18] | |
| Colon (HT29) | 52.37 ± 3.45 | [17] |
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of therapeutic agents on cultured cells.[19]
1. Cell Seeding:
- Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[20]
2. Compound Treatment:
- Treat the cells with various concentrations of the isoquinoline-based agent for a specified period (e.g., 48 or 72 hours).[3][20]
3. MTT Addition:
- After the treatment period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[20]
- Incubate the cells for 1.5 to 4 hours at 37°C.[19][20] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]
4. Solubilization:
- Remove the MTT solution and add 130 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[20]
- Incubate for 15 minutes with shaking.[20]
5. Absorbance Measurement:
- Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 492 nm or between 550 and 600 nm.[19][20]
- The intensity of the purple color is directly proportional to the number of viable cells.
6. Data Analysis:
- Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control cells.
- The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the drug concentration.
II. Isoquinoline Derivatives as Antimicrobial Agents
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Isoquinoline derivatives have shown promise in this area, with activity against a range of pathogenic bacteria and fungi.[19]
Mechanism of Action: The antimicrobial mechanisms of isoquinoline derivatives are diverse. Some, like berberine, are thought to interfere with key bacterial enzymes and cellular processes.[21] Novel synthetic isoquinolines have been shown to perturb bacterial cell wall and nucleic acid biosynthesis.[22]
Comparative Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various isoquinoline derivatives against different microbial strains.
| Compound Class/Agent | Microbial Strain | MIC (µg/mL) | Reference |
| Alkynyl Isoquinolines (HSN584 & HSN739) | Staphylococcus aureus (MRSA) | 4-8 | [23] |
| Enterococcus faecium (VRE) | 4-8 | [23] | |
| Streptococcus pneumoniae (drug-resistant) | 4-8 | [23] | |
| Berberine | Staphylococcus aureus | 0.5 (for a derivative) | [24] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.[10]
1. Preparation of Antimicrobial Agent Dilutions:
- Prepare a series of two-fold dilutions of the isoquinoline compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[25]
2. Inoculum Preparation:
- Prepare a standardized bacterial inoculum with a density of approximately 5 x 10^5 CFU/mL.[25]
3. Inoculation:
- Add the bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and bacteria without the antimicrobial agent) and a sterility control well (broth only).
4. Incubation:
5. MIC Determination:
- After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[10]
III. Cardiovascular Applications of Isoquinoline-Based Agents
The vasorelaxant properties of certain isoquinoline alkaloids have led to their use in treating cardiovascular conditions characterized by vasospasm.
Papaverine: A Vasodilator for Cerebral Vasospasm
Papaverine, an opium alkaloid, is a non-specific vasodilator that has been used to treat cerebral vasospasm, a life-threatening complication of subarachnoid hemorrhage.[20][26]
Mechanism of Action: Papaverine's vasodilatory effect is primarily attributed to its ability to inhibit phosphodiesterase, leading to increased intracellular levels of cyclic AMP and cyclic GMP, which in turn causes smooth muscle relaxation.[20][27]
Clinical Efficacy: Intra-arterial infusion of papaverine has been shown to be effective in dilating narrowed cerebral arteries in patients with symptomatic vasospasm.[5][28] However, its clinical benefit can be transient, and direct comparisons with other treatments like balloon angioplasty have shown angioplasty to be superior for permanent reversal of vasospasm.[21] A retrospective study comparing intra-arterial papaverine and nimodipine for cerebral vasospasm found that papaverine dilated all demonstrable vessels, whereas nimodipine was ineffective in 16% of patients, though the overall difference in angiographic resolution and capillary blood flow was not statistically significant.[26]
IV. Neuroprotective Potential of Isoquinoline Alkaloids
Several isoquinoline alkaloids have demonstrated neuroprotective properties in preclinical models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[29]
Berberine and Tetrandrine: Multi-Targeted Neuroprotection
Berberine has been extensively studied for its neuroprotective effects, which are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties, as well as its ability to reduce amyloid-beta plaque deposition and tau hyperphosphorylation.[3][17][23] A meta-analysis of preclinical studies concluded that berberine may be a promising agent for Alzheimer's disease treatment.[3]
Tetrandrine, a bis-benzylisoquinoline alkaloid, has also shown neuroprotective potential. Interestingly, studies have shown that tetrandrine can potentiate the effects of berberine by inhibiting P-glycoprotein, a drug efflux pump, thereby increasing berberine's bioavailability.[6]
Quantitative Comparison: While direct head-to-head quantitative comparisons of the neuroprotective efficacy of berberine and tetrandrine are limited, a systematic review and meta-analysis of preclinical studies on berberine in Alzheimer's disease models showed significant reductions in amyloid-beta deposition and improvements in cognitive function.[3] For instance, berberine was shown to inhibit acetylcholinesterase with an IC50 of 0.44 µM.[30]
Noscapine and Bradykinin B2 Receptor Antagonism: A Point of Contention
Some studies have suggested that noscapine's therapeutic effects may be partly due to its antagonism of the bradykinin B2 receptor. However, other research using a human umbilical vein contractility assay found that noscapine did not behave as a B2 receptor antagonist.[14] This highlights the importance of using multiple, validated experimental systems to confirm mechanistic claims.
Experimental Protocol: Bradykinin B2 Receptor Functional Assay (Calcium Flux)
This assay measures the activation of the Gq-coupled bradykinin B2 receptor by monitoring changes in intracellular calcium levels.[16]
1. Cell Culture:
- Use a cell line stably expressing the human bradykinin B2 receptor (e.g., HiTSeeker BDKRB2 Cell Line).
2. Calcium Indicator Loading:
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
3. Compound Incubation:
- Incubate the cells with the test compound (e.g., a potential antagonist like noscapine) at various concentrations.
4. Agonist Stimulation:
- Stimulate the cells with a known bradykinin B2 receptor agonist (e.g., bradykinin).
5. Fluorescence Measurement:
- Measure the change in fluorescence intensity using a fluorometric imaging plate reader or a flow cytometer. An increase in fluorescence indicates an increase in intracellular calcium concentration due to receptor activation.
6. Data Analysis:
- For an antagonist, the assay will show a dose-dependent inhibition of the agonist-induced calcium flux. The IC50 of the antagonist can be calculated from the dose-response curve.
Experimental Workflow for a Bradykinin B2 Receptor Functional Assay
Caption: Workflow for a bradykinin B2 receptor functional assay.
V. Conclusion and Future Perspectives
The isoquinoline scaffold continues to be a fertile ground for the discovery and development of novel therapeutic agents. The diverse mechanisms of action exhibited by isoquinoline-based drugs, from DNA targeting in oncology to enzyme inhibition in neurodegenerative diseases, underscore the versatility of this chemical framework. This guide has provided a comparative overview of some of the most significant isoquinoline-based therapeutics, supported by quantitative data and detailed experimental protocols. As our understanding of disease biology deepens, the rational design of new isoquinoline derivatives with enhanced potency, selectivity, and safety profiles will undoubtedly lead to the next generation of innovative medicines.
VI. References
-
Novel isoquinoline derivatives as antimicrobial agents. PubMed. 2013-06-01. --INVALID-LINK--
-
The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC - PubMed Central - NIH. --INVALID-LINK--
-
Papaverine: MedlinePlus Drug Information. MedlinePlus. 2017-09-15. --INVALID-LINK--
-
The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. ResearchGate. 2025-10-15. --INVALID-LINK--
-
Papaverine. Wikipedia. --INVALID-LINK--
-
Lurtotecan (GI147211) | Topoisomerase I Inhibitor. MedChemExpress. --INVALID-LINK--
-
Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines. PubMed. --INVALID-LINK--
-
Trabectedin mechanism of action: what's new?. PubMed. --INVALID-LINK--
-
Anticancer Potential of Nature-Derived Isoquinoline Alkaloids (A Review). Semantic Scholar. --INVALID-LINK--
-
Lurtotecan and Lurbinectedin: A Comparative Analysis of Their Mechanisms of Action in Oncology. Benchchem. --INVALID-LINK--
-
What is Papaverine Hydrochloride used for?. synapse.patsnap.com. 2024-06-14. --INVALID-LINK--
-
Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. ResearchGate. --INVALID-LINK--
-
Berberine: Mechanisms of Action & Clinical Use as an Antidiabetic Agent. NDNR. --INVALID-LINK--
-
Trabectedin mechanism of action and platinum resistance: molecular rationale. PubMed. --INVALID-LINK--
-
Intraarterial papaverine infusion for cerebral vasospasm after subarachnoid hemorrhage. PubMed. --INVALID-LINK--
-
Papaverine injection. Cleveland Clinic. --INVALID-LINK--
-
B2 Bradykinin Receptor Assay. Innoprot GPCR Functional Assays. --INVALID-LINK--
-
Berberine as a therapy for type 2 diabetes and its complications: From mechanism of action to clinical studies. Canadian Science Publishing. --INVALID-LINK--
-
Berberine: A Potential Multipotent Natural Product to Combat Alzheimer's Disease. MDPI. --INVALID-LINK--
-
Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI. --INVALID-LINK--
-
Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines. PubMed. --INVALID-LINK--
-
Tetrandrine potentiates the hypoglycemic efficacy of berberine by inhibiting P-glycoprotein function. PubMed. --INVALID-LINK--
-
Antitumor activity of noscapine in human non-small cell lung cancer xenograft model. NIH. --INVALID-LINK--
-
Are noscapine and raloxifene ligands of the bradykinin B2 receptor? An assessment based on the human umbilical vein contractility assay. PubMed. --INVALID-LINK--
-
Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review. Semantic Scholar. --INVALID-LINK--
-
Apoptotic effect of noscapine in breast cancer cell lines. Spandidos Publications. --INVALID-LINK--
-
Comparison of balloon angioplasty and papaverine infusion for the treatment of vasospasm following aneurysmal subarachnoid hemor. Seattle Neuroscience Institute. --INVALID-LINK--
-
Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PMC. --INVALID-LINK--
-
Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway. PMC - NIH. --INVALID-LINK--
-
What is the mechanism of Trabectedin?. Patsnap Synapse. 2024-07-17. --INVALID-LINK--
-
The Noscapine Saga: Unravelling a Valuable Jewel from a Poppy Pod—Past, Present and Future. MDPI. --INVALID-LINK--
-
Mechanism of Action SUMMARY • Trabectedin is an alkylating agent that binds the guanine. J&J Medical Connect. --INVALID-LINK--
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. --INVALID-LINK--
-
Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma. Frontiers. --INVALID-LINK--
-
Cerebral Vasospasm Pharmacological Treatment: An Update. PMC - NIH. --INVALID-LINK--
-
Neuroprotective effects and possible mechanisms of berberine in animal models of Alzheimer's disease: a systematic review and meta-analysis. Frontiers. --INVALID-LINK--
-
Antitumor activity of noscapine in human non-small cell lung cancer xenograft model. NIH. --INVALID-LINK--
-
Novel isoquinoline derivatives as antimicrobial agents. Request PDF. --INVALID-LINK--
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. --INVALID-LINK--
-
Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. --INVALID-LINK--
-
Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. ResearchGate. --INVALID-LINK--
-
Noscapine, a possible drug candidate for attenuation of cytokine release associated with SARS-CoV-2. PubMed. --INVALID-LINK--
-
Isoquinoline. Wikipedia. --INVALID-LINK--
-
Isoquinoline analogs are an important, structurally diverse class of compounds that are extensively used as pharmaceuticals. researchgate.net. --INVALID-LINK--
References
- 1. Neuroprotective effects and possible mechanisms of berberine in animal models of Alzheimer’s disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of responsiveness to and resistance against trabectedin in murine models of human myxoid liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrandrine potentiates the hypoglycemic efficacy of berberine by inhibiting P-glycoprotein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. What is the mechanism of Trabectedin? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma [frontiersin.org]
- 14. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. Role of berberine in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase II study of liposomal lurtotecan (OSI-211) in patients with topotecan resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. seattleneurosciences.com [seattleneurosciences.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Frontiers | Neuroprotective effects and possible mechanisms of berberine in animal models of Alzheimer’s disease: a systematic review and meta-analysis [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Phase 3 Trial of Lurbinectedin vs Pegylated Liposomal Doxorubicin or Topotecan in Platinum-Resistant Ovarian Cancer Patients - Conference Correspondent [conference-correspondent.com]
- 24. Effect of intraarterial papaverine or nimodipine on vessel diameter in patients with cerebral vasospasm after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ajnr.org [ajnr.org]
- 27. ahajournals.org [ahajournals.org]
- 28. mdpi.com [mdpi.com]
- 29. mskcc.org [mskcc.org]
- 30. innoprot.com [innoprot.com]
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 4-Bromo-6-fluoroisoquinoline
Navigating the lifecycle of specialized chemical reagents extends beyond their application in synthesis and analysis; it culminates in their safe and compliant disposal. 4-Bromo-6-fluoroisoquinoline, a halogenated heterocyclic compound pivotal in pharmaceutical research, demands a disposal protocol that is both scientifically sound and environmentally responsible.[1][2] This guide provides a detailed, step-by-step framework for researchers and laboratory managers to ensure that this compound is managed safely from the moment it is deemed waste to its final disposition. The procedures outlined herein are grounded in an understanding of the compound's chemical properties, associated hazards, and the regulatory landscape governing chemical waste.
The Hazard Profile: Understanding the "Why" Behind the Protocol
This compound is not a benign substance. Its proper handling and disposal are dictated by its inherent chemical characteristics and potential hazards. A thorough understanding of this profile is the foundation of a self-validating safety system in the laboratory.
Inherent Hazards: According to Safety Data Sheets (SDS) for this compound and its close analogs, this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and capable of causing serious eye damage (Eye Damage, Category 1).[3] These classifications necessitate the stringent use of Personal Protective Equipment (PPE) at all times.
Hazards from Decomposition: The presence of bromine, fluorine, and nitrogen in the molecular structure is of critical importance when considering disposal, particularly via thermal methods. During incineration or in the event of a fire, this compound can decompose to produce highly toxic and corrosive gases, including:
The generation of these acidic gases is the primary reason why specialized, high-temperature incineration with off-gas "scrubbing" capabilities is the mandated disposal route.[5]
Environmental Persistence: The carbon-fluorine bond is one of the strongest in organic chemistry, imparting significant chemical stability.[6] This stability means that many fluorinated organic compounds are highly resistant to natural degradation, earning them the moniker "forever chemicals."[7][8] While the specific environmental fate of this compound is not extensively documented, its structure suggests a high potential for persistence. Improper disposal could lead to long-term environmental contamination, making it imperative to avoid release into soil or waterways.[3][6]
Data Summary: Physicochemical Properties and Hazards
For quick reference, the key properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₉H₅BrFN | |
| Molecular Weight | 226.05 g/mol | |
| Physical State | Solid, Powder | [3] |
| Melting Point | 77-78 °C | [3] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Damage 1 | [3] |
| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) | [3] |
| Recommended Storage | 2-8 °C, in a tightly closed container | [1][3] |
The Disposal Workflow: A Step-by-Step Protocol
This protocol provides a systematic approach to managing this compound waste. The logical flow ensures that all safety and regulatory considerations are met at each stage.
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risks of accidental exposure.[3]
-
Eye Protection: Wear chemical safety goggles that meet government standards such as EN166 (EU) or ANSI Z87.1 (US).[3]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves, that have been inspected for integrity before use.[3][9]
-
Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemical apron.
Step 2: Waste Characterization and Segregation
This is the most critical step from a compliance and cost perspective. Halogenated waste streams must be kept separate from non-halogenated streams.[10][11] Co-mingling non-halogenated waste with a halogenated compound forces the entire volume to be treated as the more hazardous (and more expensive) halogenated waste.[11][12]
-
Action: Identify all waste containing this compound. This includes the neat (pure) compound, solutions in organic solvents, and any lab consumables (pipette tips, weigh paper, contaminated gloves) that are grossly contaminated.
-
Causality: Segregation is mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the US.[13][14] It allows for proper treatment, as halogenated waste requires incineration at specific temperatures with scrubbers to neutralize the resulting HBr and HF gases. Non-halogenated solvents may be recycled or used in fuel blending, a less costly process.[11][15]
Step 3: Containerization and Labeling
Proper containment and labeling are essential for safety and regulatory compliance.
-
Action for Solids: Collect neat this compound and contaminated solid waste in a chemically compatible container with a secure, vapor-tight lid (e.g., a high-density polyethylene (HDPE) or glass jar).[16]
-
Action for Liquids: If the compound is in a solvent, collect it in a designated "Halogenated Organic Liquid Waste" container. This is typically a safety can or a coated glass bottle designed for solvent waste.[11][16]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled.[16] The label must clearly state:
-
The words "Hazardous Waste"[11]
-
The full chemical name: "this compound" (and any solvents present)[16]
-
The approximate concentrations or percentages of the constituents[10]
-
The relevant hazard characteristics (e.g., Toxic)
-
The date accumulation started and the name of the principal investigator or laboratory.
-
-
Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes, informs emergency responders of the container's contents, and is a legal requirement for tracking hazardous waste from "cradle to grave."[14]
Step 4: Temporary Storage
Waste containers must be stored safely in the laboratory pending pickup.
-
Action: Keep the waste container tightly closed except when adding waste.[10][16] Store it in a designated, well-ventilated "Satellite Accumulation Area" (SAA), such as a fume hood or a vented cabinet. The SAA must be under the control of the laboratory personnel. Use secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Causality: Proper storage minimizes the risk of spills and fugitive emissions, protecting lab personnel and the environment.[3] Secondary containment is a standard precaution to prevent a small leak from becoming a major incident.
Step 5: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Action: Once the container is full (typically around 75-80% capacity to allow for expansion), or if waste generation is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[10] Do not pour any chemical waste down the drain.[16][17]
-
Causality: EHS is responsible for consolidating waste and ensuring it is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12] The ultimate disposal method for halogenated compounds like this compound is typically high-temperature incineration, as recommended by the EPA for persistent organic pollutants.[5][18]
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial.
-
Minor Spill (in a fume hood):
-
Ensure your PPE is intact.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels for large spills.
-
Carefully sweep or scoop the absorbed material into your designated halogenated solid waste container.[3]
-
Clean the spill area thoroughly.
-
-
Major Spill (outside a fume hood) or Personal Exposure:
-
Evacuate the immediate area and alert nearby personnel.
-
If there is skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing. Seek immediate medical attention.[3]
-
Contact your institution's emergency response line or EHS for cleanup assistance.[10]
-
By adhering to this comprehensive disposal guide, researchers can ensure that their vital work does not come at the cost of safety or environmental integrity. The principles of understanding the hazard, segregating waste streams, and following established protocols are the cornerstones of responsible chemical stewardship.
References
- 1. This compound [myskinrecipes.com]
- 2. ossila.com [ossila.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. fishersci.com [fishersci.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ban fluorinated organic substances to spark green alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PFAS - Wikipedia [en.wikipedia.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 14. epa.gov [epa.gov]
- 15. Making sure you're not a bot! [oc-praktikum.de]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. epa.gov [epa.gov]
Mastering the Safe Handling of 4-Bromo-6-fluoroisoquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel chemical intermediates like 4-Bromo-6-fluoroisoquinoline is a gateway to innovation. This dihalogenated isoquinoline derivative is a valuable building block in the synthesis of potential anti-cancer agents and materials for organic electronics.[1] However, its reactive nature necessitates a thorough understanding and implementation of stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and data from structurally similar compounds.
Hazard Assessment: Understanding the Risks
Key Potential Hazards:
-
Acute Oral Toxicity: Harmful if ingested.
-
Serious Eye Damage: Poses a significant risk of severe eye injury upon contact.
-
Skin Irritation and Dermal Toxicity: May cause skin irritation and could be harmful if absorbed through the skin.[2]
-
Respiratory Irritation: As a solid powder, airborne dust may cause respiratory tract irritation.[2]
Physical Properties: this compound is a solid, typically appearing as an off-white powder, with a molecular weight of approximately 226.05 g/mol .[1] Its solid form necessitates careful handling to prevent the generation of dust.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Core PPE Requirements
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. Given the high risk of serious eye damage, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[2] |
| Hand Protection | Chemical-resistant gloves are mandatory. While specific compatibility data for this compound is unavailable, nitrile gloves are a suitable initial choice for incidental contact. For prolonged contact or immersion, consider heavier-duty gloves such as neoprene or butyl rubber . Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[3][4] |
| Body Protection | A flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of airborne powder. If a fume hood is not available or if there is a risk of dust generation outside of a hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required. |
Operational Plan: Step-by-Step Safe Handling
Adherence to a strict operational protocol is critical to minimize exposure and prevent accidents.
Preparation and Weighing
-
Designated Area: Conduct all handling of this compound in a designated area, preferably within a chemical fume hood.
-
Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.
-
Weighing:
-
Perform all weighing operations within a fume hood or a ventilated balance enclosure to contain any airborne powder.
-
Use a disposable weighing boat or paper to avoid contamination of the balance.
-
Handle the solid with a dedicated spatula. Avoid scooping in a manner that generates dust.
-
-
Spill Preparedness: Have a spill kit readily accessible. The kit should contain an inert absorbent material (e.g., vermiculite or sand), a scoop, and a sealable bag for waste.
Dissolution and Reaction
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, use standard inert atmosphere techniques (e.g., nitrogen or argon blanket).
-
Solvent Addition: Add solvents slowly to the solid to prevent splashing.
-
Temperature Control: If the reaction is exothermic, use an ice bath to control the temperature and prevent uncontrolled reactions.
-
Closed System: Maintain a closed system as much as possible to prevent the release of vapors or aerosols.
Post-Reaction Work-up and Purification
-
Quenching: Quench reactive reagents carefully and in a controlled manner.
-
Extraction and Separation: Perform all extractions and separations in a fume hood. Be aware of potential pressure build-up in separatory funnels and vent frequently.
-
Purification: For column chromatography, pack the column in the fume hood. For recrystallization, handle the solid product using the same precautions as in the weighing step.
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of chemical waste are crucial for environmental protection and laboratory safety. As a halogenated organic compound, this compound requires specific disposal procedures.
Waste Segregation
-
Halogenated Organic Waste: All solid waste contaminated with this compound (e.g., weighing paper, gloves, disposable lab coats) and liquid waste (e.g., reaction residues, solvents from extraction and chromatography) must be collected in a designated, clearly labeled container for halogenated organic waste .
-
Do Not Mix: Do not mix halogenated waste with non-halogenated waste streams.[4] This is critical as the disposal methods for these two categories are different and mixing can lead to increased disposal costs and environmental hazards.[4]
-
Sharps: Any contaminated sharps (needles, broken glass) must be disposed of in a designated sharps container.
Disposal Procedure
-
Container Labeling: Use a robust, leak-proof container clearly labeled "Halogenated Organic Waste" and list the chemical constituents.
-
Accumulation: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
Disposal Request: Once the container is full, or in accordance with your institution's guidelines, arrange for pick-up by a certified hazardous waste management company.
Emergency Procedures
Spills
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection.
-
Containment: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Carefully scoop the absorbent material into a sealable bag or container labeled as hazardous waste.
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By implementing these comprehensive safety measures, researchers can confidently and responsibly handle this compound, paving the way for scientific advancements while prioritizing personal and environmental safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
